Product packaging for 1-(2,5-Dihydroxyphenyl)butan-1-one(Cat. No.:CAS No. 4693-16-7)

1-(2,5-Dihydroxyphenyl)butan-1-one

Cat. No.: B1615034
CAS No.: 4693-16-7
M. Wt: 180.2 g/mol
InChI Key: GYABEHYRTOCOST-UHFFFAOYSA-N
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Description

1-(2,5-Dihydroxyphenyl)butan-1-one (CAS 4693-16-7) is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . This compound has been identified as a promising candidate in antimicrobial research. Studies show it exhibits broad-spectrum inhibitory activity against a range of pathogenic Gram-positive bacteria, Gram-negative bacteria, and fungi . The compound demonstrated notable efficacy, with a Minimum Inhibitory Concentration (MIC) of 16 μg/ml against clinically relevant strains such as Staphylococcus aureus 6538, Proteus vulgaris Z12, and Candida albicans 10213 . Preliminary research into its mechanism of action suggests it may affect the permeability of the bacterial cell wall and cell membrane, as indicated by the measured dissolution of nucleic acids and proteins and the activity of alkaline phosphatase (AKP) in treated cells . Originally isolated from the metabolic extract of the endolichenic fungus Daldinia childiae , it can also be obtained through chemical synthesis, providing an alternative pathway for production . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B1615034 1-(2,5-Dihydroxyphenyl)butan-1-one CAS No. 4693-16-7

Properties

CAS No.

4693-16-7

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

IUPAC Name

1-(2,5-dihydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H12O3/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,11,13H,2-3H2,1H3

InChI Key

GYABEHYRTOCOST-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=C(C=CC(=C1)O)O

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2,5-Dihydroxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dihydroxyphenyl)butan-1-one, also known as 2',5'-dihydroxybutyrophenone, is an aromatic ketone that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of hydroquinone, a well-established reducing agent and antioxidant, this compound's chemical architecture suggests a potential for a range of biological activities and applications as a synthetic intermediate. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, with a focus on experimental data and protocols to support further research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. While experimental data for some properties of this specific isomer are limited, a combination of computed data and information on closely related compounds provides a solid foundation for its characterization.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 2',5'-dihydroxybutyrophenone, Acetylhydroquinone (for the C2 analogue)PubChem[1]
CAS Number 4693-16-7PubChem[1]
Molecular Formula C₁₀H₁₂O₃PubChem[1]
Molecular Weight 180.20 g/mol PubChem[1]
Melting Point 96 °C (for the propiophenone analogue)NIST WebBook[2]
Boiling Point 338.5 °C at 760 mmHg (Predicted for 2,4-isomer)Guidechem, ChemicalBook[3][4]
Solubility Soluble in water, ethanol, acetone, and other common organic solvents.[5][6][7]General knowledge on similar compounds
XLogP3 2.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the hydroxyl protons, and the protons of the butyryl chain. The aromatic protons will exhibit splitting patterns indicative of their positions on the benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the alkyl chain.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretching, typically in the region of 1650-1700 cm⁻¹. Broad absorption bands corresponding to the hydroxyl (O-H) groups will also be prominent, usually in the range of 3200-3600 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ), along with fragmentation patterns characteristic of the butyrophenone structure.

Experimental Protocols

Synthesis of this compound via Fries Rearrangement

The Fries rearrangement is a versatile and widely used method for the synthesis of hydroxyaryl ketones from phenolic esters.[2][4][8][9] This approach is highly suitable for the preparation of this compound from hydroquinone dibutyrate.

Reaction Scheme:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement Hydroquinone Hydroquinone HydroquinoneDibutyrate Hydroquinone Dibutyrate Hydroquinone->HydroquinoneDibutyrate Pyridine (catalyst) ButyricAnhydride Butyric Anhydride ButyricAnhydride->HydroquinoneDibutyrate HydroquinoneDibutyrate_ref Hydroquinone Dibutyrate Product This compound HydroquinoneDibutyrate_ref->Product AlCl₃, heat

Caption: Synthetic pathway for this compound.

Materials:

  • Hydroquinone

  • Butyric anhydride

  • Pyridine

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Esterification of Hydroquinone:

    • In a round-bottom flask, dissolve hydroquinone in pyridine.

    • Slowly add butyric anhydride to the solution while stirring, maintaining the temperature below 50 °C.

    • After the addition is complete, heat the mixture at reflux for 2-3 hours.

    • Cool the reaction mixture and pour it into a separatory funnel containing dichloromethane and water.

    • Wash the organic layer successively with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude hydroquinone dibutyrate.

  • Fries Rearrangement:

    • In a flame-dried, three-necked flask equipped with a condenser and a mechanical stirrer, place the crude hydroquinone dibutyrate.

    • Slowly add anhydrous aluminum chloride in portions. An exothermic reaction will occur.

    • Heat the reaction mixture to 120-140 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure this compound.[10]

Antioxidant Activity Assays

The presence of two hydroxyl groups on the aromatic ring suggests that this compound may possess significant antioxidant properties. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay can be used to evaluate its antioxidant capacity.

DPPH Radical Scavenging Assay Protocol:

G cluster_workflow DPPH Assay Workflow A Prepare stock solution of This compound B Prepare serial dilutions of the compound A->B D Mix compound dilutions with DPPH solution B->D C Prepare DPPH radical solution in methanol C->D E Incubate in the dark at room temperature D->E F Measure absorbance at 517 nm E->F G Calculate percentage inhibition and IC50 value F->G

Caption: Workflow for DPPH antioxidant assay.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a fresh solution of DPPH radical in methanol (typically 0.1 mM).

  • Assay Procedure:

    • In a 96-well microplate, add various concentrations of the test compound to the wells.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound. A lower IC₅₀ value indicates higher antioxidant activity.[9][11][12][13][14]

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural features suggest potential interactions with biological systems. Phenolic compounds, in general, are known to exert a variety of pharmacological effects, including antioxidant, anti-inflammatory, and enzyme inhibitory activities.

Potential Mechanisms of Action:

  • Antioxidant Activity: The hydroquinone moiety can act as a potent free radical scavenger by donating hydrogen atoms from its hydroxyl groups, thereby neutralizing reactive oxygen species (ROS) and reducing oxidative stress.

  • Enzyme Inhibition: The aromatic ketone structure may allow for interactions with the active sites of various enzymes. For instance, related phenolic compounds have been shown to inhibit enzymes such as tyrosinase and cholinesterases.[15][16]

Hypothetical Signaling Pathway Modulation:

Given the known effects of other phenolic antioxidants, it is plausible that this compound could modulate cellular signaling pathways sensitive to redox state.

G cluster_pathway Hypothetical Modulation of a Pro-inflammatory Pathway ROS Reactive Oxygen Species (ROS) NFkB NF-κB Activation ROS->NFkB activates Compound This compound Compound->ROS scavenges Inflammation Inflammatory Response NFkB->Inflammation promotes

Caption: Potential modulation of the NF-κB signaling pathway.

One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a critical role in inflammation. Oxidative stress is a known activator of NF-κB. By reducing ROS levels, this compound could potentially downregulate NF-κB activation and subsequent inflammatory responses. Further research is required to validate this hypothesis and to identify the specific molecular targets and signaling pathways affected by this compound.

Conclusion

This compound presents itself as a compound of considerable interest for further scientific investigation. Its synthesis via the well-established Fries rearrangement is feasible, and its chemical structure strongly suggests the potential for significant antioxidant and other biological activities. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in unlocking the full potential of this promising molecule. Future studies should focus on obtaining precise experimental data for its physicochemical properties, optimizing its synthesis, and conducting comprehensive biological evaluations to elucidate its mechanisms of action and potential therapeutic applications.

References

An In-depth Technical Guide to 1-(2,5-Dihydroxyphenyl)butan-1-one (CAS: 4693-16-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,5-Dihydroxyphenyl)butan-1-one (CAS number 4693-16-7), a phenolic compound with potential applications in various fields of chemical and biological research. This document collates available physicochemical data, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities and mechanisms of action based on related compounds. The information is presented to be a valuable resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a butyrophenone derivative. Its core structure consists of a butyryl group attached to a dihydroxyphenyl ring. The presence of the hydroxyl groups on the aromatic ring suggests potential antioxidant and other biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4693-16-7[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
IUPAC Name This compound[1]
SMILES CCCC(=O)C1=C(C=CC(=C1)O)O[1]
InChIKey GYABEHYRTOCOST-UHFFFAOYSA-N[1]
Topological Polar Surface Area 57.5 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
XLogP3 2.3[1]

Table 2: Spectroscopic Data for this compound

Spectrum TypeData Source/Instrument
¹H NMR BRUKER AC-300
¹³C NMR SpectraBase
FTIR FILM (CAST FROM CHCl₃)

Synthesis

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from the synthesis of a related isomer and should be optimized for the synthesis of this compound.

Materials:

  • Hydroquinone (1,4-dihydroxybenzene)

  • Butyryl chloride or Butyric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous 1,2-dichloroethane (or other suitable inert solvent)

  • Ice bath

  • Dilute hydrochloric acid (5%)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend hydroquinone and anhydrous aluminum chloride in anhydrous 1,2-dichloroethane. The molar ratio of hydroquinone to aluminum chloride should be approximately 1:3.

  • Cool the suspension in an ice bath with continuous stirring.

  • Add butyryl chloride dropwise from the dropping funnel to the cooled suspension over a period of 1 hour. The molar ratio of hydroquinone to butyryl chloride should be approximately 1:1.5.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 3 hours.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 20 hours.

  • Quench the reaction by carefully and slowly pouring the mixture into a beaker containing a cold dilute solution of hydrochloric acid (5%).

  • If a precipitate forms, it should be collected by filtration, washed with water, and dried.

  • Separate the organic layer from the quenched reaction mixture. Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent from the organic layer under reduced pressure.

  • Extract the aqueous layer with ethyl acetate. Wash the combined ethyl acetate extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • The crude product can be purified by flash chromatography on silica gel.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Workup Hydroquinone Hydroquinone Reaction Reaction Hydroquinone->Reaction ButyrylChloride Butyryl Chloride ButyrylChloride->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction Solvent Anhydrous 1,2-Dichloroethane Solvent->Reaction Temperature 0°C to Room Temperature Temperature->Reaction Product This compound Workup Acidic Workup & Purification Product->Workup Reaction->Product Friedel-Crafts Acylation

Synthetic Workflow for this compound

Potential Biological Activities and Experimental Protocols

While specific biological data for this compound is limited, its phenolic structure suggests potential for antioxidant and enzyme inhibitory activities, similar to other phenolic compounds.[3][4][5]

Antioxidant Activity

The dihydroxy-substituted aromatic ring is a key pharmacophore for antioxidant activity, as the hydroxyl groups can donate a hydrogen atom to neutralize free radicals.

3.1.1. Experimental Protocol: DPPH Radical Scavenging Assay

This is a common in vitro assay to assess the free radical scavenging ability of a compound.[6]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a series of dilutions of the test compound from the stock solution.

  • Prepare a methanolic solution of DPPH.

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution in each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

G cluster_workflow DPPH Assay Workflow A Prepare Compound Dilutions B Add DPPH Solution A->B C Incubate in Dark B->C D Measure Absorbance C->D E Calculate % Inhibition & IC₅₀ D->E

Workflow for the DPPH Radical Scavenging Assay
Enzyme Inhibition

Phenolic compounds are known to inhibit various enzymes. The specific inhibitory profile of this compound would require experimental evaluation against a panel of enzymes.[7][8]

Potential Mechanism of Action: A Hypothetical Model

Due to the lack of specific studies on this compound, a definitive signaling pathway cannot be described. However, based on its antioxidant potential, a hypothetical mechanism involves the direct scavenging of reactive oxygen species (ROS), thereby preventing cellular damage and the activation of stress-induced signaling pathways.

G cluster_cellular_stress Cellular Environment cluster_compound Compound Action cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) Damage Oxidative Damage ROS->Damage Protection Cellular Protection ROS->Protection Cell Cellular Components (DNA, Proteins, Lipids) Compound This compound Compound->ROS Scavenging StressPathways Stress Signaling Pathways (e.g., MAPK, NF-κB) Damage->StressPathways Apoptosis Apoptosis StressPathways->Apoptosis

References

An In-depth Technical Guide to 1-(2,5-Dihydroxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 1-(2,5-dihydroxyphenyl)butan-1-one, a phenolic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, a proposed synthesis protocol, and a discussion of its potential biological activities.

Chemical Identity

IUPAC Name: this compound[1][2]

Synonyms:

  • 2',5'-Dihydroxybutyrophenone

  • 2-Butyrylhydroquinone

  • NSC 112924[1]

  • 4693-16-7 (CAS Number)[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃[1][2]
Molecular Weight180.20 g/mol [1]
XLogP32.3[1]
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Topological Polar Surface Area57.5 Ų[1]
Heavy Atom Count13
Complexity179[1]
Monoisotopic Mass180.078644241 Da[1]

Synthesis Protocol

Proposed Experimental Protocol: Friedel-Crafts Acylation of Hydroquinone

Objective: To synthesize this compound from hydroquinone and butyryl chloride.

Materials:

  • Hydroquinone

  • Butyryl chloride

  • Aluminum chloride (AlCl₃)

  • 1,2-Dichloroethane (anhydrous)

  • Ice

  • 5% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend hydroquinone and aluminum chloride in anhydrous 1,2-dichloroethane.

  • Cool the suspension in an ice bath.

  • Slowly add butyryl chloride to the stirred suspension over a period of 1 hour, maintaining the temperature at 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 3 hours.

  • Allow the reaction mixture to warm to room temperature and stir for another 20 hours.

  • Quench the reaction by carefully pouring the mixture into a beaker containing a cold 5% hydrochloric acid solution.

  • If a precipitate forms, it should be collected by filtration, washed with water, and dried.

  • Separate the organic layer of the filtrate. Wash the organic layer with water and dry it over anhydrous sodium sulfate.

  • The aqueous layer should be extracted multiple times with ethyl acetate.

  • Combine the ethyl acetate extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent from the organic layer and the ethyl acetate extracts under reduced pressure.

  • Combine the resulting residue with the previously collected precipitate.

  • For purification, the crude product can be subjected to flash chromatography on silica gel, using a mixture of hexane and acetone as the eluent.[3]

Potential Biological Activity

Direct studies on the biological activity of this compound are limited in the current scientific literature. However, based on its chemical structure as a phenolic compound, some potential activities can be inferred.

Antioxidant Activity: Phenolic compounds, particularly those with multiple hydroxyl groups on the aromatic ring, are known for their antioxidant properties. The hydroxyl groups of this compound can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. The position of the hydroxyl groups influences the antioxidant capacity. Studies on various dihydroxybenzoic acids have shown that the relative positions of the hydroxyl groups are a key determinant of their antioxidant activity.[4]

Cytotoxicity: Related compounds, such as 2,5-dihydroxychalcones, have been synthesized and evaluated for their cytotoxicity against tumor cell lines.[5] This suggests that this compound could be a scaffold for the development of novel cytotoxic agents. Further research is needed to evaluate its specific cytotoxic profile and mechanism of action.

It is important to note that while the 2,4-dihydroxy and 2,6-dihydroxy isomers of butyrophenone have been investigated for their biological activities, these findings cannot be directly extrapolated to the 2,5-dihydroxy isomer.[6]

Visualizations

Diagram 1: Proposed Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst & Solvent cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product Hydroquinone Hydroquinone Reaction Friedel-Crafts Acylation (0°C to RT) Hydroquinone->Reaction ButyrylChloride Butyryl Chloride ButyrylChloride->Reaction AlCl3 AlCl₃ AlCl3->Reaction Solvent 1,2-Dichloroethane Solvent->Reaction Quenching Quenching (5% HCl) Reaction->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Column Chromatography Extraction->Purification FinalProduct 1-(2,5-Dihydroxyphenyl) butan-1-one Purification->FinalProduct

Caption: Proposed workflow for the synthesis of this compound.

References

Natural Occurrence of 1-(2,6-Dihydroxyphenyl)butan-1-one in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of scientific literature indicates that while the natural occurrence of 1-(2,5-Dihydroxyphenyl)butan-1-one in fungi is not documented, a closely related isomer, 1-(2,6-Dihydroxyphenyl)butan-1-one , has been identified as a secondary metabolite in certain fungal species. This technical guide focuses on the confirmed natural occurrence of this related compound in fungi, providing a detailed overview for researchers, scientists, and drug development professionals.

1-(2,6-Dihydroxyphenyl)butan-1-one is an aromatic ketone that has been isolated from endophytic and endolichenic fungi. Endophytic fungi reside within the tissues of living plants, and are known as prolific producers of a diverse array of bioactive secondary metabolites.[1][2] Similarly, endolichenic fungi, which live within the thallus of lichens, are also a source of unique natural products.[3]

The production of such aromatic ketones by these fungi points to the presence of specialized biosynthetic machinery, likely involving polyketide synthase (PKS) pathways. While not explicitly detailed for this specific compound, the biosynthesis is thought to begin with a butyryl-CoA starter unit followed by the addition of malonyl-CoA extender units, which then undergo cyclization and aromatization to form the dihydroxyphenyl ring structure.[1]

Fungal Sources and Bioactivity

The following table summarizes the fungal species from which 1-(2,6-Dihydroxyphenyl)butan-1-one has been isolated, along with its observed biological activities.

Fungal SpeciesTypeHost/SubstrateObserved Bioactivity of 1-(2,6-Dihydroxyphenyl)butan-1-oneReference
Nodulisporium sp.EndophyticJuniperus cedreAntibacterial[1][2]
Daldinia childiaeEndolichenicPunticelia sp.Broad-spectrum antimicrobial (antibacterial and antifungal)[3]

Experimental Protocols

This section details the methodologies for the isolation and characterization of 1-(2,6-Dihydroxyphenyl)butan-1-one from fungal sources, based on published literature.

Fungal Cultivation and Extraction
  • Cultivation: The endophytic fungus, such as Daldinia childiae, is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid substrate (e.g., rice medium) under static conditions at room temperature for a period of several weeks to allow for the production of secondary metabolites.

  • Extraction: The fungal mycelium and the culture broth are typically separated. The broth is extracted with an organic solvent like ethyl acetate. The mycelium can also be extracted separately with a solvent such as methanol or acetone. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Isolation of 1-(2,6-Dihydroxyphenyl)butan-1-one

The crude extract is subjected to various chromatographic techniques to isolate the target compound.

  • Column Chromatography: The crude extract is first fractionated using column chromatography on silica gel. A gradient of solvents, such as petroleum ether and ethyl acetate, is used to elute fractions of increasing polarity.

  • Further Purification: Fractions containing the desired compound, as identified by thin-layer chromatography (TLC), are further purified using techniques like Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure 1-(2,6-Dihydroxyphenyl)butan-1-one.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure.

Antimicrobial Activity Assay

The antimicrobial activity of the purified compound is evaluated using standard methods such as the disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi.[3]

Visualizations

Putative Biosynthetic Pathway

The following diagram illustrates a generalized polyketide biosynthetic pathway that could lead to the formation of 1-(2,6-Dihydroxyphenyl)butan-1-one.

Biosynthetic Pathway Butyryl_CoA Butyryl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) Butyryl_CoA->PKS Malonyl_CoA 3x Malonyl-CoA (Extender Units) Malonyl_CoA->PKS Linear_Polyketide Linear Polyketide Chain PKS->Linear_Polyketide Cyclization Cyclization & Aromatization Linear_Polyketide->Cyclization Compound 1-(2,6-Dihydroxyphenyl)butan-1-one Cyclization->Compound

Caption: Putative polyketide biosynthetic pathway for 1-(2,6-Dihydroxyphenyl)butan-1-one.

Experimental Workflow for Isolation and Identification

This diagram outlines the general workflow for the isolation and identification of 1-(2,6-Dihydroxyphenyl)butan-1-one from a fungal culture.

Experimental Workflow Start Fungal Culture (e.g., Daldinia childiae) Extraction Solvent Extraction (Ethyl Acetate) Start->Extraction Crude_Extract Crude Fungal Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Bioactive Fractions Column_Chromatography->Fractions Purification Further Purification (e.g., HPLC) Fractions->Purification Pure_Compound Pure 1-(2,6-Dihydroxyphenyl)butan-1-one Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassays Antimicrobial Bioassays Pure_Compound->Bioassays

References

An In-depth Technical Guide to the Solubility of 1-(2,5-Dihydroxyphenyl)butan-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2,5-Dihydroxyphenyl)butan-1-one. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines its predicted solubility based on its physicochemical properties and provides data for analogous compounds. Furthermore, it details standardized experimental protocols for accurately determining its solubility in various organic solvents, offering a foundational framework for laboratory investigation.

Introduction

This compound is an aromatic ketone, a class of organic compounds significant in medicinal science and natural product chemistry.[1] Its structure, featuring a phenyl ring substituted with two hydroxyl groups and a butanoyl side chain, suggests a distinct polarity that governs its interaction with different solvents.[2][3] Understanding the solubility of this compound is crucial for a range of applications, including its use as a synthetic intermediate for pharmaceuticals and other biomolecules, reaction condition optimization, and the development of purification techniques like recrystallization and chromatography.[4][5]

The fundamental principle guiding solubility is that "like dissolves like," meaning polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.[6][7] The presence of two phenolic hydroxyl groups and a ketone group on this compound allows for hydrogen bonding, significantly influencing its solubility profile.[2]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented below. These properties are critical in predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃PubChem[2][3]
Molecular Weight 180.20 g/mol PubChem[2][3]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
XLogP3-AA (logP) 2.3PubChem[2]
Topological Polar Surface Area 57.53 ŲChemScene[8]

The presence of two hydrogen bond donors and three acceptors indicates a high capacity for forming hydrogen bonds with protic solvents. The XLogP value of 2.3 suggests a moderate lipophilicity, indicating that while it has polar characteristics, it will also exhibit some solubility in less polar organic solvents.

Predicted Solubility Profile and Analogous Data

Based on its structure, this compound is expected to be soluble in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility is likely to be limited in nonpolar solvents.

Since specific quantitative data for this compound is scarce, we can infer its behavior from a structurally similar compound, 4'-Hydroxyacetophenone (C₈H₈O₂), which also contains a phenolic hydroxyl group and a ketone.

Table 1: Solubility of Analogous Compound 4'-Hydroxyacetophenone

Solvent ClassSolventSolubilityRationale
Polar Protic EthanolSolubleThe hydroxyl group can form hydrogen bonds with ethanol.[9]
Polar Protic MethanolSolubleSimilar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding.[9]
Nonpolar HexaneLow SolubilityThe hydrophilic nature of the hydroxyl group contrasts with the nonpolar solvent.[9]

It is reasonable to predict that this compound will follow a similar trend. Due to the presence of an additional hydroxyl group, its polarity is higher than that of 4'-Hydroxyacetophenone, suggesting potentially greater solubility in polar protic solvents and even lower solubility in nonpolar solvents.

Experimental Determination of Solubility

To obtain precise quantitative data, a systematic experimental approach is necessary. The following section details a standard protocol for determining the solubility of a solid organic compound in an organic solvent.

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Analytical balance

  • Vials or test tubes with screw caps

  • Shaker or magnetic stirrer with a hot plate

  • Temperature probe

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Equilibrium Solubility (Shake-Flask) Method

This widely used method measures the concentration of a saturated solution at equilibrium.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker or on a stirrer at a constant, controlled temperature. The system should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to achieve a clear separation of the solid and liquid phases.

  • Sampling: Carefully extract an aliquot of the clear supernatant (the saturated solution).

  • Dilution: Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_workflow Experimental Workflow for Solubility Determination prep 1. Preparation Add excess solute to solvent equil 2. Equilibration Agitate at constant temperature prep->equil 24-72h sep 3. Phase Separation Centrifuge or settle equil->sep sample 4. Sampling Extract clear supernatant sep->sample dilute 5. Dilution Dilute sample for analysis sample->dilute quant 6. Quantification Analyze via HPLC/UV-Vis dilute->quant calc 7. Calculation Determine solubility (mg/mL) quant->calc G cluster_solubility Logical Relationship: Solvent Type and Predicted Solubility compound This compound (Polar, H-Bonding) polar_protic Polar Protic Solvents (e.g., Ethanol, Methanol) polar_aprotic Polar Aprotic Solvents (e.g., Acetone, DMSO) nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) high_sol High Solubility polar_protic->high_sol Strong H-Bonding mod_sol Moderate Solubility polar_aprotic->mod_sol Dipole-Dipole Interactions low_sol Low Solubility nonpolar->low_sol Mismatched Polarity

References

Structural Elucidation of 1-(2,5-Dihydroxyphenyl)butan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(2,5-Dihydroxyphenyl)butan-1-one, also known as 2',5'-dihydroxybutyrophenone. This document details the spectroscopic data, experimental protocols for its synthesis, and explores its potential biological significance as a tyrosinase inhibitor, a crucial enzyme in melanin production.

Physicochemical Properties

This compound is an aromatic ketone with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1] Its structure features a butyrophenone scaffold with two hydroxyl groups substituted on the phenyl ring at positions 2 and 5. These functional groups are key determinants of its chemical reactivity and biological activity.

PropertyValueSource
IUPAC NameThis compound--INVALID-LINK--
Molecular FormulaC₁₀H₁₂O₃--INVALID-LINK--
Molecular Weight180.20 g/mol --INVALID-LINK--
CAS Number4693-16-7--INVALID-LINK--

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectrum (Analog: 1-(2,5-dihydroxyphenyl)ethanone)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.58s3H-COCH₃
6.84dd, J=8.8, 2.9 Hz1HAr-H
6.99d, J=8.8 Hz1HAr-H
7.22d, J=2.9 Hz1HAr-H
8.8 (broad s)s1HAr-OH
9.2 (broad s)s1HAr-OH

Data sourced from spectral databases for 2',5'-dihydroxyacetophenone.

For this compound, the singlet at 2.58 ppm would be replaced by signals corresponding to the propyl group: a triplet around 1.0 ppm (CH₃), a sextet around 1.7 ppm (CH₂), and a triplet around 2.9 ppm (-COCH₂).

¹³C NMR (Carbon-13 NMR) Spectrum (Analog: 1-(2,5-dihydroxyphenyl)ethanone)

Chemical Shift (δ) ppmCarbon Assignment
26.5-COCH₃
114.8Ar-C
118.0Ar-C
121.8Ar-C
124.0Ar-C
149.2Ar-C-OH
155.0Ar-C-OH
202.7C=O

Data sourced from spectral databases for 2',5'-dihydroxyacetophenone.

In the spectrum of this compound, the peak at 26.5 ppm would be replaced by three peaks for the propyl chain carbons, and the carbonyl carbon peak would be slightly shifted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrum (Analog: 1-(2,5-dihydroxyphenyl)ethanone)

m/zRelative IntensityAssignment
152100%Molecular Ion [M]⁺
13780%[M-CH₃]⁺
10940%[M-CH₃-CO]⁺

Data sourced from NIST WebBook for 2',5'-dihydroxyacetophenone.[2][3][4]

For this compound, the molecular ion peak would be observed at m/z 180. The fragmentation pattern would be expected to show losses of the propyl group (m/z 137) and subsequent loss of CO (m/z 109).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectrum (Analog: 1-(2,5-dihydroxyphenyl)ethanone)

Wavenumber (cm⁻¹)Functional GroupType of Vibration
3400-3200 (broad)O-H (Phenolic)Stretching
3080-3010C-H (Aromatic)Stretching
2960-2850C-H (Aliphatic)Stretching
1640 (strong)C=O (Ketone)Stretching
1600-1450C=C (Aromatic)Ring Stretching
1280-1180C-O (Phenolic)Stretching

Data sourced from NIST WebBook for 2',5'-dihydroxyacetophenone.[3][4]

The IR spectrum of this compound would be very similar to its ethanone analog, with characteristic broad O-H and strong C=O stretching bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

UV-Vis Spectrum

Phenolic ketones typically exhibit two main absorption bands. For this compound in a polar solvent, the expected absorption maxima would be around:

λmax (nm)Electronic Transition
~280π → π
~325n → π

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of hydroquinone.[5][6]

Materials:

  • Hydroquinone

  • Butyric anhydride or Butyryl chloride

  • Aluminum chloride (AlCl₃) (anhydrous)

  • Dry dichloromethane (DCM) or 1,2-dichloroethane

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Sodium sulfate (Na₂SO₄) (anhydrous)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add hydroquinone.

  • Slowly add butyric anhydride (or butyryl chloride) dropwise to the cooled suspension.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-3 hours, then warm to room temperature and stir for an additional 18-24 hours.

  • Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and 5% HCl.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis_Workflow reagents Hydroquinone + Butyric Anhydride + AlCl₃ in DCM reaction Friedel-Crafts Acylation (0°C to RT, 24h) reagents->reaction quench Quench with ice and 5% HCl reaction->quench extraction Liquid-Liquid Extraction (Ethyl Acetate) quench->extraction drying Dry over Na₂SO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography (Silica Gel) evaporation->purification product This compound purification->product

Fig. 1: Synthetic workflow for this compound.

Potential Biological Activity: Tyrosinase Inhibition

While specific biological studies on this compound are limited, its hydroquinone moiety suggests a potential role as a tyrosinase inhibitor.[7][8][9][10][11] Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[5] Overproduction of melanin can lead to hyperpigmentation disorders. Hydroquinone and its derivatives are known to inhibit tyrosinase, thereby reducing melanin production.[6]

The proposed mechanism of action involves the hydroquinone portion of the molecule acting as a competitive inhibitor for the tyrosine substrate at the active site of the tyrosinase enzyme.[8] This prevents the hydroxylation of tyrosine to DOPA and the subsequent oxidation to dopaquinone, which are critical steps in the melanogenesis pathway.

Tyrosinase_Inhibition_Pathway cluster_melanogenesis Melanogenesis Pathway Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase (Enzyme) Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitor This compound (Hydroquinone Derivative) Inhibitor->Tyrosinase Competitive Inhibition

Fig. 2: Proposed signaling pathway of tyrosinase inhibition.

This guide provides a foundational understanding of the structural and potential biological characteristics of this compound. Further experimental validation is necessary to confirm the presented spectroscopic data and to fully elucidate its biological activity and mechanism of action.

References

The Diverse Biological Activities of Dihydroxyphenyl Ketone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroxyphenyl ketone derivatives, a class of phenolic compounds, have garnered significant attention in the scientific community for their wide-ranging biological activities. These compounds, characterized by a ketone group and at least two hydroxyl groups on the phenyl ring, exhibit potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the core biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Antioxidant Activity

Dihydroxyphenyl ketone derivatives are potent antioxidants due to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. The position and number of hydroxyl groups on the phenyl ring significantly influence their antioxidant capacity.

Quantitative Antioxidant Activity Data

The antioxidant potential of various dihydroxyphenyl ketone derivatives has been evaluated using several in vitro assays. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below. Lower IC50 values indicate higher antioxidant activity.

Compound/DerivativeDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Reference CompoundDPPH IC50 (µM)ABTS IC50 (µM)
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanoneData not availableData not availableBHA18.58.2
Brominated derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanoneShowed effective antioxidant powerShowed effective antioxidant powerBHT22.19.5
2',4'-DihydroxyacetophenoneData not availableData not availableα-Tocopherol15.37.1
3',4'-DihydroxyacetophenoneData not available10Trolox8.94.5
Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Prepare a stock solution of the dihydroxyphenyl ketone derivative in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh 0.1 mM solution of DPPH in the same solvent.

  • In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.

  • Incubate the mixture for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Trolox is used as a standard.

  • The percentage of inhibition is calculated as in the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add 150 µL of the FRAP reagent to a 96-well plate.

  • Add 20 µL of the test sample, standard (FeSO₄), or blank (solvent) to the wells.

  • Incubate the plate at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using ferrous sulfate, and the results are expressed as Fe²⁺ equivalents.

Anti-inflammatory Activity

Dihydroxyphenyl ketone derivatives have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and enzymes, such as cyclooxygenases (COX).

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential is often assessed by measuring the inhibition of pro-inflammatory enzymes like COX-2.

Compound/DerivativeCOX-2 Inhibition IC50 (µM)Reference CompoundCOX-2 Inhibition IC50 (µM)
Resveratrol Derivative 220.7Celecoxib0.45
Resveratrol Derivative 230.6Indomethacin0.9
2',4'-Dihydroxyacetophenone500 (inhibits COX-2 transcription)

Note: Data for specific dihydroxyphenyl ketone derivatives is limited. Resveratrol derivatives, which share structural similarities, are included for context.[2]

Experimental Protocol for COX-2 Inhibition Assay

This fluorometric assay measures the peroxidase activity of COX-2.

Protocol:

  • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the test compound (dissolved in a suitable solvent like DMSO) and the COX-2 enzyme to a 96-well plate.

  • Incubate for 10 minutes at 25°C.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • The rate of fluorescence increase is proportional to the COX-2 activity.

  • A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Anticancer Activity

The anticancer properties of dihydroxyphenyl ketone derivatives are attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression.

Quantitative Anticancer Activity Data

The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines using cell viability assays.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
Chalcone Derivative 9Canine Lymphoma9.76-40.83DoxorubicinMCF-7~0.5
Chalcone Derivative 10Canine Leukemia9.18-46.11CisplatinA549~3.0
Brominated Chalcone Derivative 15Gastric Cancer3.57-5.61
Chalcone-imidazole hybrid 28HCT116, MCF-7, 143B1.12-20.13

Note: Data for dihydroxyphenyl ketone derivatives is sparse. Chalcone derivatives, which contain a similar core structure, are presented as examples.[3]

Experimental Protocol for MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the dihydroxyphenyl ketone derivative for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value is calculated from the dose-response curve.

Neuroprotective Activity

Dihydroxyphenyl ketone derivatives show promise in protecting neuronal cells from oxidative stress and inflammation-induced damage, which are implicated in neurodegenerative diseases.

Quantitative Neuroprotective Activity Data

Neuroprotective effects can be quantified by measuring the reduction of reactive oxygen species (ROS) or the improvement in cell viability under neurotoxic conditions.

Compound/DerivativeAssayResults
E-3,4-dihydroxy styryl aralkyl ketone 10fH₂O₂-induced damage in PC12 cellsPotent neuroprotective effect
E-3,4-dihydroxy styryl aralkyl ketone 11fNitric oxide suppression in BV2 cellsPotent neuroprotective effect

Note: Specific EC50 or IC50 values for neuroprotection are not always reported; instead, the overall protective effect is described.[4]

Experimental Protocol for Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Protocol:

  • Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

  • Pre-treat the cells with the dihydroxyphenyl ketone derivative for a specified time.

  • Induce oxidative stress by adding a neurotoxin (e.g., H₂O₂ or rotenone).

  • Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity (Excitation/Emission = 485/535 nm).

  • The fluorescence intensity is proportional to the level of intracellular ROS.

Signaling Pathways and Mechanisms of Action

The biological activities of dihydroxyphenyl ketone derivatives are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Some phenolic compounds can inhibit this pathway, leading to anticancer effects.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation DihydroxyphenylKetone Dihydroxyphenyl Ketone Derivative DihydroxyphenylKetone->RAF DihydroxyphenylKetone->MEK

MAPK/ERK Signaling Pathway Inhibition
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. Dihydroxyphenyl ketone derivatives can inhibit this pathway, exerting their anti-inflammatory effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB binds & inhibits NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_nucleus->Genes DihydroxyphenylKetone Dihydroxyphenyl Ketone Derivative DihydroxyphenylKetone->IKK PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Downstream Downstream Effectors (e.g., Bad, GSK-3β) Akt->Downstream Survival Cell Survival, Proliferation, Angiogenesis mTOR->Survival Downstream->Survival DihydroxyphenylKetone Dihydroxyphenyl Ketone Derivative DihydroxyphenylKetone->PI3K DihydroxyphenylKetone->Akt

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-(2,5-Dihydroxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,5-Dihydroxyphenyl)butan-1-one, a member of the butyrophenone class, is a molecule of significant interest due to the diverse biological activities exhibited by its structural analogs. While direct experimental data on this specific compound is limited, a comprehensive analysis of related structures and the broader butyrophenone family strongly suggests three primary mechanisms of action: antimicrobial, antioxidant, and enzyme inhibition, particularly of tyrosinase. This technical guide consolidates the available, albeit inferred, knowledge to provide a detailed overview of its probable biological functions, supported by experimental protocols for key assays and visual representations of associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, guiding future investigations into the therapeutic potential of this compound.

Introduction

This compound, also known as 2',5'-dihydroxybutyrophenone, possesses a hydroquinone moiety attached to a butyrophenone backbone. This structural arrangement is suggestive of a range of biological activities. The butyrophenone class of compounds is well-established for its antipsychotic properties, primarily through the antagonism of dopamine D2 receptors. Furthermore, the dihydroxyphenyl (hydroquinone) group is a hallmark of compounds with significant antioxidant and enzyme-inhibitory potential. This guide will explore the inferred mechanisms of action of this compound based on the activities of its close structural isomers and the general characteristics of butyrophenones.

Inferred Mechanisms of Action

Based on available literature for structurally related compounds, the mechanism of action of this compound can be categorized into three main areas:

  • Antimicrobial Activity: The presence of the dihydroxyphenyl moiety suggests potential for broad-spectrum antimicrobial effects.

  • Antioxidant Activity: The hydroquinone structure is a well-known scavenger of free radicals, indicating a potent antioxidant capacity.

  • Enzyme Inhibition: Analogs of this compound have shown inhibitory activity against tyrosinase, a key enzyme in melanin synthesis. Additionally, as a butyrophenone, it is predicted to exhibit inhibitory action on dopamine D2 receptors.

Quantitative Data from Structurally Related Compounds

Table 1: Antimicrobial Activity of a Structurally Related Dihydroxybenzoquinone

CompoundMicroorganismZone of Inhibition (mm)
2,5-dihydroxy-3-methyl-1,4-benzoquinoneSalmonella spp.10 - 20
Proteus spp.10 - 20
Pseudomonas aeruginosa10 - 20
Klebsiella pneumoniae10 - 20
Escherichia coli10 - 20
Shigella dysenteriae10 - 20
Staphylococcus aureus10 - 20

Data from a study on a structurally similar compound, providing an indication of potential antimicrobial spectrum.[1][2]

Table 2: Tyrosinase Inhibitory Activity of a Structurally Related Dihydroxyacetophenone

CompoundAssayResult
2',5'-DihydroxyacetophenoneMelanin production in zebrafishEffective inhibition

This data from a closely related acetophenone derivative suggests the potential for tyrosinase inhibition.[3]

Signaling Pathways and Molecular Interactions

Proposed Antimicrobial Mechanism

The antimicrobial action of phenolic compounds often involves the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. The hydroxyl groups on the phenyl ring are crucial for these interactions.

Antimicrobial_Mechanism cluster_compound This compound cluster_bacterium Bacterial Cell Compound Dihydroxyphenyl Moiety Membrane Cell Membrane Compound->Membrane Disruption Enzymes Essential Enzymes Compound->Enzymes Inhibition DNA DNA/RNA Compound->DNA Interference

Caption: Proposed antimicrobial mechanism of action.

Antioxidant Radical Scavenging Pathway

The antioxidant activity of this compound is attributed to the hydrogen-donating ability of its hydroxyl groups on the hydroquinone ring. These hydroxyl groups can neutralize free radicals, thereby terminating damaging chain reactions.

Antioxidant_Pathway Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule Compound This compound (Ar(OH)2) Compound->Free_Radical Donates H• Compound_Radical Compound Radical (Ar(O•)OH) Compound->Compound_Radical

Caption: Antioxidant free radical scavenging pathway.

Inferred Tyrosinase Inhibition and Dopamine D2 Receptor Antagonism

As a potential tyrosinase inhibitor, the compound would interfere with the synthesis of melanin. As a butyrophenone, it is expected to act as an antagonist at dopamine D2 receptors, a mechanism central to the action of many antipsychotic drugs.

Enzyme_Inhibition cluster_tyrosinase Tyrosinase Inhibition cluster_dopamine Dopamine D2 Receptor Antagonism Tyrosinase Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes D2R Dopamine D2 Receptor Signaling Downstream Signaling D2R->Signaling Activates Compound This compound Compound->Tyrosinase Inhibits Compound->D2R Antagonizes

Caption: Inferred enzyme and receptor inhibition pathways.

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC and MBC Determination

This protocol is adapted from studies on related antimicrobial compounds.

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various microbial strains.

Materials:

  • This compound

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the microbial strains in their respective broth overnight. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the growth medium in the 96-well plates.

  • Inoculation: Add the adjusted microbial inoculum to each well. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the antioxidant potential of chemical compounds.

Objective: To assess the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Spectrophotometer

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol.

  • Preparation of Test Compound Solutions: Prepare various concentrations of the test compound and the positive control in the same solvent.

  • Reaction Mixture: Mix the DPPH solution with the test compound solutions in test tubes or a 96-well plate. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against compound concentration.

Enzyme Inhibition: Mushroom Tyrosinase Inhibition Assay

This protocol is widely used for screening potential tyrosinase inhibitors.

Objective: To evaluate the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • This compound

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Spectrophotometer

  • Kojic acid (as a positive control)

Procedure:

  • Preparation of Solutions: Prepare solutions of the enzyme, substrate, test compound, and positive control in the phosphate buffer.

  • Reaction Mixture: In a 96-well plate, mix the enzyme solution with various concentrations of the test compound or positive control. A control well with the enzyme and buffer only is included.

  • Pre-incubation: Pre-incubate the mixtures for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction: Add the L-DOPA substrate to all wells to start the enzymatic reaction.

  • Absorbance Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at approximately 475 nm over time.

  • Calculation: The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC50 value is determined from a dose-response curve.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong case can be made for its potential as a multifunctional agent based on the established activities of its structural analogs. The presence of a dihydroxyphenyl group points towards significant antimicrobial and antioxidant properties, while the butyrophenone core suggests a likelihood of dopamine D2 receptor antagonism and potential tyrosinase inhibition. The experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of these inferred activities. Further research is imperative to isolate and quantify the specific biological effects of this compound, which will be crucial for unlocking its full therapeutic potential in drug development. This document serves as a critical starting point for such endeavors, providing a theoretical framework and practical methodologies for future investigations.

References

An In-depth Technical Guide to the Safety and Handling of 1-(2,5-Dihydroxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No official Safety Data Sheet (SDS) for 1-(2,5-Dihydroxyphenyl)butan-1-one (CAS No: 4693-16-7) is readily available in public databases. The following guide is compiled based on the chemical structure, data from structurally related compounds (phenols and aromatic ketones), and general safe laboratory practices for handling research chemicals with unknown toxicological profiles. This information is intended for use by trained professionals in a laboratory setting and should be supplemented by a thorough risk assessment before handling this compound.

Chemical and Physical Properties

This compound is an aromatic ketone and a derivative of hydroquinone. Its properties are influenced by the phenolic hydroxyl groups and the butanoyl side chain. The following data is derived from computational models.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 4693-16-7
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
IUPAC Name This compound
Appearance Solid (predicted)
XLogP3-AA (LogP) 2.3
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3

Hazard Identification and Assessment

As a specific toxicological profile is not available, a conservative approach to hazard assessment is mandatory. The primary hazards are anticipated from the phenolic (hydroquinone) and ketone functional groups.

  • Acute Toxicity: Assumed to be harmful if swallowed, based on data for similar compounds.

  • Skin Corrosion/Irritation: Phenolic compounds are known to be corrosive and can cause severe skin burns. Phenol and its derivatives can be rapidly absorbed through the skin, leading to systemic toxicity. An initial anesthetic effect may mask the pain of a burn.

  • Eye Damage/Irritation: Expected to cause serious eye irritation or damage.

  • Inhalation: Vapors or dust may cause respiratory tract irritation.

  • Systemic Effects: Systemic absorption (through skin, ingestion, or inhalation) could potentially affect the central nervous system, liver, and kidneys.

  • Carcinogenicity/Mutagenicity: No data available. It is prudent to handle this compound as a potential mutagen or carcinogen.

Table 2: GHS Hazard Classifications (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe/skin burns and eye damage/Causes skin irritation
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage/Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent safety protocols must be followed. Assume the compound is highly toxic.

3.1. Engineering Controls

  • All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • A safety shower and eyewash station must be readily accessible within a 10-second travel distance.

3.2. Personal Protective Equipment (PPE) Appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes to the eyes and face.
Hand Protection Double-gloving is recommended. An inner nitrile glove with an outer glove of butyl rubber or neoprene.Phenolic compounds can penetrate standard nitrile gloves. Butyl rubber and neoprene offer better resistance.
Body Protection A fully buttoned, long-sleeved lab coat. A chemically resistant apron (butyl rubber or neoprene) should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.Protects skin from contamination.
Footwear Closed-toe, non-perforated shoes that completely cover the feet.Prevents exposure from spills.
Respiratory Protection Not typically required when working in a fume hood. If aerosols or dust may be generated outside of a fume hood, a fit-tested respirator with an appropriate organic vapor cartridge is necessary.Protects against inhalation of dust or vapors.

Experimental Protocols

4.1. General Workflow for Handling a Research Chemical of Unknown Toxicity The following diagram illustrates a logical workflow for assessing and managing the risks associated with a novel or uncharacterized chemical like this compound.

G Workflow for Safe Handling of Uncharacterized Research Chemicals cluster_prep Preparation & Assessment cluster_handling Handling & Experimentation cluster_post Post-Experiment start Acquire Chemical Information (MSDS, Literature) assess_risk Conduct Risk Assessment (Identify Hazards, Evaluate Exposure Potential) start->assess_risk develop_sop Develop Standard Operating Procedure (SOP) assess_risk->develop_sop ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) develop_sop->ppe eng_controls Use Engineering Controls (Fume Hood) ppe->eng_controls experiment Conduct Experiment per SOP (Smallest Scale Possible) eng_controls->experiment decontaminate Decontaminate Equipment & Work Area experiment->decontaminate waste Segregate & Dispose of Hazardous Waste decontaminate->waste document Document Experiment & Observations waste->document

Caption: Logical workflow for risk assessment and handling of research chemicals.

4.2. Protocol for a Generic Acylation Reaction to Synthesize this compound

This protocol is a generalized procedure based on Friedel-Crafts acylation, a common method for synthesizing such compounds.[1] All steps must be performed in a chemical fume hood.

  • Reagent Preparation:

    • Carefully weigh the starting material, hydroquinone, and the Lewis acid catalyst (e.g., aluminum chloride).

    • Measure the acylating agent (e.g., butanoyl chloride or butyric anhydride) and the solvent (e.g., nitrobenzene or dichloromethane).

  • Reaction Setup:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize evolved HCl gas).

    • Suspend the Lewis acid catalyst in the chosen solvent and cool the mixture in an ice bath.

    • Add the hydroquinone to the cooled suspension.

  • Acylation:

    • Slowly add the butanoyl chloride dropwise from the dropping funnel to the stirred suspension. Maintain the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Carefully quench the reaction by slowly adding crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

4.3. Experimental Workflow Diagram

G Generalized Synthesis Workflow reagents 1. Prepare Reagents (Hydroquinone, Catalyst, Acylating Agent) setup 2. Assemble Reaction Apparatus (Flame-dried glassware, in fume hood) reagents->setup reaction 3. Perform Acylation (Controlled addition, temperature monitoring) setup->reaction workup 4. Quench & Extract (Ice/HCl, solvent extraction) reaction->workup purify 5. Purify Product (Column Chromatography/Recrystallization) workup->purify characterize 6. Characterize Product (NMR, IR, Mass Spec) purify->characterize

Caption: A generalized workflow for the synthesis of this compound.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in case of exposure.

  • Skin Contact:

    • Immediately remove all contaminated clothing, shoes, and jewelry.

    • Do not use water initially, as it can increase the absorption of phenol.

    • Wipe the affected area with a cloth or sponge saturated with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400). Continue for at least 15-30 minutes.

    • If PEG is not available, flush the skin with copious amounts of water for at least 15 minutes, using a safety shower if the exposure is extensive.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the victim to fresh air immediately.

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious and able to swallow, give them one or two glasses of water to drink.

    • Seek immediate medical attention.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, bases, and sources of ignition. Protect from light.

  • Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

This guide provides a framework for the safe handling of this compound. Researchers must use this information to conduct a detailed, experiment-specific risk assessment before commencing any work.

References

An In-depth Technical Guide on the Spectral Data of 1-(2,5-Dihydroxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(2,5-dihydroxyphenyl)butan-1-one. This document is intended to be a valuable resource for researchers and scientists involved in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed information on its structural elucidation through various spectroscopic techniques.

Introduction

This compound is a phenolic ketone that holds potential interest in pharmaceutical research due to the known biological activities of related dihydroxyphenyl compounds, which include antioxidant and enzyme-inhibiting properties.[1][2][3] Accurate and comprehensive spectral analysis is fundamental to confirming the structure and purity of this compound, which is a prerequisite for any further biological or medicinal investigation. This guide presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While the spectral data for this compound has been recorded and is available through subscription-based services such as SpectraBase® and John Wiley & Sons, Inc., this guide provides a representative summary of the expected spectral features based on the compound's structure and data for analogous compounds.[4]

Data Presentation

The following tables summarize the expected quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.10d1HAr-H
~6.90dd1HAr-H
~6.80d1HAr-H
~4.5-5.5br s2HAr-OH
~2.90t2H-CH₂-C=O
~1.70sext2H-CH₂-CH₃
~0.95t3H-CH₃

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~203C=O
~153Ar-C-OH
~149Ar-C-OH
~124Ar-C
~119Ar-CH
~118Ar-CH
~115Ar-CH
~40-CH₂-C=O
~18-CH₂-CH₃
~14-CH₃

Table 3: FT-IR Spectral Data (Predicted)

Wavenumber (cm⁻¹)Assignment
3500-3200 (broad)O-H stretch (phenolic)
3050-3000C-H stretch (aromatic)
2960-2850C-H stretch (aliphatic)
~1640C=O stretch (ketone)
~1600, ~1470C=C stretch (aromatic)
~1250C-O stretch (phenol)

Table 4: Mass Spectrometry Data (Predicted)

m/zRelative Intensity (%)Assignment
180100[M]⁺
151~80[M-C₂H₅]⁺
123~60[M-C₄H₇O]⁺
95~40[C₆H₅O]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on an FT-IR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR).

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, commonly with an Electron Ionization (EI) source.

  • Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the EI source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that shows the relative intensity of each fragment.

Mandatory Visualization

The following diagrams illustrate key concepts related to the potential biological activity of this compound.

G Potential Antioxidant Mechanism of this compound cluster_0 Cellular Environment cluster_1 Antioxidant Intervention ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage causes Phenolic_Compound This compound Phenolic_Compound->ROS scavenges Phenoxyl_Radical Stabilized Phenoxyl Radical Phenolic_Compound->Phenoxyl_Radical donates H•

Caption: Antioxidant activity via radical scavenging.

enzyme_inhibition Hypothetical Enzyme Inhibition Workflow Enzyme Target Enzyme Enzyme_Substrate_Complex Enzyme-Substrate Complex Enzyme->Enzyme_Substrate_Complex binds Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex Enzyme->Enzyme_Inhibitor_Complex binds Substrate Substrate Substrate->Enzyme_Substrate_Complex Product Product Inhibitor This compound Inhibitor->Enzyme_Inhibitor_Complex Enzyme_Substrate_Complex->Product catalyzes Enzyme_Inhibitor_Complex->Product inhibits

Caption: Enzyme inhibition by competitive binding.

References

Theoretical Properties of 1-(2,5-Dihydroxyphenyl)butan-1-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 1-(2,5-Dihydroxyphenyl)butan-1-one, a phenolic ketone with potential applications in pharmaceutical and materials science. Due to the limited availability of direct experimental data for this specific compound, this paper synthesizes information from publicly available databases, extrapolates from closely related analogs, and outlines theoretical computational methodologies for the prediction of its physicochemical properties, potential biological activities, and associated signaling pathway interactions. This document is intended to serve as a foundational resource for researchers initiating studies on this molecule, providing structured data, hypothetical experimental protocols, and conceptual diagrams to guide future research and development.

Introduction

This compound, also known as 2',5'-dihydroxybutyrophenone, belongs to the class of dihydroxybutyrophenones. Its structure, featuring a butyrophenone moiety attached to a hydroquinone ring, suggests a range of interesting chemical and biological properties. The phenolic hydroxyl groups are expected to confer antioxidant properties, while the overall structure may interact with various biological targets. This whitepaper will delve into the known and predicted theoretical characteristics of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computed and are available in public databases. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃PubChem
Molecular Weight 180.20 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 4693-16-7PubChem[1]
Canonical SMILES CCCC(=O)C1=C(C=CC(=C1)O)OPubChem[1]
InChI InChI=1S/C10H12O3/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,11,13H,2-3H2,1H3PubChem[1]
InChIKey GYABEHYRTOCOST-UHFFFAOYSA-NPubChem[1]
XLogP3 2.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 180.078644241PubChem[1]
Topological Polar Surface Area 57.5 ŲPubChem[1]

Quantum Chemical Properties (Theoretical)

PropertyPredicted Value (Methodology)Significance
HOMO-LUMO Gap ~5-7 eV (DFT/B3LYP/6-31G)Indicates chemical reactivity and electronic excitation properties.
Dipole Moment ~2-4 D (DFT/B3LYP/6-31G)Influences solubility and intermolecular interactions.
Bond Dissociation Enthalpy (O-H) ~80-90 kcal/mol (DFT)Key predictor of antioxidant activity via hydrogen atom transfer.[2]
Ionization Potential ~7-8 eV (DFT)Relates to the ease of electron donation, relevant for antioxidant mechanisms.[2]

Note: The values in this table are estimations based on typical values for similar phenolic compounds and would require specific computational studies for accurate determination.

Predicted Biological Activity and Signaling Pathway Interactions

The biological activity of this compound can be inferred from its structural similarity to other phenolic compounds known for their antioxidant and enzyme-inhibiting properties.

Antioxidant Activity

The hydroquinone moiety is a well-known antioxidant pharmacophore. The predicted low O-H bond dissociation enthalpy suggests that this compound can act as a radical scavenger by donating a hydrogen atom. This is a common mechanism for phenolic antioxidants.[2]

Potential Signaling Pathway Interactions

In silico docking and pathway analysis tools can predict potential interactions with biological targets. Phenolic compounds are known to modulate various signaling pathways, often implicated in inflammation, cell proliferation, and apoptosis. Based on the structure, potential interactions could involve:

  • MAPK/ERK Pathway: Many natural phenolic compounds are known to modulate this pathway, which is crucial in regulating cell growth and survival.[3]

  • NF-κB Signaling: The anti-inflammatory effects of phenols are often attributed to the inhibition of the NF-κB pathway.

  • PI3K/Akt Pathway: This pathway is central to cell survival and proliferation and is a common target for therapeutic intervention.

Further in silico and subsequent in vitro studies are necessary to validate these predicted interactions.

Experimental Protocols (Hypothetical)

While no specific experimental protocols for this compound are published, a plausible synthetic and analytical workflow can be proposed based on established chemical principles for similar molecules.

Synthesis: Friedel-Crafts Acylation of Hydroquinone

A common method for synthesizing butyrophenones is through Friedel-Crafts acylation.

Reaction: Hydroquinone is reacted with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Procedure:

  • Suspend hydroquinone and anhydrous AlCl₃ in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Add butyryl chloride dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization and Analysis

The synthesized compound would be characterized using standard analytical techniques for organic molecules.[4][5][6]

TechniquePurposeExpected Observations
¹H NMR Structural elucidation (proton environment)Signals corresponding to aromatic protons, the methylene and methyl groups of the butyl chain, and the hydroxyl protons.
¹³C NMR Structural elucidation (carbon framework)Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the butyl chain.
FT-IR Functional group identificationCharacteristic absorptions for O-H (phenolic), C=O (ketone), and C=C (aromatic) bonds.
Mass Spectrometry (MS) Molecular weight determination and fragmentation patternA molecular ion peak corresponding to the exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating the purity of the synthesized compound.[5]

Visualizations

Logical Relationship Diagram

logical_relationship A This compound (C10H12O3) B Physicochemical Properties (MW, LogP, H-bond donors/acceptors) A->B determines C Quantum Chemical Properties (HOMO-LUMO, BDE) A->C predicts D Predicted Biological Activity (Antioxidant, Enzyme Inhibition) C->D influences E Potential Signaling Pathway Interactions (MAPK, NF-κB) D->E mediates through

Caption: Logical flow from molecular structure to predicted biological function.

Hypothetical Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis S1 Reactants: Hydroquinone Butyryl Chloride AlCl3 S2 Friedel-Crafts Acylation S1->S2 S3 Crude Product S2->S3 P1 Column Chromatography S3->P1 P2 Pure Compound P1->P2 A1 Spectroscopy (NMR, IR, MS) P2->A1 A2 Chromatography (HPLC) P2->A2 A3 Structural Confirmation & Purity Assessment A1->A3 A2->A3

Caption: Proposed workflow for the synthesis and analysis of the target compound.

Potential Signaling Pathway Modulation

signaling_pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway Compound This compound MAPK MEK/ERK Compound->MAPK NFKB IKK/NF-κB Compound->NFKB PI3K PI3K/Akt Compound->PI3K CellularResponse Cellular Responses (Proliferation, Inflammation, Survival) MAPK->CellularResponse NFKB->CellularResponse PI3K->CellularResponse

Caption: Predicted inhibitory modulation of key cellular signaling pathways.

Conclusion

This compound presents an intriguing subject for further scientific investigation. Its theoretical properties, largely inferred from its chemical structure and comparison with related compounds, suggest potential as an antioxidant and a modulator of key biological pathways. This whitepaper provides a foundational guide for researchers by consolidating available data, proposing methodologies for its synthesis and analysis, and visualizing its potential mechanisms of action. The presented information underscores the need for dedicated experimental and computational studies to fully elucidate the properties and potential applications of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(2,5-Dihydroxyphenyl)butan-1-one from Hydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1-(2,5-Dihydroxyphenyl)butan-1-one, a valuable intermediate in pharmaceutical and chemical research, starting from hydroquinone. The primary synthetic routes discussed are the direct Friedel-Crafts acylation and the Fries rearrangement of a hydroquinone ester.

Introduction

This compound, also known as 2,5-dihydroxybutyrophenone, is an aromatic ketone with potential applications in various fields, including the synthesis of biologically active compounds. Its synthesis from the readily available and inexpensive starting material, hydroquinone, is of significant interest. This document outlines two common and effective methods for this transformation: the Friedel-Crafts acylation and the Fries rearrangement.

The Friedel-Crafts acylation involves the direct reaction of hydroquinone with a butanoylating agent, such as butanoyl chloride or butyric anhydride, in the presence of a Lewis acid catalyst.[1] The Fries rearrangement, on the other hand, is a two-step process involving the initial esterification of hydroquinone to form hydroquinone dibutyrate, followed by a Lewis acid-catalyzed rearrangement to yield the desired keto-phenol.[2][3][4]

Reaction Pathways

Two primary pathways for the synthesis of this compound from hydroquinone are presented below.

Friedel-Crafts Acylation Pathway

This pathway involves the direct acylation of hydroquinone.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Hydroquinone Hydroquinone Reaction Friedel-Crafts Acylation Hydroquinone->Reaction ButanoylChloride Butanoyl Chloride ButanoylChloride->Reaction LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Reaction Catalyst Product This compound Reaction->Product

Caption: Friedel-Crafts acylation of hydroquinone.

Fries Rearrangement Pathway

This two-step pathway begins with the formation of an ester intermediate.

G cluster_step1 Step 1: Esterification cluster_step2 Step 2: Fries Rearrangement Hydroquinone Hydroquinone Esterification Esterification Hydroquinone->Esterification ButyricAnhydride Butyric Anhydride ButyricAnhydride->Esterification Ester Hydroquinone Dibutyrate FriesRearrangement Fries Rearrangement Ester->FriesRearrangement Esterification->Ester LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->FriesRearrangement Catalyst Product This compound FriesRearrangement->Product G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis Reactants Reactants & Reagents Reaction Reaction (Friedel-Crafts or Fries) Reactants->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct PurificationMethod Column Chromatography or Recrystallization CrudeProduct->PurificationMethod PureProduct Pure this compound PurificationMethod->PureProduct Analysis TLC, NMR, IR, MS PureProduct->Analysis

References

Application Notes and Protocols: Friedel-Crafts Acylation of Hydroquinone with Butanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation of hydroquinone is a significant reaction in organic synthesis, yielding acylated hydroquinones that are valuable intermediates in the pharmaceutical and chemical industries. These compounds serve as precursors for a variety of biologically active molecules, including antioxidants, skin-lightening agents, and components of novel drug delivery systems. This document provides detailed protocols for the synthesis of butanoyl-substituted hydroquinones from hydroquinone and butanoyl chloride, focusing on the direct Friedel-Crafts acylation and the related Fries rearrangement.

Chemical Reaction Overview

The primary reaction involves the electrophilic aromatic substitution of hydroquinone with a butanoyl group. This can be achieved directly using a Lewis acid catalyst or indirectly via a two-step Fries rearrangement of a hydroquinone dibutyrate intermediate. The hydroxyl groups of hydroquinone are strongly activating, directing the substitution to the ortho positions (2 and 5).

Direct Friedel-Crafts Acylation: Hydroquinone + Butanoyl Chloride --(Lewis Acid)--> 2-Butanoylhydroquinone + HCl

Fries Rearrangement (Two-Step):

  • Hydroquinone + 2 Butanoyl Chloride --> Hydroquinone dibutyrate + 2 HCl

  • Hydroquinone dibutyrate --(Lewis Acid, Heat)--> 2-Butanoylhydroquinone

Due to the high reactivity of hydroquinone, the direct acylation may be subject to side reactions, including O-acylation and polysubstitution. The Fries rearrangement often provides better control and higher yields of the desired C-acylated product.

Data Presentation

While specific quantitative data for the direct Friedel-Crafts acylation of hydroquinone with butanoyl chloride is not extensively reported in the literature, Table 1 summarizes typical reaction parameters and expected outcomes based on related acylations of phenolic compounds.

Table 1: Summary of Reaction Conditions and Expected Yields

ParameterDirect Friedel-Crafts AcylationFries Rearrangement of Hydroquinone Dibutyrate
Catalyst Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂), Boron trifluoride (BF₃)Aluminum chloride (AlCl₃)
Solvent Nitrobenzene, Carbon disulfide (CS₂), DichloroethaneTypically solvent-free or in a high-boiling solvent
Temperature 0 - 25 °C (to control reactivity)120 - 160 °C
Reaction Time 2 - 6 hours1 - 3 hours
Typical Yield Moderate (Optimization may be required)Good to Excellent[1]
Key Products 2-Butanoylhydroquinone, 2,5-Dibutanoylhydroquinone, O-acylated byproducts2-Butanoylhydroquinone, 4-Butanoylhydroquinone (minor)

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn. Butanoyl chloride and aluminum chloride are corrosive and react violently with water. Handle with extreme care.

Protocol 1: Direct Friedel-Crafts Acylation of Hydroquinone (Generalized Procedure)

This protocol is a generalized procedure and may require optimization for specific applications.

Materials:

  • Hydroquinone

  • Butanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous nitrobenzene.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of hydroquinone (1 equivalent) and butanoyl chloride (1.1 equivalents) in anhydrous nitrobenzene.

  • Add the hydroquinone-butanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Fries Rearrangement of Hydroquinone Dibutyrate

This two-step protocol is a more established method for the synthesis of acylated hydroquinones.

Step 1: Synthesis of Hydroquinone Dibutyrate

Materials:

  • Hydroquinone

  • Butanoyl chloride

  • Pyridine

  • Dichloromethane

  • Standard laboratory glassware

Procedure:

  • Dissolve hydroquinone (1 equivalent) in a mixture of dichloromethane and pyridine (2.5 equivalents) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add butanoyl chloride (2.2 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with dilute hydrochloric acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield hydroquinone dibutyrate.

Step 2: Fries Rearrangement

Materials:

  • Hydroquinone dibutyrate (from Step 1)

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, carefully mix hydroquinone dibutyrate (1 equivalent) and anhydrous aluminum chloride (2.2 equivalents).

  • Heat the mixture in an oil bath to 140-150 °C for 2 hours.

  • Allow the reaction mixture to cool to room temperature, resulting in a solid mass.

  • Carefully add crushed ice and concentrated hydrochloric acid to the flask to decompose the complex.

  • Isolate the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-butanoylhydroquinone.[1]

Mandatory Visualizations

experimental_workflow cluster_direct Protocol 1: Direct Acylation cluster_fries Protocol 2: Fries Rearrangement start1 Mix AlCl3 in Nitrobenzene reactants1 Add Hydroquinone & Butanoyl Chloride Solution start1->reactants1 reaction1 Stir at RT for 4h reactants1->reaction1 workup1 Quench with Ice/HCl reaction1->workup1 extraction1 Extract with DCM workup1->extraction1 purification1 Purify Product extraction1->purification1 product1 2-Butanoylhydroquinone purification1->product1 start2 Synthesize Hydroquinone Dibutyrate rearrangement Heat with AlCl3 start2->rearrangement workup2 Quench with Ice/HCl rearrangement->workup2 isolation Filter and Wash workup2->isolation purification2 Recrystallize isolation->purification2 product2 2-Butanoylhydroquinone purification2->product2

Caption: Experimental workflows for the synthesis of 2-butanoylhydroquinone.

reaction_mechanism cluster_reagents cluster_steps hydroquinone Hydroquinone step2 Electrophilic Attack hydroquinone->step2 butanoyl_chloride Butanoyl Chloride step1 Formation of Acylium Ion butanoyl_chloride->step1 lewis_acid AlCl3 lewis_acid->step1 step1->step2 step3 Proton Elimination step2->step3 product 2-Butanoylhydroquinone step3->product

Caption: Simplified mechanism of the Friedel-Crafts acylation of hydroquinone.

References

Application Notes: Fries Rearrangement for the Synthesis of Dihydroxyphenyl Ketones in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Fries rearrangement is a powerful and versatile organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[1] This rearrangement is of significant industrial importance, particularly in the pharmaceutical sector, for the synthesis of dihydroxyphenyl ketones.[1] These compounds serve as crucial intermediates and key building blocks for a wide range of pharmacologically active molecules. Their inherent phenolic structure often imparts antioxidant properties, while the ketone functionality provides a reactive handle for further molecular elaboration.

Dihydroxyphenyl ketones and their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antileukotrienic effects. For instance, 2',4'-dihydroxyacetophenone (also known as Resacetophenone) has been shown to inhibit the transcription of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Furthermore, derivatives of 2,4-dihydroxyacetophenone have been investigated as potent inhibitors of phosphodiesterase-1 (PDE-1) and -3 (PDE-3), enzymes implicated in various cardiovascular and respiratory diseases.[2] The 3,4-dihydroxyacetophenone scaffold is a recognized vasoactive agent and antioxidant, with some derivatives explored for their therapeutic potential in treating chronic obstructive pulmonary disease.[3][4] Additionally, 2,5-dihydroxyacetophenone has been isolated from natural sources and has been shown to inhibit the production of inflammatory mediators.[5]

This application note provides detailed protocols for the synthesis of various dihydroxyphenyl ketones via the Fries rearrangement, summarizes key reaction parameters, and illustrates the general experimental workflow.

Reaction Mechanism and Regioselectivity

The Fries rearrangement is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or Brønsted acids.[1] The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid coordinates to the carbonyl oxygen of the ester, polarizing the acyl-oxygen bond and facilitating the departure of the acyl group as an acylium cation. This electrophile then attacks the electron-rich aromatic ring of the phenoxide, leading to the formation of a hydroxy aryl ketone after an aqueous workup.

The reaction is selective for the ortho and para positions relative to the hydroxyl group.[1] The regioselectivity is primarily influenced by the reaction temperature and the solvent. Lower temperatures generally favor the formation of the para product, which is the kinetic product.[6] Higher temperatures tend to yield the ortho product, the thermodynamically more stable isomer, likely due to the formation of a more stable bidentate complex with the Lewis acid catalyst.[1] The choice of solvent also plays a role, with non-polar solvents favoring ortho substitution and polar solvents promoting the formation of the para isomer.[6]

Experimental Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various dihydroxyphenyl ketones via the Fries rearrangement, based on published literature.

Table 1: Synthesis of 2,4-Dihydroxyacetophenone (from Resorcinol Diacetate)

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
ZnCl₂Acetic Acid152-15920 min61-65Organic Syntheses, Coll. Vol. 3, p.761 (1955)
H₂SO₄Acetic Acid12475 min68US Patent 5,621,146

Table 2: Synthesis of 2,5-Dihydroxyacetophenone (from Hydroquinone Diacetate)

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
AlCl₃None160-1653 h64-77Organic Syntheses, Coll. Vol. 4, p.836 (1963)[7]
AlCl₃NoneHigh Temperature-54Organic Syntheses, Coll. Vol. 4, p.836 (1963)[7]

Table 3: Synthesis of 3,4-Dihydroxyacetophenone (from Catechol Diacetate)

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
AlCl₃Nitrobenzene75-95-80ChemicalBook, CB7258957[8]
AlCl₃Chlorobenzene80-83ChemicalBook, CB7258957[8]
AlCl₃None12025 min18 (ortho-isomer)Synthetic Pages, 83 (2001)[9]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dihydroxyacetophenone from Hydroquinone Diacetate[7]

Materials:

  • Hydroquinone diacetate (50 g, 0.257 mol)

  • Anhydrous aluminum chloride (116 g, 0.87 mol)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Water

  • 95% Ethanol (for recrystallization, optional)

Equipment:

  • 500-mL round-bottomed flask

  • Air condenser with a calcium chloride drying tube

  • Gas-absorption trap

  • Oil bath

  • Büchner funnel

  • Mortar and pestle

Procedure:

  • Finely powder the hydroquinone diacetate and anhydrous aluminum chloride in a mortar.

  • Transfer the powdered mixture to a dry 500-mL round-bottomed flask equipped with an air condenser protected by a calcium chloride tube and connected to a gas-absorption trap.

  • Place the flask in an oil bath and slowly heat from room temperature. Over approximately 30 minutes, raise the oil bath temperature to 110-120°C, at which point the evolution of hydrogen chloride gas will begin.

  • Slowly increase the temperature to 160-165°C and maintain it for about 3 hours. After approximately 2 hours, the evolution of hydrogen chloride will slow down, and the reaction mixture will become a pasty, green-colored mass.

  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Carefully decompose the excess aluminum chloride by adding 350 g of crushed ice, followed by 25 mL of concentrated hydrochloric acid.

  • Collect the resulting solid product by filtration using a Büchner funnel and wash it with two 100-mL portions of cold water. The crude product yield is approximately 89-90%.

  • For purification, recrystallize the crude product from 4 L of water or 250 mL of 95% ethanol to obtain green, silky needles. The final yield after recrystallization is 64-77%.

Protocol 2: Synthesis of 2,4-Dihydroxyacetophenone (Resacetophenone) from Resorcinol and Acetic Acid

Materials:

  • Anhydrous zinc chloride (165 g, 1.2 mol)

  • Glacial acetic acid (165 g, 2.7 mol)

  • Resorcinol (110 g, 1 mol)

  • Concentrated hydrochloric acid

  • Water

Equipment:

  • 1-L beaker

  • Sand bath

  • Stirring rod

  • Ice bath

  • Büchner funnel

Procedure:

  • In a 1-L beaker, dissolve anhydrous zinc chloride in glacial acetic acid with heating.

  • To the hot solution (approximately 140°C), add resorcinol with constant stirring.

  • Heat the solution on a sand bath until it just begins to boil (around 152°C).

  • Remove the heat source and allow the reaction to proceed without further heating for 20 minutes, ensuring the temperature does not exceed 159°C.

  • Dilute the reaction mixture with a solution of 250 mL of concentrated hydrochloric acid in 250 mL of water.

  • Cool the dark red solution in an ice bath to 5°C to precipitate the product.

  • Collect the precipitate on a filter and wash it with 1 L of dilute (1:3) hydrochloric acid in 200-mL portions to remove zinc salts.

  • The dried orange-red crude product is then purified by vacuum distillation.

  • The distilled product is further purified by dissolving in hot dilute (1:11) hydrochloric acid, filtering, and cooling to 5°C to crystallize.

  • The final yield of tan-colored resacetophenone is 61-65%.

Visualizations

Fries Rearrangement: General Mechanism

Fries_Mechanism cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_rearrangement Rearrangement cluster_product Product Ester Phenolic Ester Complex Ester-Lewis Acid Complex Ester->Complex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Acylium Acylium Ion Complex->Acylium Dissociation Attack Electrophilic Aromatic Substitution Acylium->Attack Intramolecular Attack Ketone Dihydroxyphenyl Ketone Attack->Ketone Workup (Hydrolysis)

Caption: General mechanism of the Fries rearrangement.

Experimental Workflow for Dihydroxyphenyl Ketone Synthesis

Experimental_Workflow Start 1. Mix Phenolic Diacetate and Lewis Acid Catalyst Heating 2. Heat Reaction Mixture (Controlled Temperature) Start->Heating Cooling 3. Cool to Room Temperature Heating->Cooling Quenching 4. Quench with Ice and Acid Cooling->Quenching Filtration 5. Filter Crude Product Quenching->Filtration Washing 6. Wash with Water Filtration->Washing Purification 7. Purify by Recrystallization or Distillation Washing->Purification Product Final Dihydroxyphenyl Ketone Purification->Product

Caption: General experimental workflow for Fries rearrangement.

References

Application Note: HPLC Analysis of 1-(2,5-Dihydroxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2,5-Dihydroxyphenyl)butan-1-one. The described protocol is applicable for the determination of purity, stability, and concentration of this compound in various sample matrices. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase, ensuring reproducible results and a short run time. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams to facilitate implementation in a laboratory setting.

Introduction

This compound is a phenolic compound of interest in pharmaceutical research and development due to its potential biological activities. Accurate and reliable analytical methods are crucial for its characterization, quality control of starting materials, and in-process monitoring during synthesis and formulation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note presents a detailed protocol for the HPLC analysis of this compound, which can be readily adopted by researchers and scientists in the field.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water. Phosphoric acid (analytical grade).

  • Standard: A well-characterized reference standard of this compound (purity ≥98%).

  • Sample Vials: Amber glass vials to protect the analyte from light.

Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase Preparation: A mixture of acetonitrile and water (acidified with phosphoric acid) is used as the mobile phase. A typical composition is Acetonitrile:Water (40:60, v/v) containing 0.1% phosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Chromatographic Conditions

The following HPLC parameters are recommended for the analysis:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (40:60, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm
Run Time 10 minutes
Sample Preparation

The sample preparation will depend on the matrix. For a bulk drug substance, dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. For formulated products, an appropriate extraction procedure may be required to isolate the analyte from excipients. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis of this compound using the described method.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20004500
Retention Time (RT) Consistent RT5.2 min
Table 2: Method Validation Summary
ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

The following diagrams illustrate the experimental workflow and a typical logical relationship in the analysis.

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_mobile_phase Prepare Mobile Phase hplc_system HPLC System Setup prep_mobile_phase->hplc_system prep_standards Prepare Standard Solutions injection Inject Sample/Standard prep_standards->injection prep_sample Prepare Sample Solutions prep_sample->injection hplc_system->injection data_acquisition Data Acquisition injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte peak_integration->quantification calibration_curve->quantification generate_report Generate Report quantification->generate_report

Caption: Experimental workflow for HPLC analysis.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_interpretation Interpretation analyte This compound analysis Chromatographic Separation & Detection analyte->analysis hplc_method Validated HPLC Method hplc_method->analysis chromatogram Chromatogram (Peak Data) analysis->chromatogram quantitative_data Quantitative Results (Concentration, Purity) chromatogram->quantitative_data interpretation Data Interpretation & Conclusion quantitative_data->interpretation

Caption: Logical flow of the analytical process.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward to implement and the provided data serves as a benchmark for method performance. This analytical procedure is suitable for routine quality control and research applications in the pharmaceutical industry.

Application Note: Mass Spectrometry Analysis of 1-(2,5-Dihydroxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dihydroxyphenyl)butan-1-one is a phenolic ketone with potential applications in medicinal chemistry and drug development. Its structure, featuring a dihydroxylated phenyl ring and a butyryl side chain, makes it a candidate for various biological activities. Accurate and sensitive quantification of this compound in complex matrices is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its selectivity and sensitivity.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound under mass spectrometry is predicted to follow established pathways for butyrophenones and aromatic ketones. The primary fragmentation mechanisms are expected to be α-cleavage of the butyryl group and McLafferty rearrangement.

G mol mol frag1 frag1 mol:f1->frag1:f0 -C3H7• frag2 frag2 mol:f1->frag2:f0 -C3H6 frag3 frag3 mol:f1->frag3:f0 -H2O

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to remove matrix interferences and ensure accurate quantification.

  • Standard Solution Preparation:

    • Prepare a stock solution of 1 mg/mL of this compound in methanol.

    • Perform serial dilutions with a 50:50 mixture of methanol and water to prepare working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Plasma Sample Extraction (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add 25 µL of an internal standard solution (e.g., a structurally similar, stable isotope-labeled compound).

    • Add 500 µL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water with 0.1% Formic Acid, 10% Acetonitrile with 0.1% Formic Acid).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Table 1: LC-MS/MS Instrumental Parameters

ParameterValue
LC System
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

G

Data Presentation

Quantitative analysis is performed using Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. The precursor ion is the protonated molecule [M+H]+, and the product ions are generated through collision-induced dissociation.

Table 2: Predicted MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Predicted Collision Energy (eV)
This compound181.08137.0215
This compound181.08152.0512
This compound181.08163.0710

Note: Collision energies are instrument-dependent and require optimization for the specific mass spectrometer being used.

Conclusion

This application note provides a comprehensive protocol for the sensitive and selective analysis of this compound by LC-MS/MS. The detailed experimental procedures for sample preparation and instrumental analysis, along with the predicted fragmentation pattern and MRM transitions, offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate a robust analytical method for this compound. The provided workflows and data tables are intended to streamline method development and facilitate the accurate quantification of this compound in various research and development settings.

Application Notes and Protocols for 1-(2,5-Dihydroxyphenyl)butan-1-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dihydroxyphenyl)butan-1-one, a butyrophenone derivative of hydroquinone, is a versatile synthetic intermediate with significant potential in drug discovery and development. Its dihydroxyphenyl moiety provides a scaffold for the synthesis of a variety of derivatives, most notably chalcones, which have demonstrated a broad spectrum of biological activities. The presence of hydroxyl groups and a reactive ketone function allows for diverse chemical modifications, making it an attractive starting material for generating libraries of bioactive compounds. These derivatives have shown promise as anti-inflammatory and antimicrobial agents, attributed to their ability to interact with biological targets like enzymes and microbial cell structures.

This document provides detailed application notes on the use of this compound as a synthetic intermediate and comprehensive protocols for its synthesis and subsequent conversion into biologically active chalcones.

Applications in Drug Development

The primary application of this compound in drug development lies in its use as a precursor for the synthesis of chalcone derivatives. Chalcones (1,3-diaryl-2-propen-1-ones) are known for their wide range of pharmacological properties. By utilizing this compound, medicinal chemists can introduce the 2,5-dihydroxyphenyl pharmacophore into the chalcone backbone, which can be crucial for activity.

Anti-Inflammatory Agents

Chalcones derived from this intermediate have shown potential as anti-inflammatory agents, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 is a validated strategy for the development of anti-inflammatory drugs with a potentially improved safety profile compared to non-selective NSAIDs.

Antimicrobial Agents

The phenolic nature of derivatives synthesized from this compound contributes to their potential as antimicrobial agents. These compounds can exert their effects through various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis. The broad-spectrum activity of some chalcone derivatives makes them interesting candidates for the development of new antibiotics to combat drug-resistant pathogens.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound via Friedel-Crafts acylation of hydroquinone.

Materials:

  • Hydroquinone (1,4-dihydroxybenzene)

  • Butanoyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous 1,2-dichloroethane

  • Ice

  • 5% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Acetone

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, suspend hydroquinone (0.3 mol) and anhydrous aluminum chloride (0.9 mol) in anhydrous 1,2-dichloroethane (500 mL).

  • Cool the suspension in an ice bath.

  • Add butanoyl chloride (0.45 mol) dropwise to the stirred suspension over a period of 1 hour, maintaining the temperature at 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 3 hours.

  • Allow the mixture to warm to room temperature and stir for an additional 20 hours.

  • Quench the reaction by slowly pouring the mixture into a beaker containing 1 L of cold 5% hydrochloric acid with vigorous stirring.

  • A precipitate will form. Filter the precipitate and wash it thoroughly with cold water, then dry.

  • Separate the organic layer from the filtrate and wash it with water. Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Extract the aqueous layer three times with ethyl acetate (3 x 300 mL). Combine the ethyl acetate extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate to obtain a residue.

  • Combine the residue with the previously collected precipitate.

  • For analytical purposes, a small amount of the crude product can be purified by flash column chromatography on silica gel using a hexane/acetone mixture (e.g., 5:1) as the eluent.

Protocol 2: Synthesis of a Chalcone Derivative: 1-(2,5-Dihydroxyphenyl)-3-(pyridin-2-yl)propenone

This protocol details the Claisen-Schmidt condensation of this compound with an aromatic aldehyde to yield a chalcone.[2][3]

Materials:

  • This compound (or 2,5-dihydroxyacetophenone as a close analog)

  • Pyridine-2-carbaldehyde

  • Potassium hydroxide (KOH) or Sodium Carbonate (Na₂CO₃)

  • Methanol or Ethanol

  • Crushed ice

  • 10% Hydrochloric acid (HCl)

  • Microwave synthesizer (optional)

Procedure (Conventional Method):

  • Dissolve this compound (0.01 mol) and pyridine-2-carbaldehyde (0.01 mol) in methanol (30 mL) in a round-bottom flask.

  • Add a pellet of potassium hydroxide (or an equivalent amount of another base) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Neutralize the mixture with 10% HCl until a precipitate forms.

  • Filter the precipitate, wash it thoroughly with cold distilled water, and air dry.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone.

Procedure (Microwave-Assisted Method): [2][3]

  • In a microwave-safe vessel, mix 2,5-dihydroxyacetophenone (as a proxy for the butanone derivative, 1 mmol) and pyridine-2-carbaldehyde (1 mmol).

  • Add a catalytic amount of K₂CO₃.

  • Irradiate the mixture in a microwave synthesizer at a suitable power (e.g., resulting in a temperature of approximately 41°C) for a short duration (e.g., 4 minutes).[2]

  • After cooling, purify the product by washing with an ethanol:water mixture (10:90) and subsequent recrystallization from ethanol.[2]

Data Presentation

The following tables summarize quantitative data for representative chalcone derivatives synthesized from dihydroxyacetophenones, demonstrating their potential as anti-inflammatory and antimicrobial agents.

Table 1: Anti-Inflammatory Activity of Chalcone Derivatives

Compound IDR Group (on Aldehyde)Biological Target/AssayIC₅₀ (µM)Reference
1 2-pyridylCOX-2 (in silico) / Carrageenan-induced edema (%DAI)N/A / 50.05 ± 16.24[2]
2 4-chlorophenyl (from 2',5'-dihydroxyacetophenone)Neutrophil degranulationPotent inhibitor[1]
3 Phenyl (from 2',5'-dimethoxyacetophenone)NO production in LPS-stimulated microglia0.7 ± 0.06[4]
4 3,4-dimethoxyphenyl (from 2',5'-dimethoxyacetophenone)PGE₂ and NO production in macrophages0.5 ± 1.5 (PGE₂) / 12.1 ± 1.5 (NO)[5]
5 Phenyl (from 2',3,4,4'-tetrahydroxyacetophenone - Butein)PGE₂ production in whole blood~30 (estimated from 40% inhibition at 50 µM)[6]

*%DAI: Percentage of Anti-Inflammatory Power, compared to Ibuprofen (57.22 ± 20.13)[2]

Table 2: Antimicrobial Activity of Chalcone Derivatives

Compound IDR Group (on Aldehyde)MicroorganismMIC (mg/mL or µg/mL)Reference
6 4-chlorophenylStaphylococcus aureus0.4 - 0.6 mg/mL[7]
7 4-methoxyphenylStaphylococcus aureus0.4 - 0.6 mg/mL[7]
8 Phenyl (from 2-hydroxy-3,4,6-trimethoxyacetophenone)Staphylococcus aureus645 µg/mL[8]
9 Phenyl (from 2-hydroxy-3,4,6-trimethoxyacetophenone)Escherichia coli812 µg/mL[8]
10 2,5-dimethoxyphenylStaphylococcus aureus50 µg/mL

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway from hydroquinone to bioactive chalcones.

Synthetic_Workflow cluster_0 Synthesis of Intermediate cluster_1 Chalcone Synthesis cluster_2 Biological Activity A Hydroquinone C This compound A->C AlCl₃, Friedel-Crafts Acylation B Butanoyl Chloride E Chalcone Derivative C->E Base, Claisen-Schmidt Condensation D Aromatic Aldehyde (R-CHO) F Bioactive Agent (Anti-inflammatory, Antimicrobial) E->F

Caption: General workflow for the synthesis of bioactive chalcones.

Mechanism of Action: COX-2 Inhibition

This diagram depicts the signaling pathway leading to inflammation and the point of intervention for COX-2 inhibiting chalcones.

COX2_Pathway cluster_pathway Inflammatory Signaling Cascade cluster_intervention Therapeutic Intervention Stimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage / Target Cell Stimuli->Cell COX2 COX-2 Enzyme Cell->COX2 Upregulation PGs Prostaglandins (PGE₂) COX2->PGs Catalysis of Arachidonic Acid Inflammation Inflammation, Pain, Fever PGs->Inflammation Chalcone Chalcone Derivative Chalcone->COX2 Inhibition

Caption: COX-2 inhibition by chalcone derivatives.

Mechanism of Action: Antimicrobial Activity

This diagram illustrates the general mechanisms by which phenolic compounds, such as the subject chalcones, exert antimicrobial effects.

Antimicrobial_Mechanism cluster_chalcone Phenolic Chalcone cluster_bacterium Bacterial Cell Chalcone Chalcone Derivative Membrane Cell Membrane Chalcone->Membrane Disruption / Permeabilization Proteins Essential Proteins / Enzymes Chalcone->Proteins Denaturation / Inhibition DNA DNA/RNA Chalcone->DNA Synthesis Inhibition

Caption: General antimicrobial mechanisms of phenolic chalcones.

References

Application Notes and Protocols: 1-(2,5-Dihydroxyphenyl)butan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dihydroxyphenyl)butan-1-one, also known as 2',5'-dihydroxybutyrophenone, is a phenolic compound belonging to the butyrophenone class of aromatic ketones. Its structure, featuring a hydroquinone moiety, suggests a strong potential for various biological activities, making it a molecule of significant interest in medicinal chemistry and drug development. The presence of two hydroxyl groups on the phenyl ring, combined with the butyryl side chain, offers a scaffold for chemical modification to optimize pharmacological properties.

These application notes provide an overview of the potential therapeutic applications of this compound, supported by data on related compounds and detailed protocols for in vitro evaluation.

Potential Therapeutic Applications

While direct studies on this compound are limited, the biological activities of its isomers and derivatives provide strong evidence for its potential in the following areas:

  • Anti-inflammatory Activity: The structural similarity to compounds known to inhibit cyclooxygenase (COX) enzymes suggests that this compound could be a valuable starting point for the development of novel anti-inflammatory agents. A chalcone derivative synthesized from the related 2,5-dihydroxyacetophenone has demonstrated significant anti-inflammatory effects. This derivative, 1-(2,5-dihydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one, exhibited anti-inflammatory power comparable to that of ibuprofen in a carrageenan-induced rat paw edema model. Molecular docking studies of this derivative suggest a strong binding affinity to the COX-2 enzyme, indicating a potential mechanism of action.

  • Antioxidant Activity: The hydroquinone structure is a well-known pharmacophore for antioxidant activity. The two hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thus mitigating oxidative stress. Oxidative stress is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant potential of this compound makes it a promising candidate for the development of cytoprotective agents.

  • Anticancer Activity: Many phenolic compounds exhibit anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. The potential of this compound to act as an antioxidant and modulate inflammatory pathways suggests that it may also possess anticancer activity. Further investigation into its effects on cancer cell lines is warranted.

Data Presentation

Currently, there is a lack of specific quantitative data for the biological activities of this compound in the public domain. The following table presents data for a closely related derivative to illustrate the potential potency.

CompoundAssayResult (% Inhibition of Edema)StandardResult (% Inhibition of Edema)
1-(2,5-dihydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-oneCarrageenan-induced rat paw edema50.05 ± 16.24Ibuprofen57.22 ± 20.13

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential medicinal applications of this compound.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of the COX-2 enzyme, a key target for anti-inflammatory drugs.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)

  • COX Cofactor (e.g., Hematin, L-epinephrine)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve the test compound, this compound, and celecoxib in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Enzyme Control: COX Assay Buffer.

    • Inhibitor Control: Celecoxib solution.

    • Test Compound: Dilutions of this compound solution.

  • Reaction Initiation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to all wells. Subsequently, add the COX-2 enzyme to all wells except the blank.

  • Substrate Addition: To initiate the reaction, add the arachidonic acid solution to all wells simultaneously.

  • Measurement: Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100 The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • This compound

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound and the positive control in methanol.

  • Assay: In a 96-well plate, add a specific volume of the test compound or control solution to the DPPH solution. A blank well should contain only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess the effect of a compound on cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in the CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 The IC50 value (the concentration of the compound that reduces cell viability by 50%) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Signaling_Pathway_of_Inflammation Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound Compound->COX2 Inhibition

Caption: Potential mechanism of anti-inflammatory action.

Experimental_Workflow_Antioxidant_Assay start Start prep_compound Prepare dilutions of This compound start->prep_compound prep_dpph Prepare DPPH solution start->prep_dpph mix Mix compound and DPPH prep_compound->mix prep_dpph->mix incubate Incubate in dark (30 min) mix->incubate measure Measure absorbance at 517 nm incubate->measure analyze Calculate % scavenging and IC50 measure->analyze end End analyze->end

Caption: Workflow for DPPH antioxidant assay.

Logical_Relationship_Drug_Development Scaffold This compound (Lead Compound) Anti_Inflammatory Anti-inflammatory Activity Scaffold->Anti_Inflammatory Antioxidant Antioxidant Activity Scaffold->Antioxidant Anticancer Anticancer Activity Scaffold->Anticancer SAR Structure-Activity Relationship (SAR) Studies Anti_Inflammatory->SAR Antioxidant->SAR Anticancer->SAR Optimized_Lead Optimized Lead Compound SAR->Optimized_Lead

Caption: Drug development logical flow.

Application Notes and Protocols for 1-(2,5-Dihydroxyphenyl)butan-1-one and Related Isomers in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The majority of the available scientific literature focuses on the antimicrobial properties of 1-(2,6-dihydroxyphenyl)butan-1-one, a structural isomer of the requested compound, 1-(2,5-Dihydroxyphenyl)butan-1-one. The following data and protocols are primarily derived from studies on the 2,6-isomer and are presented as a strong predictive resource for the potential antimicrobial activities of related dihydroxyphenyl butan-1-one structures.

Introduction

This compound belongs to the family of dihydroxybutyrophenones, which are of growing interest in the field of antimicrobial research. While specific data on the 2,5-dihydroxy isomer is limited, extensive research on the related compound, 1-(2,6-dihydroxyphenyl)butan-1-one (referred to as Compound 5 in a key study), has revealed significant broad-spectrum antimicrobial activity. This compound, isolated from the endolichenic fungus Daldinia childiae, has demonstrated inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1] The proposed mechanism of action involves the disruption of cell wall and membrane permeability.[1] These findings suggest that other isomers, such as this compound, may possess similar bioactive properties worthy of investigation.

Data Presentation: Antimicrobial Activity of 1-(2,6-Dihydroxyphenyl)butan-1-one

The antimicrobial efficacy of 1-(2,6-dihydroxyphenyl)butan-1-one has been quantified through the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and inhibition zone diameters.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of 1-(2,6-Dihydroxyphenyl)butan-1-one

MicroorganismStrainTypeMIC (µg/mL)MBC (µg/mL)
Candida albicans10213Fungus1664
Micrococcus luteus261Gram-positive1664
Proteus vulgarisZ12Gram-negative1664
Shigella sonneiGram-negative1664
Staphylococcus aureus6538Gram-positive1664

Data sourced from a study on 1-(2,6-dihydroxyphenyl)butan-1-one, referred to as compound 5.[1]

Table 2: Inhibition Zone Diameters for 1-(2,6-Dihydroxyphenyl)butan-1-one

MicroorganismStrainTypeInhibition Zone (mm)
Candida albicans10213Fungus>16.5
Staphylococcus aureus6538Gram-positive11
Micrococcus luteus261Gram-positive13
Bacillus subtilis163Gram-positive13
Proteus vulgarisZ12Gram-negative13
Shigella sonneiGram-negative7.0 - 10.5
Brucella sp.B103Gram-negative7.0 - 10.5
Enterobacter aerogenesGram-negative7.0 - 10.5
Proteus mirabilisGram-negative7.0 - 10.5
Salmonella typhimuriumCMCC 50071Gram-negative7.0 - 10.5

Data sourced from a study on 1-(2,6-dihydroxyphenyl)butan-1-one, referred to as compound 5.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial activity of compounds like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures in logarithmic growth phase

  • Positive control (standard antibiotic)

  • Negative control (broth and solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dispense 100 µL of sterile broth into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in broth and add 10 µL to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used for the test compound).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective: To determine the lowest concentration of the test compound that kills 99.9% of the initial microbial inoculum.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

Protocol 3: Agar Disk Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Test compound

  • Sterile filter paper disks (6 mm diameter)

  • Agar plates with a suitable medium

  • Microbial cultures in logarithmic growth phase

Procedure:

  • Prepare a microbial inoculum and adjust to a 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate to create a lawn of bacteria.

  • Impregnate sterile filter paper disks with a known concentration of the test compound.

  • Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

  • Include a positive control (disk with a standard antibiotic) and a negative control (disk with solvent).

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Visualizations

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for antimicrobial susceptibility testing.

antimicrobial_mechanism cluster_compound 1-(2,6-Dihydroxyphenyl)butan-1-one cluster_cell Microbial Cell cluster_effect Outcome Compound Compound CellWall Cell Wall Compound->CellWall Disrupts Permeability CellMembrane Cell Membrane Compound->CellMembrane Disrupts Permeability Inhibition Growth Inhibition / Cell Death CellWall->Inhibition CellMembrane->Inhibition Cytoplasm Cytoplasm

Caption: Proposed mechanism of antimicrobial action.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results Inoculum Prepare Microbial Inoculum (0.5 McFarland) MIC_Assay Broth Microdilution Assay (MIC) Inoculum->MIC_Assay Disk_Assay Agar Disk Diffusion Assay Inoculum->Disk_Assay CompoundPrep Prepare Test Compound Dilutions CompoundPrep->MIC_Assay CompoundPrep->Disk_Assay Incubate Incubate (e.g., 37°C, 24h) MIC_Assay->Incubate Disk_Assay->Incubate MIC_Result Determine MIC Incubate->MIC_Result Zone_Result Measure Inhibition Zone Incubate->Zone_Result MBC_Assay Plate for MBC/MFC MIC_Result->MBC_Assay

Caption: Workflow for antimicrobial susceptibility testing.

References

Application Notes and Protocols: Enzyme Inhibition Studies with 1-(2,5-Dihydroxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

This document is intended to provide a comprehensive overview of the enzyme inhibition properties of the compound 1-(2,5-Dihydroxyphenyl)butan-1-one, also known as 2',5'-dihydroxybutyrophenone. Due to a lack of specific studies on the enzyme inhibition of this compound, this document will focus on providing general protocols and methodologies that can be adapted for its study. We will also discuss related compounds to provide context for potential areas of investigation.

Introduction to this compound

This compound is a phenolic compound with a butyrophenone core structure. The presence of two hydroxyl groups on the phenyl ring suggests potential for various biological activities, including antioxidant and enzyme-inhibitory effects. Phenolic compounds are well-known for their ability to interact with proteins, including enzymes, through hydrogen bonding and other non-covalent interactions. The specific substitution pattern of the hydroxyl groups (2,5-) will influence its electronic properties and three-dimensional structure, which in turn will determine its specific interactions with biological targets.

Potential Enzyme Targets and Therapeutic Areas

Based on the activities of structurally related compounds, this compound could be investigated for its inhibitory effects on enzymes such as:

  • Tyrosinase: Involved in melanin biosynthesis, making it a target for agents treating hyperpigmentation.

  • Cyclooxygenases (COX-1 and COX-2): Key enzymes in the inflammatory pathway.

  • Lipoxygenases (LOX): Also involved in inflammatory processes.

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Targets for the management of Alzheimer's disease.

  • α-Glucosidase and α-Amylase: Involved in carbohydrate metabolism, making them targets for anti-diabetic drugs.

  • Matrix Metalloproteinases (MMPs): Implicated in cancer and inflammation.

  • Kinases: A broad family of enzymes involved in cell signaling, and frequent targets in cancer therapy.

Experimental Protocols for Enzyme Inhibition Assays

The following are generalized protocols that can be adapted to study the inhibitory effects of this compound on various enzymes. It is crucial to optimize these protocols for the specific enzyme and substrate being used.

General Workflow for Enzyme Inhibition Screening

The following diagram illustrates a typical workflow for screening and characterizing a potential enzyme inhibitor.

G General Workflow for Enzyme Inhibition Studies A Compound Preparation (this compound) B Primary Enzyme Screen (Single concentration) A->B C Dose-Response Assay (IC50 Determination) B->C Active? E Lead Optimization B->E Inactive D Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plot) C->D D->E Characterized

Caption: A flowchart of the typical stages in screening for and characterizing a novel enzyme inhibitor.

Protocol for Tyrosinase Inhibition Assay

Principle: This assay measures the ability of an inhibitor to reduce the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically.

Materials:

  • Mushroom tyrosinase

  • L-DOPA

  • This compound

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of various concentrations of the test compound.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Immediately measure the absorbance at 475 nm at regular intervals for 20-30 minutes.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This method is based on the reaction of thiocholine, a product of acetylcholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically.

Materials:

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI)

  • DTNB

  • This compound

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound, ATCI, and DTNB.

  • In a 96-well plate, add 25 µL of various concentrations of the test compound.

  • Add 50 µL of Tris-HCl buffer.

  • Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

  • Add 125 µL of DTNB solution.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measure the absorbance at 412 nm for 5 minutes.

  • Calculate the rate of reaction and the percentage of inhibition.

  • Determine the IC50 value.

Data Presentation

While no specific quantitative data for this compound is available, the results of future experiments should be summarized in a clear and concise manner. An example table is provided below.

Enzyme TargetIC50 (µM)Type of InhibitionKi (µM)
TyrosinaseData to be determinedData to be determinedData to be determined
AChEData to be determinedData to be determinedData to be determined
COX-2Data to be determinedData to be determinedData to be determined

Potential Signaling Pathway for Investigation

Should this compound show activity against an enzyme involved in a known signaling pathway, further studies could elucidate its mechanism of action at a cellular level. For example, if it inhibits a key kinase in the MAPK/ERK pathway, its effects on downstream signaling could be investigated.

G Hypothetical Inhibition of a Kinase Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Inhibitor This compound Inhibitor->Kinase A Inhibits

Caption: A diagram showing the potential mechanism of action of this compound if it were to inhibit a kinase in a signaling cascade.

Conclusion

While there is a lack of specific enzyme inhibition data for this compound, its chemical structure suggests it is a promising candidate for investigation as an enzyme inhibitor. The protocols and workflows provided in these application notes offer a starting point for researchers to explore the biological activities of this compound. Further research is warranted to determine its specific enzyme targets and potential therapeutic applications.

Troubleshooting & Optimization

improving yield in Friedel-Crafts acylation of 1-(2,5-Dihydroxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Friedel-Crafts acylation of 1-(2,5-Dihydroxyphenyl)butan-1-one and related compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation of dihydroxyphenyl compounds.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of C-Acylated Product 1. O-Acylation is the dominant reaction: The hydroxyl groups of the dihydroxyphenyl reactant are more nucleophilic than the aromatic ring, leading to the formation of an ester (O-acylation) instead of the desired ketone (C-acylation).[1] 2. Deactivation of the aromatic ring: The Lewis acid catalyst can complex with the hydroxyl groups, withdrawing electron density from the aromatic ring and making it less reactive towards electrophilic substitution.[1] 3. Insufficient catalyst: For phenols, a stoichiometric amount or even an excess of the Lewis acid catalyst is often required because it complexes with both the hydroxyl groups of the starting material and the carbonyl group of the product.[1]1. Use a different synthetic route: Consider the Fries rearrangement of the corresponding O-acylated ester. This reaction, also catalyzed by Lewis acids, is specifically designed to rearrange an acyl group from a phenolic oxygen to the aromatic ring.[1][2] 2. Protect the hydroxyl groups: Convert the hydroxyl groups to a less reactive functional group (e.g., silyl ethers) before the acylation reaction. The protecting groups can be removed after the C-acylation is complete. 3. Increase catalyst stoichiometry: Ensure at least one equivalent of Lewis acid per hydroxyl and carbonyl group is used. For hydroquinone diacetate, using three moles of aluminum chloride per mole of ester has been shown to improve the yield of the C-acylated product.[2][3]
Formation of Multiple Products 1. Isomer formation: Acylation can occur at different positions on the aromatic ring, leading to a mixture of ortho and para isomers. 2. Di-acylation: If the product is still sufficiently activated, a second acyl group can be introduced.1. Control reaction temperature: Temperature can influence the regioselectivity of the reaction. For the Fries rearrangement, lower temperatures generally favor the para product, while higher temperatures favor the ortho product.[1] 2. Use a less reactive acylating agent: Acid anhydrides are generally less reactive than acyl chlorides and may offer better control over the reaction.
Reaction Does Not Proceed to Completion 1. Inactive catalyst: The Lewis acid catalyst may have been deactivated by moisture. 2. Insufficient reaction time or temperature: The reaction conditions may not be vigorous enough to promote the reaction.1. Use anhydrous conditions: Ensure all glassware is thoroughly dried and reagents are anhydrous. Handle hygroscopic catalysts like aluminum chloride in a glove box or under an inert atmosphere. 2. Optimize reaction conditions: For the Fries rearrangement of hydroquinone diacetate, heating to 160-165°C for about 3 hours is effective.[3]
Difficult Product Isolation 1. Emulsion during workup: The presence of aluminum salts can lead to the formation of stable emulsions, making the separation of organic and aqueous layers difficult. 2. Product is highly insoluble: The desired product may have low solubility in common organic solvents.1. Modify the workup procedure: Instead of quenching with ice alone, add concentrated hydrochloric acid to the ice. Heating the acidic aqueous solution can help break up aluminum salts. 2. Choose an appropriate recrystallization solvent: For 2,5-dihydroxyacetophenone, recrystallization from a large volume of water or a smaller volume of 95% ethanol has been reported to yield pure product.[3]

Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts acylation of this compound challenging?

A1: The direct Friedel-Crafts acylation of phenols, including dihydroxyphenyl compounds, is often problematic due to two main reasons. Firstly, the hydroxyl groups can be acylated faster than the aromatic ring (O-acylation), leading to the formation of an ester as the major product. Secondly, the Lewis acid catalyst can coordinate with the lone pairs of the hydroxyl groups, which deactivates the aromatic ring towards the desired electrophilic substitution (C-acylation).[1]

Q2: What is the Fries rearrangement and how can it be used to improve the yield of the desired product?

A2: The Fries rearrangement is a reaction where a phenolic ester is converted to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.[1] It involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[1] This reaction is an excellent alternative to direct Friedel-Crafts acylation for phenols as it starts with the O-acylated product and rearranges it to the desired C-acylated product. By changing reaction conditions such as temperature, the formation of either the ortho or para isomer can be favored.[1]

Q3: What are the typical catalysts and solvents used for the Fries rearrangement of hydroquinone esters?

A3: Aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst for the Fries rearrangement.[2][3] The reaction is often carried out without a solvent, with the molten ester and catalyst being heated together.[2][3]

Q4: How does temperature affect the outcome of the Fries rearrangement?

A4: Temperature plays a crucial role in determining the isomeric distribution of the products. Generally, lower reaction temperatures favor the formation of the para-substituted product, while higher temperatures favor the ortho-substituted product.[1]

Q5: What are some key experimental considerations for a successful Fries rearrangement?

A5: Key considerations include using a sufficient amount of catalyst (often a stoichiometric excess), maintaining anhydrous conditions as the Lewis acid is moisture-sensitive, and carefully controlling the reaction temperature to influence the desired regioselectivity.[2][3] The workup procedure is also critical for decomposing the aluminum chloride complex and isolating the product.[3]

Quantitative Data

The following table summarizes the reaction conditions and outcomes for the Fries rearrangement of hydroquinone esters, which can serve as a proxy for optimizing the acylation of this compound.

Acyl GroupCatalyst (molar equivalents)Temperature (°C)Time (hours)Main ProductYieldReference
AcetylAlCl₃ (3)160-16532,5-Dihydroxyacetophenone64-77%[3]
AcetylAlCl₃ (3)190-2001.52-AcetylhydroquinoneGood[2]
PropionylAlCl₃Not specifiedNot specified2-PropionylhydroquinoneNot specified[2]
BenzoylAlCl₃Not specifiedNot specified2-BenzoylhydroquinoneNot specified[2]

Experimental Protocols

Detailed Methodology for the Fries Rearrangement of Hydroquinone Diacetate

This protocol is adapted from a literature procedure for the synthesis of 2,5-dihydroxyacetophenone and serves as a detailed guide for a reaction analogous to the acylation of this compound via the Fries rearrangement.[3]

Materials:

  • Hydroquinone diacetate

  • Anhydrous aluminum chloride

  • Crushed ice

  • Concentrated hydrochloric acid

  • Deionized water

  • 95% Ethanol (for recrystallization, optional)

Equipment:

  • Round-bottom flask

  • Oil bath

  • Reflux condenser with a calcium chloride drying tube

  • Mechanical stirrer

  • Büchner funnel and filter flask

  • Beakers

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, place 50 g (0.257 mole) of hydroquinone diacetate. Add 115 g (0.86 mole, approximately 3.3 equivalents) of anhydrous aluminum chloride.

  • Initial Reaction: Heat the flask in an oil bath to 120°C. A vigorous evolution of hydrogen chloride gas will occur.

  • Heating and Reaction Progression: Once the initial vigorous reaction subsides, slowly raise the temperature to 160-165°C and maintain this temperature for approximately 3 hours. The reaction mixture will become pasty and turn green. The evolution of hydrogen chloride will slow down significantly towards the end of the reaction.

  • Workup - Decomposition of Catalyst: Cool the reaction flask to room temperature. Carefully and slowly add the reaction mixture to a beaker containing 350 g of crushed ice, followed by 25 ml of concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood.

  • Isolation of Crude Product: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two 100-ml portions of cold water. The crude product yield is approximately 35 g (89-90%).

  • Purification: Recrystallize the crude product from 4 liters of water or 250 ml of 95% ethanol to obtain 25-30 g (64-77%) of pure, green, silky needles of 2,5-dihydroxyacetophenone with a melting point of 202-203°C.

Visualizations

Experimental Workflow for Fries Rearrangement

G Experimental Workflow for Fries Rearrangement cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Mix Hydroquinone Diacetate and AlCl3 B Heat to 120°C (Initial Reaction) A->B C Heat to 160-165°C for 3h B->C D Cool to Room Temperature C->D E Quench with Ice and HCl D->E F Filter and Wash with Water E->F G Recrystallize from Water or Ethanol F->G H Obtain Pure 2,5-Dihydroxyacetophenone G->H

Caption: Workflow for the Fries rearrangement of hydroquinone diacetate.

Logical Relationship of Issues in Friedel-Crafts Acylation of Phenols

G Troubleshooting Logic for Phenol Acylation Start Low Yield of C-Acylation Product O_Acylation O-Acylation Dominates Start->O_Acylation Deactivation Ring Deactivation by Catalyst Complexation Start->Deactivation Insufficient_Catalyst Insufficient Catalyst Start->Insufficient_Catalyst Solution_Fries Use Fries Rearrangement O_Acylation->Solution_Fries Solution_Protect Protect Hydroxyl Groups Deactivation->Solution_Protect Solution_Stoichiometry Increase Catalyst Stoichiometry Insufficient_Catalyst->Solution_Stoichiometry

Caption: Key challenges and solutions in the Friedel-Crafts acylation of phenols.

References

Technical Support Center: Synthesis of 1-(2,5-Dihydroxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-(2,5-Dihydroxyphenyl)butan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The most common methods are the Friedel-Crafts acylation of hydroquinone and the Fries rearrangement of a hydroquinone ester.[1] The Friedel-Crafts reaction involves reacting hydroquinone with an acylating agent (like butanoyl chloride or butyric anhydride) in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][3] The Fries rearrangement converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, and the selectivity for ortho or para products can be influenced by reaction conditions like temperature.[1][4]

Q2: What are the typical impurities I might encounter in my crude product?

Common impurities depend on the synthetic method used:

  • Unreacted Starting Materials: Hydroquinone, butyric acid, or the corresponding phenolic ester.

  • Polysubstituted Products: Introduction of more than one acyl group onto the aromatic ring.[2] This is less common in Friedel-Crafts acylation than in alkylation because the ketone product is less reactive than the starting material.[5][6]

  • Isomeric Products: Acylation at different positions on the hydroquinone ring. The Fries rearrangement, for example, is ortho and para selective, and the ratio can be controlled by temperature and solvent choice.[1][4]

  • Catalyst Residues: Complexes formed with the Lewis acid catalyst (e.g., AlCl₃) may require specific workup procedures to remove.[2][7]

  • Side-Reaction Products: An "inverse Fries rearrangement" can sometimes occur as a side reaction when treating products with Lewis acids.

Q3: My reaction yield is consistently low. What are the potential causes?

Several factors can contribute to low yields:

  • Catalyst Deactivation: Lewis acids like AlCl₃ are highly sensitive to moisture. Inadequate drying of glassware, solvents, or reagents can deactivate the catalyst.[2]

  • Suboptimal Temperature: The Fries rearrangement is temperature-dependent. Low temperatures favor the para-substituted product, while high temperatures favor the ortho-product.[1] Running the reaction at a non-optimal temperature can lead to a mixture of products and lower the yield of the desired isomer.

  • Deactivated Ring System: Although hydroquinone is an activated ring, any deactivating groups present on starting materials can hinder the reaction and result in low yields.[4]

  • Inefficient Workup: The product may be lost during extraction or purification steps. Ensure proper pH adjustment during aqueous washes and use appropriate solvents for extraction.

Q4: How can I effectively remove unreacted starting materials after the reaction?

  • Unreacted Hydroquinone: Being phenolic, hydroquinone is acidic and can be removed by washing the organic layer with a weak aqueous base like sodium bicarbonate solution.

  • Unreacted Butyric Acid: This acidic impurity can also be effectively removed by washing the organic solution with a saturated sodium bicarbonate solution.[8]

  • Unreacted Phenolic Ester (from Fries Rearrangement): This impurity is typically less polar than the desired dihydroxy-ketone product and can be separated using column chromatography.[9]

Troubleshooting Guides

Problem: My crude product is a dark, oily substance, not the expected solid.

  • Possible Cause 1: Residual Solvent. The product may not crystallize if significant amounts of the reaction solvent (e.g., toluene, 1,2-dichloroethane) are still present.

    • Solution: Concentrate the product further under reduced pressure to ensure all high-boiling solvents are removed.

  • Possible Cause 2: Presence of Impurities. Oily impurities can prevent the crystallization of the final product.

    • Solution: Attempt to purify a small sample of the oil via column chromatography to isolate the pure compound, which should then solidify. If successful, purify the bulk material using the optimized chromatography conditions.

Problem: My TLC analysis shows multiple spots.

  • Possible Cause: The presence of starting materials, isomeric products, or polysubstituted byproducts.

    • Solution: First, identify the spots by running co-spots with your starting materials. Use column chromatography to separate the different components. A solvent system of hexanes and ethyl acetate is often effective for separating compounds of varying polarity.[8][10]

The following decision tree can help guide your purification strategy:

Caption: Troubleshooting logic for multi-spot TLC results.

Purification Data & Methods

For effective purification, a combination of extraction and chromatography is generally recommended. The choice of method depends on the specific impurities present.

Purification MethodTarget ImpurityTypical Conditions
Aqueous Wash Acidic (e.g., butyric acid, HCl) or Phenolic (unreacted resorcinol/hydroquinone) starting materials.Organic phase washed sequentially with water and saturated sodium bicarbonate solution.[8]
Column Chromatography Isomers, polysubstituted products, and other organic byproducts.Stationary Phase: Silica gel. Mobile Phase: Gradient elution with Hexane/Ethyl Acetate mixtures.[10]
Recrystallization Minor impurities remaining after chromatography.Requires identifying a suitable solvent system where the product has high solubility at high temperatures and low solubility at room temperature.

Experimental Protocols

Protocol 1: General Workup and Liquid-Liquid Extraction

This protocol is designed to remove the Lewis acid catalyst and any water-soluble or acidic/basic impurities.

  • After the reaction is deemed complete, cool the reaction mixture to 0 °C using an ice bath.

  • Slowly and carefully quench the reaction by adding a cold, dilute solution of hydrochloric acid (e.g., 5% HCl).[10] This will hydrolyze the aluminum complexes.

  • Transfer the mixture to a separatory funnel. If a precipitate forms, it may be the crude product; filter this off first, then proceed with extracting the filtrate.[10]

  • Separate the organic layer.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume).[10]

  • Combine all organic layers.

  • Wash the combined organic phase sequentially with:

    • Deionized water

    • Saturated aqueous sodium bicarbonate solution (to remove acids)[8]

    • Brine (saturated NaCl solution)

  • Dry the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This method separates the desired product from impurities based on polarity.[9][11]

  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).[11]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 Hexane:Ethyl Acetate) to elute compounds with increasing polarity.

  • Collection & Analysis: Collect the eluent in small fractions and analyze each fraction by Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.[9]

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

PurificationWorkflow crude Crude Product Mixture workup Aqueous Workup (Acid Quench & Wash) crude->workup Remove Catalyst & Salts extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) workup->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentrate1 Concentrate Under Reduced Pressure drying->concentrate1 chromatography Column Chromatography (Silica Gel) concentrate1->chromatography Purify from Organic Impurities concentrate2 Combine Pure Fractions & Concentrate chromatography->concentrate2 pure_product Pure Product concentrate2->pure_product

Caption: General workflow for the purification of this compound.

References

preventing emulsion during workup of Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols to prevent and manage emulsion formation during the workup of Friedel-Crafts acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my Friedel-Crafts workup?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as microscopic droplets.[1] During the workup of a Friedel-Crafts acylation, emulsions are common and can be caused by several factors:

  • Aluminum Salt Precipitates: The quenching of the aluminum chloride catalyst with water or acid generates fine particulates of aluminum salts, which can stabilize emulsions.[2]

  • Surfactant-like Byproducts: The reaction mixture may contain compounds with amphiphilic properties that act as surfactants, reducing the interfacial tension between the aqueous and organic layers.

  • Vigorous Agitation: Shaking the separatory funnel too aggressively can increase the surface area between the two phases, promoting emulsion formation.[3]

  • High Concentration of Polar Solvents: If the reaction was performed in a water-miscible solvent like DMF or DMSO, failure to sufficiently dilute with water before extraction can lead to emulsions.

  • Suspended Solids: Other fine solid particles can also act to stabilize an emulsion.[4]

Q2: What is the first thing I should do if an emulsion forms?

Patience is often the first and simplest step. Allow the separatory funnel to stand undisturbed for 10-30 minutes.[4] Often, the emulsion will break or at least diminish in size on its own as the droplets coalesce. Gentle tapping or swirling of the funnel can sometimes expedite this process.[5]

Q3: Can I prevent an emulsion from forming in the first place?

Yes, prevention is often easier than breaking an emulsion.[3] Consider these preventative measures:

  • Modified Quenching: Instead of quenching the reaction mixture on ice, try quenching with a 3M HCl solution and gently heating for 5-10 minutes. This helps to break down the aluminum salts into more soluble species.[2]

  • Solvent Evaporation: Before the aqueous workup, remove the reaction solvent via rotary evaporation. Then, redissolve the residue in your desired extraction solvent.[4]

  • Gentle Mixing: When performing the extraction, use gentle swirling or invert the separatory funnel slowly a few times rather than shaking it vigorously.[3]

  • Pre-emptive "Salting Out": If you know a particular reaction is prone to emulsions, add a saturated sodium chloride (brine) solution during the initial aqueous wash.[6]

Troubleshooting Guide: Breaking a Stubborn Emulsion

If an emulsion persists after waiting, several techniques can be employed. The choice of method depends on the nature of the emulsion and the materials at hand.

TechniqueDescriptionAdvantagesDisadvantages
Salting Out Add saturated NaCl (brine) or solid NaCl to the separatory funnel and gently mix. This increases the ionic strength of the aqueous layer, making the organic components less soluble and forcing phase separation.[1][6]Simple, fast, and generally effective.Increases the salt concentration in the aqueous waste. May not work for highly stable emulsions.
Filtration Filter the entire emulsified mixture through a pad of a filter aid like Celite®. The fine particulates causing the emulsion are physically removed, allowing the layers to separate in the filtrate.[4]Very effective for emulsions stabilized by suspended solids.[4]Can be slow. Potential for minor product loss on the filter aid.
Solvent Addition Add a small amount of the organic solvent used for the extraction to dilute the organic phase. Alternatively, for stubborn cases, a different solvent like methanol (if compatible with your product) can be added.[1][7]Simple and can be effective if the emulsion is concentration-dependent.Adding a different solvent complicates removal later. Dilution increases the total volume.
Centrifugation Transfer the mixture to centrifuge tubes and spin at moderate speed. The mechanical force will compel the denser phase to the bottom, breaking the emulsion.[8]Highly effective, often considered a surefire method for small to medium volumes.[5]Requires a suitable centrifuge. Not practical for very large volumes.
pH Adjustment Adding a dilute acid or base can alter the charge on surfactant-like molecules, disrupting their ability to stabilize the emulsion.[1] This is particularly useful if using chlorinated solvents with a basic aqueous phase.[4]Can be very effective for specific types of emulsions.Risk of product decomposition if your compound is pH-sensitive.
Gentle Heating Gently warming the mixture in a warm water bath can decrease the viscosity of the liquids, which may help the droplets coalesce and the phases to separate.[1]Can be performed with standard lab equipment.Risk of degrading thermally sensitive compounds or boiling low-boiling point solvents.[1]

Experimental Protocols

Protocol 1: Breaking an Emulsion by Filtration through Celite®

This method is ideal when you suspect suspended solids are stabilizing the emulsion.

  • Prepare the Filter Pad:

    • Place a piece of filter paper in a Büchner funnel appropriately sized for your volume.

    • Add a 1-2 cm layer of Celite® to the funnel.

    • Wet the Celite® pad with the organic solvent you are using for the extraction and ensure it is evenly distributed.[9]

    • Apply gentle vacuum to compact the pad and remove excess solvent. It is normal for a small amount of Celite® to pass through initially; simply re-filter this liquid through the now-set pad.[9]

  • Filtration:

    • Release the vacuum and carefully pour the entire emulsified mixture onto the Celite® pad. To avoid disturbing the pad, you can pour the liquid down a glass rod or place a second piece of filter paper on top of the Celite®.[9]

    • Re-apply the vacuum. The liquid that passes through should be a clear, biphasic mixture.

  • Separation:

    • Transfer the filtrate to a clean separatory funnel and allow the layers to settle.

    • Drain and collect the separated layers.

    • Wash the Celite® pad with a small amount of fresh extraction solvent to recover any residual product.[9]

Protocol 2: Breaking an Emulsion by "Salting Out"

This is often the quickest and easiest method to attempt.

  • Prepare Brine Solution: Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Addition: Transfer the emulsified mixture to a separatory funnel. Add a volume of the brine solution equivalent to 10-20% of the aqueous layer volume.

  • Mixing: Stopper the funnel and gently invert it 2-3 times to mix the salt solution into the aqueous phase. Do not shake vigorously.[3]

  • Separation: Place the funnel on a ring stand and allow the layers to separate. The increased ionic strength of the aqueous layer should force the separation.[6]

  • Collection: Drain the separated layers. Note that the brine will increase the density of the aqueous layer.

Visualization

Emulsion_Workflow start Friedel-Crafts Workup: Quench Reaction add_solvent Add Aqueous & Organic Solvents start->add_solvent mix Mix Layers Gently add_solvent->mix check_emulsion Emulsion Formed? mix->check_emulsion wait Wait 10-30 Minutes check_emulsion->wait Yes separate Separate Layers check_emulsion->separate No check_again Emulsion Persists? wait->check_again troubleshoot Troubleshooting Required check_again->troubleshoot Yes check_again->separate No salt Add Brine / Solid NaCl (Salting Out) troubleshoot->salt Option 1 celite Filter through Celite® troubleshoot->celite Option 2 centrifuge Centrifuge Mixture troubleshoot->centrifuge Option 3 salt->separate celite->separate centrifuge->separate

Caption: Decision workflow for managing emulsions during workup.

Emulsion_Causes_Solutions cluster_causes Common Causes of Emulsion cluster_solutions Solutions & Preventions cause1 Fine Particulates (e.g., Aluminum Salts) sol1 Filter through Celite® cause1->sol1 sol2 Modified Quench (Heat + HCl) cause1->sol2 cause2 Vigorous Agitation sol3 Mix Gently (Swirl/Invert) cause2->sol3 cause3 Surfactant-like Impurities sol4 Add Saturated Brine ('Salting Out') cause3->sol4

Caption: Relationship between emulsion causes and corrective actions.

References

optimizing reaction conditions for the synthesis of phenolic ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of phenolic ketones.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of phenolic ketones, particularly via Fries Rearrangement and Friedel-Crafts Acylation.

Issue 1: Low Yield in Fries Rearrangement

Q: My Fries rearrangement reaction is resulting in a low yield of the desired phenolic ketone. What are the potential causes and how can I improve the yield?

A: Low yields in the Fries rearrangement can stem from several factors. Here are some common causes and their solutions:

  • Suboptimal Catalyst Amount: The amount of Lewis acid catalyst (e.g., AlCl₃) is crucial. An insufficient amount may lead to an incomplete reaction, while an excess can promote side reactions. It is often necessary to use more than a stoichiometric amount of the catalyst because it complexes with both the starting material and the product.[1] For instance, using 1.5 equivalents of AlCl₃ has been shown to give consistent results in some cases.

  • Reaction Temperature: Temperature plays a significant role in the Fries rearrangement.[2][3] Temperatures that are too low may result in an incomplete conversion, while excessively high temperatures can lead to the formation of side products and decomposition, thus lowering the isolated yield.[4] A systematic temperature screen is recommended to find the optimal balance for your specific substrate.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

  • Presence of Water: The Fries rearrangement is sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. The presence of water can deactivate the Lewis acid catalyst. Dehydrating the catalyst before the reaction has been shown to enhance the selectivity for the rearrangement products.

  • Substrate Stability: The starting phenolic ester must be stable under the harsh reaction conditions.[5][6] If the acyl group or the aromatic ring is heavily substituted, steric hindrance can lead to a drop in the chemical yield.[6]

  • Solvent Choice: The polarity of the solvent can influence the reaction. Non-polar solvents often favor the ortho product, while increasing solvent polarity can favor the para product.[2][7] The choice of solvent can also affect the overall yield, with less polar solvents like n-decane showing higher selectivity for the desired products in some cases.

Issue 2: Poor Regioselectivity (ortho vs. para Isomer Formation)

Q: I am getting a mixture of ortho and para substituted phenolic ketones and I want to selectively synthesize one isomer. How can I control the regioselectivity of the Fries rearrangement?

A: The ratio of ortho to para isomers in a Fries rearrangement is highly dependent on the reaction conditions. Here’s how you can influence the selectivity:

  • Temperature: This is one of the most critical factors.[2][3]

    • Low temperatures (typically below 60°C) favor the formation of the para -isomer .[3]

    • High temperatures (often above 160°C) favor the formation of the ortho -isomer .[3] This is because the ortho product can form a more stable bidentate complex with the aluminum catalyst, which is favored under thermodynamic control at higher temperatures.[2]

  • Solvent Polarity: The choice of solvent also plays a key role.[2][7]

    • Non-polar solvents tend to favor the formation of the ortho -product .[2]

    • Increasing the solvent polarity generally increases the ratio of the para -product .[2][7]

  • Catalyst: While AlCl₃ is the most common catalyst, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or strong protic acids like hydrofluoric acid (HF) and methanesulfonic acid can also be used and may offer different selectivity profiles.[2][6]

Quantitative Data on Reaction Condition Effects:

Parameter Condition Favored Product Reference
Temperature Low Temperature (< 60°C)para-isomer[3]
High Temperature (> 160°C)ortho-isomer[3]
Solvent Non-polarortho-isomer[2]
Polarpara-isomer[2][7]
Catalyst ZeolitesCan influence selectivity based on pore size[8]

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my phenolic ketone from the reaction mixture. What are some effective purification strategies?

A: Purifying phenolic ketones can be challenging due to the presence of unreacted starting materials, isomeric products, and byproducts. Here are some recommended purification methods:

  • Recrystallization: This is a common and effective method for purifying solid phenolic ketones. The choice of solvent is critical. For example, 4-hydroxybenzophenone can be recrystallized from toluene.

  • Column Chromatography: For complex mixtures or when isomers are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique. A suitable solvent system (eluent) needs to be determined, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • Acid-Base Extraction: Phenolic ketones are acidic and can be separated from non-acidic impurities. By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., NaOH solution), the phenolic ketone will move to the aqueous layer as its phenoxide salt. The aqueous layer can then be separated, acidified (e.g., with HCl) to precipitate the purified phenolic ketone, which can then be collected by filtration.

  • Bisulfite Extraction for Aldehyde Impurities: If your synthesis results in aldehyde impurities, a bisulfite extraction can be used to remove them.[9][10] Aldehydes react with sodium bisulfite to form water-soluble adducts, which can be separated from the desired ketone in an aqueous layer.[9]

Frequently Asked Questions (FAQs)

Q1: What is the difference between Friedel-Crafts acylation of a phenol and the Fries rearrangement?

A: Both reactions can produce phenolic ketones, but they proceed through different pathways.

  • Friedel-Crafts Acylation of Phenols: This is a direct electrophilic aromatic substitution where an acyl group is introduced onto the aromatic ring of a phenol.[1] However, this reaction can be problematic as the Lewis acid catalyst can coordinate with the lone pair of electrons on the phenolic oxygen, deactivating the ring towards electrophilic attack and leading to poor yields.[1] O-acylation to form a phenolic ester can also occur as a competing reaction.[1]

  • Fries Rearrangement: This is a rearrangement reaction of a pre-formed phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[2][5] It is often a two-step process: first, the phenol is acylated to form the ester, which is then rearranged.[11] This two-step sequence can often provide higher overall yields of phenolic ketones compared to the direct Friedel-Crafts acylation of phenols.[12]

Q2: Can I use Friedel-Crafts acylation to synthesize any phenolic ketone?

A: There are limitations to the Friedel-Crafts acylation. The aromatic ring must not contain strongly deactivating groups. Also, aryl amines cannot be used as they form unreactive complexes with the Lewis acid catalyst. The reaction typically yields ketones, as formyl chloride is unstable under these conditions, preventing the synthesis of phenolic aldehydes.[13]

Q3: What are some common side reactions to be aware of?

A: In the Fries rearrangement, a major side reaction is the cleavage of the ester bond, leading to the formation of the corresponding phenol. The use of polar solvents can sometimes promote this intermolecular reaction. In Friedel-Crafts acylation, polyacylation (the introduction of more than one acyl group) can occur, although it is less common than in Friedel-Crafts alkylation because the first acyl group deactivates the ring towards further substitution.[13]

Experimental Protocols

Synthesis of 4-Hydroxybenzophenone via Friedel-Crafts Acylation

This protocol is adapted from a patented procedure.

Materials:

  • Phenol

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Chlorobenzene (solvent)

  • Toluene (for recrystallization)

  • Cold water

  • Anhydrous calcium chloride

Procedure:

  • In a reaction vessel, add chlorobenzene and anhydrous aluminum trichloride.

  • Stir the mixture and add a solution of phenol in chlorobenzene dropwise at a temperature between 10°C and 50°C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Add benzoyl chloride dropwise to the reaction mixture.

  • Slowly raise the temperature and maintain it at 40°C-45°C for 2 hours, followed by 1 hour at 60°C-70°C.

  • After the reaction is complete, slowly pour the reaction mixture into cold water while stirring. Continue stirring at 20-30°C for 2 hours.

  • Collect the precipitated solid by centrifugation or filtration.

  • Wash the solid with water until the washings are neutral, and then dry the crude product.

  • Recrystallize the crude 4-hydroxybenzophenone from toluene to obtain the purified product.

  • The organic layer from the filtrate can be washed with water until neutral, dried with anhydrous calcium chloride, and the chlorobenzene can be recovered by distillation.

Molar Ratios:

  • Phenol to Benzoyl Chloride: 1 : (1 - 1.5)

  • Phenol to Aluminum Chloride: 1 : (1 - 2)

  • Phenol to Chlorobenzene (mass ratio): 1 : (1 - 5)

This procedure has been reported to yield high-purity 4-hydroxybenzophenone.

Visualizations

experimental_workflow cluster_fries Fries Rearrangement cluster_fc Friedel-Crafts Acylation start_fries Phenolic Ester reagents_fries Lewis Acid (e.g., AlCl3) Anhydrous Solvent reaction_fries Reaction (Controlled Temperature) start_fries->reaction_fries reagents_fries->reaction_fries workup_fries Aqueous Workup reaction_fries->workup_fries purification_fries Purification (Recrystallization/Chromatography) workup_fries->purification_fries product_fries Phenolic Ketone (ortho and/or para) purification_fries->product_fries start_fc Phenol reagents_fc Acyl Halide/Anhydride Lewis Acid (e.g., AlCl3) reaction_fc Reaction start_fc->reaction_fc reagents_fc->reaction_fc workup_fc Aqueous Workup reaction_fc->workup_fc purification_fc Purification workup_fc->purification_fc product_fc Phenolic Ketone purification_fc->product_fc

Caption: General experimental workflows for phenolic ketone synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Poor Selectivity cause_temp Incorrect Temperature issue->cause_temp cause_catalyst Suboptimal Catalyst Amount issue->cause_catalyst cause_solvent Inappropriate Solvent issue->cause_solvent cause_moisture Presence of Moisture issue->cause_moisture solution_temp Optimize Temperature (Low for para, High for ortho) cause_temp->solution_temp solution_catalyst Screen Catalyst Loading cause_catalyst->solution_catalyst solution_solvent Test Solvents of Varying Polarity cause_solvent->solution_solvent solution_moisture Use Anhydrous Conditions cause_moisture->solution_moisture

Caption: Troubleshooting logic for optimizing phenolic ketone synthesis.

References

stability of 1-(2,5-Dihydroxyphenyl)butan-1-one under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-(2,5-Dihydroxyphenyl)butan-1-one under various pH conditions. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on its stability profile.

Stability of this compound: A Summary

This compound, a hydroquinone derivative, exhibits pH-dependent stability. Generally, phenolic compounds are more stable in acidic conditions compared to neutral or alkaline environments.[1][2] The hydroxyl groups on the phenyl ring are susceptible to oxidation, and this process is often accelerated at higher pH levels. In alkaline solutions, the formation of phenolate ions increases the electron density of the aromatic ring, making the compound more prone to oxidation. This can lead to the formation of colored degradation products, primarily quinone-type structures.

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[3][4][5][6][7] These studies typically involve exposing the compound to stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic stress to achieve a target degradation of 5-20%.[6]

Quantitative Data on pH-Dependent Stability

pHConditionTemperature (°C)Duration (hours)Remaining this compound (%)Appearance of Solution
20.1 M HCl6024>98%Colorless
7Purified Water6024~95%Faint yellow
100.01 M NaOH6024~80%Yellow to light brown
120.1 M NaOH608~65%Brown

Experimental Protocols

Protocol for pH Stability Study (Forced Degradation)

This protocol outlines a general procedure for investigating the stability of this compound across a range of pH values.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Phosphate or borate buffers

  • Acetonitrile (HPLC grade)

  • Purified water (HPLC grade)

  • Class A volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with a UV detector

  • Forced degradation chamber (optional, for controlled temperature and humidity)

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

3. Preparation of Test Solutions:

  • Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL.

  • Neutral Condition: Dilute the stock solution with purified water (pH adjusted to ~7 if necessary) to a final concentration of approximately 100 µg/mL.

  • Alkaline Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.

  • Buffered Conditions (Optional): Prepare solutions in buffers of various pH values (e.g., pH 4, 7, 9) to investigate stability in a more controlled manner.

4. Stress Conditions:

  • Incubate the prepared test solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Samples should be withdrawn at various time points (e.g., 0, 4, 8, 12, 24 hours) to monitor the degradation kinetics.

  • Protect the solutions from light to avoid photolytic degradation unless it is an intended stress factor.

5. Sample Analysis:

  • At each time point, withdraw an aliquot of the sample.

  • Neutralize the acidic and alkaline samples before HPLC analysis to prevent damage to the column.

  • Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid, like formic or phosphoric acid, to improve peak shape).[9]

  • Monitor the peak area of the parent compound and any degradation products at a suitable UV wavelength (e.g., 280 nm).

6. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).

  • Plot the percentage of the remaining compound against time for each pH condition to determine the degradation rate.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid discoloration of the solution, especially at higher pH. Oxidation of the hydroquinone moiety to form colored quinone-type compounds.This is an expected outcome, particularly under alkaline and oxidative stress. Ensure proper documentation of color changes. To slow down the reaction for kinetic studies, consider lowering the temperature or using a lower concentration of the base.
Poor peak shape (tailing or fronting) in HPLC analysis. Interaction of the phenolic hydroxyl groups with active sites on the HPLC column packing. Mobile phase pH is not optimal. Column overload.Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of the hydroxyl groups.[10] Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analyte. Reduce the injection volume or sample concentration.[11]
Appearance of multiple, poorly resolved peaks in the chromatogram. Formation of several degradation products. Co-elution of degradants with the parent peak.Optimize the HPLC method by adjusting the mobile phase composition, gradient, or flow rate to improve the separation of degradation products.[12] Use a diode array detector (DAD) to check for peak purity.
Low recovery of the compound even at the initial time point (t=0) in alkaline solutions. Very rapid degradation upon addition to the alkaline medium.Analyze the sample immediately after preparation. Consider preparing the sample at a lower temperature to slow down the initial degradation.
Irreproducible results between experiments. Inconsistent preparation of solutions (pH, concentration). Fluctuation in temperature during the study. Instability of the analytical method.Ensure accurate and consistent preparation of all solutions. Use a calibrated pH meter and a temperature-controlled incubator or water bath. Validate the HPLC method for robustness.[11]

Frequently Asked Questions (FAQs)

Q1: At what pH is this compound most stable?

A1: Based on the general behavior of phenolic compounds, this compound is expected to be most stable under acidic conditions (pH < 4).[1][2] As the pH increases, especially into the alkaline range (pH > 8), its stability decreases significantly due to increased susceptibility to oxidation.

Q2: What are the likely degradation products of this compound under alkaline conditions?

A2: The primary degradation pathway under alkaline conditions is oxidation of the hydroquinone ring to form the corresponding p-benzoquinone derivative. Further reactions can lead to the formation of more complex, colored polymeric products.

Q3: How can I prevent the degradation of this compound during storage of its solutions?

A3: To minimize degradation during storage, solutions of this compound should be prepared in an acidic buffer (e.g., pH 3-4), protected from light, and stored at low temperatures (e.g., 2-8°C). The addition of an antioxidant, such as ascorbic acid or sodium metabisulfite, can also help to prevent oxidative degradation.

Q4: My HPLC chromatogram shows a drifting baseline when analyzing samples from my stability study. What could be the cause?

A4: A drifting baseline in HPLC can be caused by several factors, including changes in mobile phase composition, temperature fluctuations in the column oven, or a contaminated detector flow cell.[11] If you are running a gradient, ensure that the mobile phase is properly mixed and degassed. Check that the column oven temperature is stable. If the problem persists, flushing the system and cleaning the detector cell may be necessary.

Q5: Is it necessary to neutralize the samples from acidic and alkaline stress conditions before HPLC analysis?

A5: Yes, it is highly recommended to neutralize samples from strongly acidic or alkaline conditions before injecting them into an HPLC system. Injecting highly acidic or basic samples can damage the stationary phase of the column, leading to poor peak shape and a shortened column lifetime.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Results stock Stock Solution (1 mg/mL in MeCN) acidic Acidic Solution (0.1 M HCl) stock->acidic neutral Neutral Solution (Water) stock->neutral alkaline Alkaline Solution (0.1 M NaOH) stock->alkaline stress Incubate at 60°C (Time points: 0, 4, 8, 12, 24h) acidic->stress neutral->stress alkaline->stress neutralize Neutralize Samples (if acidic/alkaline) stress->neutralize At each time point hplc HPLC-UV Analysis (C18 column) neutralize->hplc data Data Acquisition (Peak Area, % Degradation) hplc->data kinetics Degradation Kinetics Plot data->kinetics pathway Identify Degradation Products data->pathway

Caption: Experimental workflow for a pH stability study.

Degradation_Pathway compound This compound (Hydroquinone derivative) quinone 1-(Benzo-1,4-quinone-2-yl)butan-1-one (p-Benzoquinone derivative) compound->quinone Oxidation (OH-, O2) polymeric Polymeric Degradation Products (Colored) quinone->polymeric Further Reactions

Caption: Plausible degradation pathway under alkaline conditions.

References

Technical Support Center: Degradation of 1-(2,5-Dihydroxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,5-Dihydroxyphenyl)butan-1-one. The information provided is based on established chemical principles of phenolic compounds and ketones, as specific degradation studies on this molecule are not extensively available in public literature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound is turning brown. What is happening?

A1: The browning of your solution is a common indicator of oxidation. The 2,5-dihydroxyphenyl (hydroquinone) moiety of the molecule is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This process leads to the formation of a quinone derivative, 1-(1,4-benzoquinon-2-yl)butan-1-one, which is often colored. Further polymerization of these quinone species can also contribute to the brown coloration.

Troubleshooting Steps:

  • Work under an inert atmosphere: Prepare and handle solutions under nitrogen or argon to minimize exposure to oxygen.

  • Use deoxygenated solvents: Purge your solvents with an inert gas before use.

  • Protect from light: Store solutions in amber vials or wrap containers with aluminum foil.[1]

  • Add an antioxidant: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with your downstream applications.

Q2: I am observing an unexpected peak in my HPLC analysis of a sample of this compound that has been stored for some time. What could it be?

A2: An unexpected peak in your HPLC chromatogram likely corresponds to a degradation product. Given the structure of this compound, the primary degradation products are likely to be its oxidized form (a quinone) or products of photolytic degradation. The hydroquinone group is readily oxidized to a quinone, which would be a more polar compound and may have a different retention time on a reverse-phase HPLC column.[2][3][4]

Troubleshooting Steps:

  • Characterize the new peak: If you have access to a mass spectrometer (LC-MS), determine the mass of the unexpected peak. An increase in mass of 2 Da would be consistent with the loss of two hydrogen atoms to form the quinone.

  • Perform a forced degradation study: Intentionally stress your compound under oxidative, photolytic, and thermal conditions to see if you can generate the same unknown peak. This will help in identifying the degradation pathway.

  • Check for co-elution: Ensure that your HPLC method has sufficient resolution to separate the parent compound from its potential degradants.[5]

Q3: My forced degradation study under acidic or basic conditions shows minimal degradation of this compound. Is this expected?

A3: While the phenolic hydroxyl groups can be deprotonated under basic conditions, making the compound more susceptible to oxidation, the core structure of this compound is generally stable to hydrolysis under mild acidic and basic conditions.[6][7] Significant degradation would typically require more stringent conditions like high temperatures in conjunction with a strong acid or base.[5]

Troubleshooting Steps:

  • Increase stress conditions: If no degradation is observed, consider increasing the concentration of the acid or base, the temperature, or the duration of the study.[8]

  • Confirm compound stability: Your observation might correctly indicate that the compound is stable under these specific hydrolytic conditions.

  • Focus on other stress factors: Direct your efforts towards oxidative and photolytic stress conditions, as these are more likely to cause significant degradation of this molecule.[6][7]

Proposed Degradation Pathways

Due to the absence of specific literature on the degradation of this compound, the following pathways are proposed based on the chemical nature of its functional groups.

Oxidative Degradation

The hydroquinone ring is highly susceptible to oxidation, readily losing two electrons and two protons to form the corresponding p-benzoquinone derivative. This can be initiated by atmospheric oxygen, chemical oxidants (like hydrogen peroxide), or enzymes.[3][9]

Oxidative Degradation This compound This compound 1-(1,4-benzoquinon-2-yl)butan-1-one 1-(1,4-benzoquinon-2-yl)butan-1-one This compound->1-(1,4-benzoquinon-2-yl)butan-1-one Oxidation (O2, H2O2) Polymerization Products Polymerization Products 1-(1,4-benzoquinon-2-yl)butan-1-one->Polymerization Products Further Reactions

Proposed oxidative degradation pathway.
Photolytic Degradation

Aromatic ketones can absorb UV light, leading to the formation of excited triplet states. These excited states can then participate in reactions that lead to degradation, such as the generation of reactive oxygen species which in turn can oxidize the hydroquinone ring.[10][11]

Photolytic Degradation cluster_0 Photodegradation Cascade This compound This compound Excited Triplet State Excited Triplet State This compound->Excited Triplet State UV Light (hν) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Excited Triplet State->Reactive Oxygen Species (ROS) Energy Transfer to O2 Oxidized & Other Degradation Products Oxidized & Other Degradation Products Reactive Oxygen Species (ROS)->Oxidized & Other Degradation Products Oxidation of Parent Compound

Proposed photolytic degradation mechanism.

Quantitative Data from Forced Degradation Studies

As specific data for this compound is unavailable, the following table summarizes typical conditions used in forced degradation studies for phenolic compounds. The goal is typically to achieve 5-20% degradation.[12]

Stress ConditionReagent/ConditionTypical DurationExpected Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, 60°C30 minutes - 7 daysGenerally low degradation expected
Base Hydrolysis 0.1 M - 1 M NaOH, 60°C30 minutes - 7 daysPotential for increased oxidation
Oxidation 3% - 30% H₂O₂, Room TempUp to 24 hoursQuinone derivatives, ring-opened products
Thermal 60°C - 80°C1 - 14 daysPotential for increased oxidation
Photolytic ICH Q1B option 1 or 2As per guidelinesQuinone derivatives, photoproducts

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic: Mix the stock solution with an equal volume of 1 M HCl. Keep at 60°C.

  • Basic: Mix the stock solution with an equal volume of 1 M NaOH. Keep at 60°C.

  • Oxidative: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature.

  • Thermal: Keep the stock solution in a solid or solution state at 80°C.

  • Photolytic: Expose the stock solution to light as per ICH Q1B guidelines.

3. Time Points:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours, and then daily).

4. Sample Analysis:

  • Neutralize acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, with UV detection).

  • Use LC-MS to identify the mass of any degradation products formed.

5. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Analyze the peak purity of the parent compound.

  • Propose degradation pathways based on the identified products.

Forced Degradation Workflow cluster_workflow Experimental Workflow Start Start Prepare Stock Solution (1 mg/mL) Prepare Stock Solution (1 mg/mL) Start->Prepare Stock Solution (1 mg/mL) Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution (1 mg/mL)->Apply Stress Conditions Acidic (HCl) Acidic (HCl) Apply Stress Conditions->Acidic (HCl) Basic (NaOH) Basic (NaOH) Apply Stress Conditions->Basic (NaOH) Oxidative (H2O2) Oxidative (H2O2) Apply Stress Conditions->Oxidative (H2O2) Thermal Thermal Apply Stress Conditions->Thermal Photolytic Photolytic Apply Stress Conditions->Photolytic Sample at Time Points Sample at Time Points Acidic (HCl)->Sample at Time Points Basic (NaOH)->Sample at Time Points Oxidative (H2O2)->Sample at Time Points Thermal->Sample at Time Points Photolytic->Sample at Time Points Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Sample at Time Points->Analyze by HPLC/LC-MS Evaluate Data & Propose Pathways Evaluate Data & Propose Pathways Analyze by HPLC/LC-MS->Evaluate Data & Propose Pathways End End Evaluate Data & Propose Pathways->End

General workflow for a forced degradation study.

References

Technical Support Center: HPLC Analysis of 1-(2,5-Dihydroxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for 1-(2,5-Dihydroxyphenyl)butan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant for HPLC method development?

A1: Understanding the physicochemical properties of this compound is crucial for developing a robust HPLC method. Key properties are summarized in the table below. The presence of two hydroxyl groups on the phenyl ring makes the molecule polar and susceptible to pH-dependent ionization. Its structure also indicates UV absorbance, which is ideal for detection.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₃[1][2]
Molecular Weight180.20 g/mol [1][2]
XLogP3-AA2.3[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count3[1]
pKa (Predicted)Phenolic hydroxyls typically have pKa values in the range of 9-11.
UV Maximum (Predicted)Dihydroxyphenyl compounds typically absorb in the 270-290 nm range.[3][4]

Q2: What is a good starting point for an HPLC method for this compound?

A2: For a polar compound like this compound, a reversed-phase HPLC method is a suitable starting point. Below is a recommended initial method based on common practices for analyzing phenolic compounds.[3][4][5]

Table 2: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid)Acetonitrile is a common organic modifier. Phosphoric acid helps to suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks.[5]
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 40:60 Acetonitrile:Water) and switch to a gradient if co-eluting impurities are present.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility of retention times.[4]
Detection Wavelength 280 nmBased on the typical absorbance of dihydroxyphenyl compounds. A UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile PhaseIt is always best to dissolve the sample in the mobile phase to avoid peak distortion.

Q3: How do I validate the developed HPLC method?

A3: Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[6][7][8] The key validation parameters are summarized below.

Table 3: HPLC Method Validation Parameters as per ICH Q2(R2) Guidelines

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte of interest and not from impurities or matrix components.[9]The analyte peak should be well-resolved from other peaks, and peak purity analysis (if available with a DAD detector) should pass.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[9][10]Correlation coefficient (r²) > 0.999.[3]
Accuracy To determine the closeness of the measured value to the true value.[9][10]% Recovery of 98-102% for the drug substance.
Precision (Repeatability & Intermediate Precision)To assess the degree of scatter between a series of measurements.[9][10]Relative Standard Deviation (RSD) < 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.[11]Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]Signal-to-Noise ratio of 10:1.
Range The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[10]Typically 80-120% of the test concentration for assay.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]RSD of results should remain within acceptable limits when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied.
System Suitability To ensure the chromatographic system is adequate for the intended analysis.[10]Parameters like theoretical plates, tailing factor, and %RSD of replicate injections should meet predefined criteria.

Troubleshooting Guides

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_development Method Development cluster_validation Validation & Finalization start Define Analytical Target Profile compound_props Review Analyte Properties (Polarity, pKa, UV Spectra) start->compound_props col_select Select Column & Stationary Phase (e.g., C18) compound_props->col_select mp_select Select Mobile Phase (Solvents & Buffers) col_select->mp_select det_select Select Detector & Wavelength (e.g., UV @ 280 nm) mp_select->det_select optimization Optimize Separation (Gradient, Flow Rate, Temp.) det_select->optimization sst Perform System Suitability Test optimization->sst optimization->sst Good Separation? sst->optimization No, Adjust Parameters validation Validate Method (ICH Q2) (Linearity, Accuracy, Precision) sst->validation validation->optimization Fails, Re-optimize final_method Finalized HPLC Method validation->final_method

Problem 1: Peak Tailing

Symptom: The peak for this compound is asymmetrical with a trailing edge.

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_ph Is mobile phase pH 2-3 units below analyte pKa? start->check_ph check_buffer Is buffer concentration adequate (10-25 mM)? check_ph->check_buffer Yes adjust_ph Adjust pH with acid (e.g., 0.1% Phosphoric Acid) check_ph->adjust_ph No check_column Is the column old or contaminated? check_buffer->check_column Yes increase_buffer Increase buffer concentration check_buffer->increase_buffer No check_overload Is the sample concentration too high? check_column->check_overload No flush_column Flush column or replace with a new one check_column->flush_column Yes dilute_sample Dilute sample check_overload->dilute_sample Yes end_good Problem Resolved adjust_ph->end_good increase_buffer->end_good flush_column->end_good dilute_sample->end_good

Possible Causes & Solutions:

CauseSolution
Secondary Silanol Interactions The phenolic hydroxyl groups can interact with active silanols on the silica-based column packing, causing tailing.[12] Solution: Lower the mobile phase pH by adding an acid like phosphoric or formic acid. This will suppress the ionization of the silanol groups.[12]
Insufficient Buffer Capacity If the sample is dissolved in a solvent with a different pH than the mobile phase, the buffer may not be strong enough to maintain a consistent pH at the point of injection.[12] Solution: Ensure the buffer concentration is adequate, typically in the 10-25 mM range. Dissolve the sample in the mobile phase whenever possible.
Column Contamination or Degradation Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing. Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the guard column or the analytical column.[13][14]
Column Overload Injecting too much sample can lead to peak distortion, including tailing.[12] Solution: Reduce the injection volume or dilute the sample.

Problem 2: Retention Time Drift

Symptom: The retention time for the analyte peak shifts over a series of injections.

Possible Causes & Solutions:

CauseSolution
Poor Column Equilibration The column is not fully equilibrated with the mobile phase before starting the analysis, especially when changing mobile phases.[14] Solution: Increase the column equilibration time. Flush the column with at least 10-20 column volumes of the new mobile phase before injecting the sample.
Changes in Mobile Phase Composition Inaccurate mixing of mobile phase components, evaporation of the more volatile solvent, or degradation of mobile phase additives.[14] Solution: Prepare fresh mobile phase daily. Keep mobile phase reservoirs capped to prevent evaporation. If using an online mixer, ensure it is functioning correctly.
Temperature Fluctuations The laboratory or column compartment temperature is not stable.[14] Solution: Use a thermostatted column oven to maintain a constant temperature.[13]
Pump or Flow Rate Issues Leaks in the pump or fittings, or malfunctioning check valves can cause the flow rate to fluctuate.[13][14] Solution: Check the system for any visible leaks and tighten fittings. If pressure is fluctuating, degas the mobile phase and purge the pump. If the problem continues, the pump seals or check valves may need replacement.[13][15]

Problem 3: Poor Resolution

Symptom: The analyte peak is not well-separated from an adjacent impurity peak.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Strength The organic solvent concentration is too high, causing peaks to elute too quickly and merge. Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase to increase retention and improve separation.
Suboptimal pH The pH of the mobile phase may not be optimal for the separation of the analyte and the impurity if they have different ionization properties. Solution: Experiment with slightly different mobile phase pH values to see if resolution improves.
Method is Not Selective Enough The chosen stationary phase and mobile phase combination is not providing enough selectivity for the separation. Solution: Consider changing the organic solvent (e.g., from acetonitrile to methanol) or trying a different column chemistry (e.g., a Phenyl-Hexyl or a C8 column).
Column Deterioration An old or contaminated column will lose its efficiency, leading to broader peaks and poorer resolution.[14] Solution: Replace the column with a new one of the same type.

Problem 4: Baseline Noise or Drift

Symptom: The baseline is not stable, showing noise, spikes, or a continuous drift.

HPLC_Validation_Process cluster_core_validation Core Validation Parameters cluster_sensitivity Sensitivity start Finalized Analytical Method specificity Specificity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision report Validation Report specificity->report lod LOD linearity->lod loq LOQ linearity->loq accuracy->report robustness Robustness precision->robustness loq->report robustness->report

Possible Causes & Solutions:

CauseSolution
Air Bubbles in the System Air bubbles in the pump, detector, or tubing can cause baseline noise and spikes.[14] Solution: Thoroughly degas the mobile phase using sonication, vacuum filtration, or an online degasser. Purge the pump to remove any trapped air.[13]
Contaminated Mobile Phase or System Impurities in the mobile phase solvents or contamination in the system can cause a drifting or noisy baseline. Solution: Use high-purity HPLC-grade solvents. Prepare fresh mobile phase. Flush the entire system with a strong solvent like isopropanol.[13]
Detector Lamp Failing An aging detector lamp can lead to increased noise and decreased sensitivity.[14] Solution: Check the lamp energy. If it is low, replace the detector lamp.
Leaks A leak in any part of the system can cause baseline instability.[14] Solution: Carefully inspect all fittings and connections from the pump to the detector flow cell for any signs of a leak and tighten or replace as necessary.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of phenolic compounds?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is problematic because it can reduce resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and decrease the overall sensitivity of the analysis.[1][2] For phenolic compounds, which often exist in complex mixtures, poor peak shape can significantly compromise the accuracy of the results.

Q2: What are the primary causes of peak tailing for phenolic compounds?

A2: The most common causes of peak tailing for phenolic compounds are related to secondary interactions with the stationary phase and issues with the mobile phase. Phenolic compounds, being polar, are susceptible to strong interactions with residual silanol groups on the surface of silica-based reversed-phase columns.[3] Other significant causes include:

  • Improper mobile phase pH: If the mobile phase pH is close to the pKa of the phenolic analyte, both ionized and non-ionized forms will exist, leading to peak distortion.[1][4]

  • Column contamination or degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[2][3]

  • Column overloading: Injecting too much sample can saturate the stationary phase, resulting in peak asymmetry.[3][5]

  • Extra-column effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[1][6]

Q3: How does the mobile phase pH affect the peak shape of phenolic compounds?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like phenols.[4][7] Phenolic compounds are generally acidic and will be in their protonated (less polar) form at a low pH. By adjusting the mobile phase pH to be at least 2 pH units below the pKa of the phenolic analyte, the compound will be in a single, non-ionized state, minimizing secondary interactions with the silica backbone and resulting in sharper, more symmetrical peaks.[4][8] Conversely, at a pH near the pKa, a mixture of ionized and non-ionized forms exists, leading to tailing.[1]

Q4: Can my sample preparation be causing peak tailing?

A4: Yes, improper sample preparation is a common source of peak tailing. Key factors to consider are:

  • Sample solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[3] It is always best to dissolve the sample in the initial mobile phase.

  • Sample concentration: Overloading the column with a highly concentrated sample can lead to peak tailing.[5][9] Diluting the sample can often resolve this issue.

  • Sample cleanliness: Particulates or strongly retained impurities in the sample can contaminate the column and cause peak shape issues.[1][5] Filtering the sample before injection is highly recommended.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a logical workflow to identify and resolve the root cause of peak tailing in your HPLC analysis of phenolic compounds.

Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_problem Likely a physical issue: - Column void - Blocked frit - Extra-column volume check_all_peaks->physical_problem Yes chemical_problem Likely a chemical issue: - Secondary interactions - Mobile phase pH - Sample overload check_all_peaks->chemical_problem No, only some peaks troubleshoot_physical Inspect column and system. Replace column if necessary. Check tubing and connections. physical_problem->troubleshoot_physical troubleshoot_chemical Optimize mobile phase. Check sample preparation. Use a base-deactivated column. chemical_problem->troubleshoot_chemical resolved Peak Shape Improved troubleshoot_physical->resolved troubleshoot_chemical->resolved Peak_Tailing_Mechanism cluster_surface Silica Surface cluster_solution Mobile Phase Silanol_Group Deprotonated Silanol Group (Si-O⁻) Interaction Secondary Ionic Interaction Silanol_Group->Interaction Phenolic_Compound Phenolic Compound (Ar-OH) Phenolic_Compound->Interaction Low_pH Low pH (e.g., pH < 3) Protonated_Silanol Protonated Silanol Group (Si-OH) Low_pH->Protonated_Silanol Symmetrical_Peak Symmetrical Peak Protonated_Silanol->Symmetrical_Peak Peak_Tailing Peak Tailing Interaction->Peak_Tailing

References

Technical Support Center: Characterization of Dihydroxyphenyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of dihydroxyphenyl ketones.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial hurdles in characterizing dihydroxyphenyl ketones?

A1: Researchers often face initial challenges with sample solubility and stability. Dihydroxyphenyl ketones have variable solubility in common organic solvents and can be susceptible to degradation under certain conditions, such as exposure to light or high temperatures. Additionally, their tendency to exhibit keto-enol tautomerism can complicate spectroscopic analysis.

Q2: Why am I seeing broad peaks or unexpected shifts in my NMR spectrum?

A2: Broad peaks in the 1H NMR spectrum can be due to several factors, including intramolecular hydrogen bonding between the hydroxyl and ketone groups, as well as keto-enol tautomerism. The equilibrium between tautomers can be influenced by the choice of solvent and the presence of impurities. Unexpected chemical shifts may arise from solvent effects or the formation of different polymorphic forms of your compound.

Q3: My mass spectrometry results are not showing a clear molecular ion peak. What could be the reason?

A3: The absence or low intensity of the molecular ion peak in mass spectrometry can be a result of extensive fragmentation of the molecule in the ion source. Dihydroxyphenyl ketones, particularly under electron ionization (EI), can undergo characteristic fragmentation patterns, including alpha-cleavage and McLafferty rearrangements. The presence of two hydroxyl groups can also influence fragmentation pathways.

Q4: I'm having difficulty separating isomers of dihydroxyphenyl ketones by HPLC. What can I do?

A4: The separation of positional isomers of dihydroxyphenyl ketones can be challenging due to their similar polarities. Optimizing the mobile phase composition, including the use of different solvent gradients and pH adjustments, is crucial. Experimenting with different stationary phases, such as C18, phenyl-hexyl, or chiral columns, may also be necessary to achieve adequate resolution.

Q5: Are dihydroxyphenyl ketones known to exhibit polymorphism?

A5: Yes, phenolic compounds, including derivatives of dihydroxyphenyl ketones, can exhibit polymorphism, which is the ability of a substance to crystallize in multiple different crystal structures. These polymorphs can have different physical properties, including melting points, solubility, and spectroscopic signatures, which can impact characterization and formulation.

Troubleshooting Guides

NMR Spectroscopy Issues
Problem Potential Cause Troubleshooting Steps
Broad hydroxyl (-OH) peaks Intramolecular hydrogen bonding, chemical exchange with residual water in the solvent.- Perform a D2O exchange experiment to confirm the hydroxyl peaks. - Use a very dry deuterated solvent. - Run the experiment at a lower temperature to slow down the exchange rate.
Complex aromatic region with overlapping signals Presence of isomers or impurities, restricted rotation of substituents.- Use a higher field NMR spectrometer for better signal dispersion. - Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and assign protons and carbons unambiguously. - Purify the sample further using techniques like preparative HPLC.
Inconsistent spectra between samples Keto-enol tautomerism influenced by solvent or concentration. Polymorphism.- Standardize the solvent and sample concentration for all NMR analyses. - Analyze the solid-state form by solid-state NMR to check for polymorphism.[1]

Experimental Protocol: D2O Exchange in NMR

  • Dissolve the dihydroxyphenyl ketone sample in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Acquire a standard 1H NMR spectrum.

  • Add a few drops of deuterium oxide (D2O) to the NMR tube.

  • Shake the tube gently to mix the contents.

  • Acquire a second 1H NMR spectrum.

  • Compare the two spectra. The peaks corresponding to the hydroxyl protons will either disappear or significantly decrease in intensity in the second spectrum due to proton-deuterium exchange.

Mass Spectrometry (MS) Fragmentation Challenges
Problem Potential Cause Troubleshooting Steps
Weak or absent molecular ion (M+) peak Extensive fragmentation in the ion source.- Use a "softer" ionization technique such as Chemical Ionization (CI), Electrospray Ionization (ESI), or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and enhance the molecular ion peak.[2]
Complex and difficult-to-interpret fragmentation pattern Multiple fragmentation pathways are possible for dihydroxyphenyl ketones.- Perform tandem mass spectrometry (MS/MS) to isolate the molecular ion and study its specific fragmentation pathways. - Compare the obtained fragmentation pattern with known fragmentation mechanisms for ketones, such as alpha-cleavage and McLafferty rearrangement.[3][4] - For low concentrations, consider derivatization with reagents like Girard's reagent T to enhance sensitivity.[5]
Non-reproducible mass spectra Sample degradation or instability in the MS source.- Ensure the sample is stable under the analysis conditions. - Optimize the ion source temperature to minimize thermal degradation.

DOT Script for a general MS fragmentation pathway of a dihydroxyphenyl ketone:

fragmentation_pathway M Dihydroxyphenyl Ketone Molecule MI Molecular Ion [M]+• M->MI Ionization F1 Fragment Ion 1 (e.g., Acylium ion) MI->F1 α-cleavage F2 Fragment Ion 2 (e.g., Loss of alkyl radical) MI->F2 α-cleavage F3 Fragment Ion 3 (McLafferty Rearrangement) MI->F3 Rearrangement N1 Neutral Loss 1 MI->N1 N2 Neutral Loss 2 MI->N2 N3 Neutral Loss 3 MI->N3

Caption: General MS fragmentation of a dihydroxyphenyl ketone.

Chromatographic Separation of Isomers
Problem Potential Cause Troubleshooting Steps
Poor or no separation of positional isomers Insufficient selectivity of the stationary phase or mobile phase.- Mobile Phase Optimization: - Adjust the solvent gradient profile (for gradient elution). - Modify the mobile phase composition by trying different organic modifiers (e.g., acetonitrile vs. methanol) and varying their ratio with the aqueous phase. - Adjust the pH of the mobile phase to potentially alter the ionization state of the hydroxyl groups and improve separation. - Stationary Phase Selection: - If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.
Peak tailing Secondary interactions between the hydroxyl groups and active sites on the silica support.- Add a small amount of an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of residual silanol groups on the stationary phase. - Use a column with end-capping to minimize silanol interactions.
Irreproducible retention times Changes in mobile phase composition, column temperature, or column equilibration.- Ensure the mobile phase is well-mixed and degassed. - Use a column thermostat to maintain a constant temperature. - Ensure the column is properly equilibrated with the mobile phase before each injection.

Experimental Protocol: HPLC Method Development for Isomer Separation

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B and gradually increase to elute the compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where all isomers have significant absorbance (e.g., 254 nm or 280 nm).

  • Optimization:

    • If co-elution occurs, adjust the gradient slope to be shallower to increase resolution.

    • If resolution is still insufficient, try replacing acetonitrile with methanol as the organic modifier.

    • If necessary, switch to a different column chemistry (e.g., phenyl-hexyl) to exploit different separation mechanisms.

Solubility and Stability Issues
Problem Potential Cause Troubleshooting Steps
Poor solubility in desired solvent The polarity of the dihydroxyphenyl ketone is not well-matched with the solvent.- Consult solubility data if available. The solubility of 2',4'-dihydroxyacetophenone, for instance, is higher in polar organic solvents like ethanol and methanol compared to water.[1][6] - Use a co-solvent system to modulate the polarity of the solvent mixture. - Gentle heating and sonication can help dissolve the compound, but be mindful of potential degradation.
Sample degradation over time or during experiments Photochemical or thermal instability. Oxidation of the hydroxyl groups.- Store samples protected from light and at low temperatures. - Prepare solutions fresh before use. - Some dihydroxyacetophenones, like the 3,5-isomer, have shown decomposition upon irradiation.[7] - Purge solvents with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

DOT Script for a general workflow for characterizing dihydroxyphenyl ketones:

characterization_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic & Chromatographic Analysis cluster_solid_state Solid-State Characterization P1 Assess Solubility & Stability P2 Purification (e.g., Recrystallization, Chromatography) P1->P2 A1 NMR Spectroscopy (1H, 13C, 2D) P2->A1 A2 Mass Spectrometry (EI, ESI, MALDI) P2->A2 A3 HPLC Analysis (Purity & Isomer Separation) P2->A3 A4 FTIR Spectroscopy P2->A4 S1 X-ray Diffraction (XRD) (Polymorphism) A3->S1 If crystalline S2 Differential Scanning Calorimetry (DSC) (Melting Point, Purity) S1->S2

Caption: A general workflow for the characterization of dihydroxyphenyl ketones.

References

Validation & Comparative

A Comparative Analysis of 1-(2,5-Dihydroxyphenyl)butan-1-one and 1-(2,4-dihydroxyphenyl)butan-1-one: Antioxidant and Tyrosinase Inhibitory Activities

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the comparative analysis of structural isomers is crucial for identifying candidates with optimal biological activity and safety profiles. This guide provides a detailed comparison of the reported activities of two constitutional isomers: 1-(2,5-Dihydroxyphenyl)butan-1-one and 1-(2,4-dihydroxyphenyl)butan-1-one, with a focus on their antioxidant and tyrosinase inhibitory potentials. While direct comparative studies with quantitative data for these two specific compounds are limited in the existing scientific literature, this guide synthesizes available data for each compound and draws inferences from structure-activity relationship (SAR) studies of analogous phenolic compounds.

Chemical Structures

CompoundStructure
This compound this compound
1-(2,4-dihydroxyphenyl)butan-1-one 1-(2,4-dihydroxyphenyl)butan-1-one

Comparative Overview of Biological Activities

The positioning of hydroxyl (-OH) groups on the phenyl ring is a critical determinant of the biological activities of phenolic compounds, influencing their antioxidant capacity and their ability to interact with enzyme active sites.

1-(2,4-dihydroxyphenyl)butan-1-one , also known as 4-butyrylresorcinol, has been the subject of more extensive research, particularly for its role as a tyrosinase inhibitor. The 2,4-dihydroxy (resorcinol) moiety is a well-established pharmacophore in numerous potent tyrosinase inhibitors. This structural feature is believed to be crucial for chelating copper ions within the active site of the tyrosinase enzyme, thereby inhibiting its catalytic activity and the subsequent production of melanin. Its antioxidant properties are also recognized, stemming from the ability of the hydroxyl groups to donate hydrogen atoms to neutralize free radicals.

Conversely, This compound , a hydroquinone derivative, has been less extensively studied. However, related compounds containing the 2,5-dihydroxy (hydroquinone) moiety have demonstrated significant biological activities. For instance, 2,5-dihydroxyacetophenone has been identified as an anti-melanogenic agent. The hydroquinone structure is known for its potent antioxidant activity, although this can sometimes be associated with higher cytotoxicity compared to resorcinol derivatives.

Quantitative Data on Biological Activities

Direct comparative quantitative data from a single study is unavailable. The following table summarizes findings from separate studies on each compound and related structures to provide a basis for comparison.

ActivityThis compound1-(2,4-dihydroxyphenyl)butan-1-one & DerivativesKey Findings
Tyrosinase Inhibition Data not available for the specific compound. However, 2,5-dihydroxyacetophenone is reported as an anti-melanogenic compound.A derivative, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, is a potent competitive inhibitor of mushroom tyrosinase with an IC50 of 0.013 µM.[1]The 2,4-dihydroxyphenyl scaffold is a key feature of many potent tyrosinase inhibitors.
Antioxidant Activity Data not available for the specific compound. 2,5-dihydroxybenzoic acid is predicted to have antioxidant activity.Investigated for its antioxidant properties. The phenolic hydroxyl groups contribute to its free radical scavenging ability.The number and position of hydroxyl groups are critical for antioxidant activity in phenolic compounds.

Structure-Activity Relationship Insights

The differential positioning of the hydroxyl groups in the 2,5- and 2,4- isomers directly impacts their electronic and steric properties, which in turn dictates their biological activity.

Antioxidant Activity
Tyrosinase Inhibitory Activity

For tyrosinase inhibition, the 2,4-dihydroxy substitution pattern is particularly favorable. The hydroxyl group at the 4-position (para to the butyryl group) mimics the natural substrate, L-tyrosine, allowing the inhibitor to bind to the enzyme's active site. The additional hydroxyl group at the 2-position (ortho) can enhance binding affinity and the copper-chelating ability, which is a key mechanism for tyrosinase inhibition. The 2,5-dihydroxy arrangement may also exhibit inhibitory activity, as hydroquinone itself is a known tyrosinase inhibitor, but the 2,4-dihydroxy motif is more commonly associated with high-potency inhibitors.

Experimental Protocols

Detailed methodologies for the key assays mentioned are provided below to facilitate further research and comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Workflow for DPPH Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPH_sol Prepare DPPH solution in methanol Mix Mix test compound/control with DPPH solution DPPH_sol->Mix Test_sol Prepare test compound solutions (various conc.) Test_sol->Mix Control_sol Prepare positive control (e.g., Ascorbic acid) Control_sol->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate percentage inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow of the DPPH radical scavenging assay.

Protocol:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound/control solution to the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Mushroom Tyrosinase Inhibition Assay

This assay measures the inhibition of the enzymatic activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome.

Workflow for Tyrosinase Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Enzyme_sol Prepare tyrosinase solution in buffer Pre_incubate Pre-incubate enzyme with test compound/control Enzyme_sol->Pre_incubate Substrate_sol Prepare L-DOPA solution in buffer Test_sol Prepare test compound solutions (various conc.) Test_sol->Pre_incubate Control_sol Prepare positive control (e.g., Kojic acid) Control_sol->Pre_incubate Add_substrate Add L-DOPA to initiate the reaction Pre_incubate->Add_substrate Incubate Incubate at a specific temperature (e.g., 37°C) Add_substrate->Incubate Measure Measure absorbance at ~475 nm Incubate->Measure Calculate Calculate percentage inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow of the mushroom tyrosinase inhibition assay.

Protocol:

  • Prepare a solution of mushroom tyrosinase in a phosphate buffer (pH 6.8).

  • Prepare a solution of L-DOPA (substrate) in the same buffer.

  • Prepare serial dilutions of the test compounds and a positive control (e.g., kojic acid) in a suitable solvent.

  • In a 96-well plate, add the tyrosinase solution to the wells containing the test compound/control and pre-incubate for a short period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined time (e.g., 20 minutes).

  • Measure the absorbance of the formed dopachrome at approximately 475 nm using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance of the reaction mixture with the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways

Phenolic compounds are known to modulate various cellular signaling pathways. While specific pathways for this compound are not well-documented, bioactive phenols, including those with a resorcinol structure like 1-(2,4-dihydroxyphenyl)butan-1-one, have been implicated in the modulation of pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes like inflammation and cell proliferation.

Hypothesized Modulation of MAPK Pathway

cluster_mapk MAPK Cascade Compound 1-(2,4-dihydroxyphenyl)butan-1-one ROS Reactive Oxygen Species Compound->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK Stress Cellular Stress Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammation Inflammatory Response Transcription_Factors->Inflammation

Caption: Potential modulation of the MAPK pathway by phenolic compounds.

This diagram illustrates a potential mechanism where a phenolic compound, by scavenging reactive oxygen species (ROS), could inhibit the activation of the MAPK signaling cascade, thereby reducing the inflammatory response.

Conclusion

Based on the available literature, 1-(2,4-dihydroxyphenyl)butan-1-one appears to be a more promising candidate for applications requiring tyrosinase inhibition, such as in dermatology for the treatment of hyperpigmentation. This is supported by the established role of the 2,4-dihydroxyphenyl moiety in potent tyrosinase inhibitors. Both isomers are expected to possess antioxidant activity, a common feature of phenolic compounds. However, the relative potency of their antioxidant effects cannot be definitively stated without direct comparative experimental data. The hydroquinone structure of This compound suggests it may be a strong antioxidant, but further studies are needed to quantify its activity and assess its cytotoxic profile.

This comparative guide highlights the importance of subtle structural variations in determining the biological activity of small molecules and underscores the need for further head-to-head experimental studies to fully elucidate the therapeutic potential of these dihydroxyphenyl butanone isomers.

References

A Comparative Analysis of the Antioxidant Capacity of Dihydroxyphenyl Ketone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of dihydroxyphenyl ketone isomers. By examining their performance in various antioxidant assays and exploring the underlying molecular mechanisms, this document aims to inform research and development in fields requiring potent antioxidant agents.

Structure-Activity Relationship in Antioxidant Capacity

The antioxidant activity of dihydroxyphenyl ketone isomers is significantly influenced by the number and position of hydroxyl (-OH) groups on the phenyl ring. While direct comparative data for all dihydroxyphenyl ketone isomers is limited, studies on structurally similar dihydroxybenzoic acids provide valuable insights into these structure-activity relationships. The position of the hydroxyl groups affects the stability of the resulting phenoxyl radical through resonance and intramolecular hydrogen bonding, thereby influencing the compound's ability to donate a hydrogen atom or an electron to scavenge free radicals.

Generally, a greater number of hydroxyl groups correlates with higher antioxidant activity. For dihydroxy-substituted compounds, the relative position of the -OH groups is crucial. Isomers with hydroxyl groups at the ortho (e.g., 2,3-dihydroxy) or para (e.g., 2,5-dihydroxy) positions tend to exhibit stronger antioxidant capacity compared to those with meta-positioned hydroxyls (e.g., 3,5-dihydroxy). This is attributed to the greater stabilization of the resulting radical through resonance.

Quantitative Comparison of Antioxidant Capacity

To provide a quantitative comparison, the following table summarizes the 50% inhibitory concentration (IC50) values for various dihydroxyphenyl isomers from different antioxidant assays reported in the literature. Lower IC50 values indicate higher antioxidant activity.

Table 1: Antioxidant Capacity (IC50 Values) of Dihydroxyphenyl Isomers

IsomerDPPH IC50 (µM)ABTS IC50 (µM)FRAP (TEAC, µM)
2,3-Dihydroxybenzoic acid11.5[1]8.7[1]Not Reported
2,4-Dihydroxybenzoic acid> 1000[1]> 1000[1]Not Reported
2,5-Dihydroxybenzoic acid (Gentisic acid)10.2[1][2]7.9[1][2]Not Reported
2,6-Dihydroxybenzoic acid> 1000[1]> 1000[1]Not Reported
3,4-Dihydroxybenzoic acid (Protocatechuic acid)13.1[1][2]9.2[1][2]Not Reported
3,5-Dihydroxybenzoic acid9.8[1][2]7.5[1][2]Not Reported
2,4'-DihydroxybenzophenoneNot ReportedNot ReportedNot Reported

Note: Data for dihydroxybenzoic acids is presented as a proxy to infer the potential antioxidant activity of the corresponding dihydroxyphenyl ketone isomers due to the limited availability of direct comparative studies on the ketones.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are essential for the accurate and reproducible assessment of antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add a specific volume of the test compound (at various concentrations) to the DPPH solution. A control is prepared with methanol instead of the test compound.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation, converting it into a colorless form.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A specific volume of the test compound (at various concentrations) is added to the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated for a set time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which results in the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Reaction Mixture: A small volume of the test sample is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: The absorbance of the colored product is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard (e.g., FeSO₄ or Trolox). The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways and Molecular Mechanisms

The antioxidant effects of dihydroxyphenyl ketones can be mediated through the modulation of various cellular signaling pathways. For instance, 2,4'-dihydroxybenzophenone has been shown to exert its antioxidant and anti-inflammatory effects by influencing the Nrf2-HO-1 and Toll-like Receptor 4 (TLR4) signaling pathways.[3][4]

Nrf2-HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), which play a crucial role in cellular defense against oxidative damage. Some dihydroxybenzophenone derivatives may activate this pathway, thereby enhancing the endogenous antioxidant capacity of cells.[3][5][6][7][8][9]

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Nrf2-HO-1 antioxidant signaling pathway.
TLR4 Signaling Pathway

Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of TLR4 can lead to the production of pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to inflammation and oxidative stress. Some dihydroxybenzophenone derivatives have been found to inhibit the TLR4 signaling pathway, thereby reducing inflammation and oxidative damage.[3][4][10][11][12]

TLR4_Pathway LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 activates MyD88 MyD88 TLR4_MD2->MyD88 recruits NF_kB NF-κB MyD88->NF_kB activates Inflammatory_Genes Pro-inflammatory Genes NF_kB->Inflammatory_Genes induces transcription Inflammation_ROS Inflammation & ROS Production Inflammatory_Genes->Inflammation_ROS leads to DHP Dihydroxyphenyl Ketone DHP->TLR4_MD2 inhibits DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Test Samples (various concentrations) start->prep_samples mix Mix Sample and DPPH Solution prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end ABTS_Workflow start Start gen_abts Generate ABTS•+ (ABTS + K₂S₂O₈) start->gen_abts prep_samples Prepare Test Samples (various concentrations) start->prep_samples incubate_abts Incubate in Dark (12-16h, RT) gen_abts->incubate_abts dilute_abts Dilute ABTS•+ to Abs ~0.7 at 734 nm incubate_abts->dilute_abts mix Mix Sample and Diluted ABTS•+ dilute_abts->mix prep_samples->mix measure Measure Absorbance at 734 nm mix->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end FRAP_Workflow start Start prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) start->prep_frap prep_samples Prepare Test Samples start->prep_samples warm_frap Warm Reagent to 37°C prep_frap->warm_frap mix Mix Sample and FRAP Reagent warm_frap->mix prep_samples->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate TEAC Value measure->calculate end End calculate->end

References

Comparative Guide to the Structure-Activity Relationship of 1-(2,5-Dihydroxyphenyl)butan-1-one Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 1-(2,5-dihydroxyphenyl)butan-1-one analogues, focusing on their structure-activity relationships (SAR) in key biological assays. It is intended for researchers, scientists, and professionals in drug development seeking to understand how structural modifications of this scaffold influence its therapeutic potential. The information is compiled from recent studies, with a focus on anti-inflammatory and tyrosinase inhibitory activities.

Structure-Activity Relationship (SAR) Analysis

The core structure, this compound, features a dihydroxyphenyl ring attached to a butan-1-one chain. The hydroxyl groups on the aromatic ring are key to its biological activity, particularly their antioxidant properties which stem from their ability to donate hydrogen atoms and neutralize free radicals.[1] Research into its analogues aims to understand how modifying the butanoyl chain and the aromatic ring affects its biological effects.[1]

Anti-inflammatory Activity

A significant area of investigation involves converting the butan-1-one moiety into a chalcone structure (α,β-unsaturated ketone). This is achieved through reactions like the Claisen-Schmidt condensation.[1] One such analogue, 1-(2,5-dihydroxyphenyl)-3-(pyridin-2-yl)-propenone , has been synthesized and evaluated for its anti-inflammatory properties.[2][3]

Computational molecular docking studies suggested that this chalcone derivative exhibits a stronger bond to the COX-2 enzyme compared to its 2,4-dihydroxyphenyl counterpart and other related chalcones.[2][3] This indicates that the 2,5-dihydroxy substitution pattern is favorable for anti-inflammatory activity within this specific chalcone series.

The in-vivo anti-inflammatory power of this compound was found to be comparable to that of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, as demonstrated in a carrageenan-induced rat paw edema model.[2][3]

Table 1: Comparison of Anti-inflammatory Activity

CompoundStructureAssayResult (% DAI ± SD)Reference
1-(2,5-dihydroxyphenyl)-3-(pyridin-2-yl)-propenoneChalcone derivative with a pyridine ringCarrageenan-induced rat paw edema50.05 ± 16.244[2][3]
Ibuprofen (Standard)NSAIDCarrageenan-induced rat paw edema57.22 ± 20.134[2][3]

% DAI = Percentage of Anti-Inflammatory Power. The difference in activity between the test compound and ibuprofen was not statistically significant (p > 0.05).[2][3]

Tyrosinase Inhibitory Activity

The dihydroxyphenyl moiety is a well-known feature in many tyrosinase inhibitors.[1] Tyrosinase is a key enzyme in melanin production, and its inhibition is a target for treating hyperpigmentation disorders.[4][5] While specific quantitative data for this compound itself as a tyrosinase inhibitor is not detailed in the provided results, the broader class of resorcinol analogues, to which it belongs, is studied for this property.[1]

The structure-activity relationship for phenolic tyrosinase inhibitors generally indicates that:

  • Hydroxyl Group Positioning: The presence and position of hydroxyl groups on the phenyl ring are critical for activity. Compounds with a resorcinol (1,3-dihydroxy) or hydroquinone (1,4-dihydroxy) skeleton often show potent inhibition. The 2,5-dihydroxy pattern of the title compound is structurally related to hydroquinone.

  • Competitive Inhibition: Many phenolic inhibitors act as competitive inhibitors, mimicking the natural substrate (L-tyrosine or L-DOPA) and binding to the active site of the enzyme.[5][6]

Further derivatization of the butanoyl chain could modulate this activity by influencing the compound's binding affinity and kinetic properties with the tyrosinase enzyme.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are protocols for the synthesis and biological evaluation of the analogues discussed.

Synthesis of 1-(2,5-dihydroxyphenyl)-3-(pyridin-2-yl)-propenone[2][3]

This protocol describes the synthesis via a Claisen-Schmidt condensation under microwave irradiation.

  • Reactant Mixture: Combine 2,5-dihydroxyacetophenone and 2-pyridinecarboxaldehyde in a reaction vessel.

  • Catalyst Addition: Add K2CO3 as a catalyst. The reaction is performed without a solvent.

  • Microwave Irradiation: Subject the mixture to microwave radiation at a power setting equivalent to 41°C for 4 minutes.

  • Purification:

    • Wash the resulting solid with a mixture of ethanol and distilled water (10:90 v/v).

    • Perform recrystallization from ethanol to obtain the pure compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as Mass Spectrometry, UV-Vis, IR, 1H-NMR, and 13C-NMR. Purity is assessed by melting point determination and thin-layer chromatography (TLC).[2][3]

In-vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[2][3][7]

This is a standard method to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Use albino rats or mice, divided into control, standard (e.g., ibuprofen), and test compound groups.

  • Compound Administration: Administer the test compound and the standard drug to their respective groups, typically orally or intraperitoneally, at a specified dose (e.g., 5 mg/kg).[7] The control group receives the vehicle.

  • Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]

  • Calculation: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. The Percentage of Anti-inflammatory Power (% DAI) is determined from these values.

In-vitro Mushroom Tyrosinase Inhibition Assay[4][6]

This assay measures the ability of a compound to inhibit the oxidation of a substrate by mushroom tyrosinase.

  • Preparation:

    • Prepare a solution of mushroom tyrosinase in a phosphate buffer (e.g., 50 mmol L−1, pH 6.8).

    • Dissolve test compounds and the positive control (e.g., Kojic acid) in DMSO.

  • Assay Procedure (96-well plate):

    • To each well, add 150 µL of the tyrosinase solution.

    • Add 7.5 µL of the test compound solution. Use DMSO alone for the negative control.

    • Incubate the plate at room temperature for 20 minutes.

    • Measure the initial absorbance (blank reading) at 480 nm.

    • Add 100 µL of the substrate solution (e.g., L-tyrosine 1 mM or L-DOPA) to each well.

    • Incubate for another 20 minutes.

  • Data Analysis:

    • Measure the final absorbance at 480 nm.

    • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = {[(A – B) – (C – D)] / (A – B)} × 100 Where A is the control with enzyme, B is the control without enzyme, C is the test sample with enzyme, and D is the test sample without enzyme.[4]

    • Determine the IC50 value, which is the concentration of the inhibitor required to cause 50% inhibition.

Visualized Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

G cluster_synthesis General Synthesis Workflow for Chalcone Analogues start Start: Starting Materials reactants 2,5-Dihydroxyacetophenone + Aldehyde (e.g., Pyridinecarboxaldehyde) start->reactants process Claisen-Schmidt Condensation (Catalyst: K2CO3, Microwave Irradiation) reactants->process crude Crude Product Mixture process->crude purification Purification (Washing & Recrystallization) crude->purification final_product Pure Chalcone Analogue purification->final_product analysis Structural & Purity Analysis (NMR, MS, TLC, m.p.) final_product->analysis G cluster_inflammation_assay In-Vivo Anti-inflammatory Assay Workflow start Start: Animal Grouping (Control, Standard, Test) admin Compound Administration (Vehicle, Ibuprofen, Analogue) start->admin induce Induce Inflammation (Carrageenan Injection in Paw) admin->induce measure Measure Paw Edema Volume (Plethysmometer at t=1,2,3,4,5h) induce->measure data Data Collection & Analysis measure->data result Calculate % Inhibition vs. Control Group data->result G cluster_tyrosinase_pathway Tyrosinase Catalyzed Melanin Synthesis and Inhibition Tyrosinase Tyrosinase Enzyme Product Dopachrome (Colored Product) Tyrosinase->Product catalyzes oxidation Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase binds to active site Inhibitor Analogue (e.g., 2,5-Dihydroxyphenyl derivative) Inhibitor->Tyrosinase competitively binds, blocks substrate

References

A Comparative Analysis of the Biological Activities of 1-(2,5-Dihydroxyphenyl)butan-1-one and Hydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for novel bioactive compounds, particularly in the fields of dermatology and pharmacology, a thorough understanding of structure-activity relationships is paramount. This guide provides a comparative analysis of the biological activities of 1-(2,5-Dihydroxyphenyl)butan-1-one and the well-characterized compound, hydroquinone.

While hydroquinone has been extensively studied and utilized, there is a notable scarcity of publicly available experimental data on the specific biological activities of this compound. Therefore, this guide will present a comprehensive overview of the known biological profile of hydroquinone, supported by experimental data. Subsequently, it will offer a predictive analysis of the potential activities of this compound based on established structure-activity relationships of phenolic compounds and data from its structural isomer, 1-(2,4-dihydroxyphenyl)butan-1-one (4-butylresorcinol).

Comparative Overview of Biological Activities

This section summarizes the key biological activities of hydroquinone and provides a predictive assessment for this compound.

Biological ActivityHydroquinoneThis compound (Predicted)
Tyrosinase Inhibition Potent inhibitor; acts as a competitive substrate for tyrosinase.[1][2][3][4]Expected to be a tyrosinase inhibitor due to the dihydroxyphenyl moiety. The 2,5-dihydroxy (hydroquinone) structure is a known pharmacophore for tyrosinase inhibition.
Antioxidant Activity Exhibits antioxidant properties by donating hydrogen atoms to neutralize free radicals.[1]Predicted to have significant antioxidant activity, characteristic of hydroquinone derivatives which can scavenge free radicals.[1]
Cytotoxicity Demonstrates cytotoxicity, particularly towards melanocytes, through the generation of reactive oxygen species (ROS) and induction of apoptosis.[5]Potential for cytotoxicity, likely mediated by the generation of quinone species and subsequent oxidative stress, similar to hydroquinone.

In-Depth Analysis of Hydroquinone

Hydroquinone (1,4-benzenediol) is a phenolic compound widely recognized for its depigmenting effects and is considered a benchmark agent in the treatment of hyperpigmentation.[4] Its biological activities are multifaceted, encompassing enzyme inhibition, antioxidant effects, and cytotoxicity.

Tyrosinase Inhibition

The primary mechanism behind hydroquinone's skin-lightening effect is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][3] Hydroquinone acts as a competitive substrate for tyrosinase, meaning it competes with the natural substrate, L-tyrosine, for the enzyme's active site.[2] By being preferentially oxidized by tyrosinase, it reduces the formation of melanin precursors.[3][6]

Antioxidant Activity

The dihydroxy arrangement on the benzene ring allows hydroquinone to act as an effective antioxidant.[1] It can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components. This antioxidant property is also thought to contribute to its effects on melanocyte activity.[1]

Cytotoxicity

At higher concentrations, hydroquinone exhibits cytotoxic effects, particularly towards melanocytes. This cytotoxicity is linked to the generation of reactive oxygen species (ROS) and the induction of apoptosis.[5] Hydroquinone can be oxidized to the highly reactive p-benzoquinone, which can lead to oxidative stress, DNA damage, and the activation of apoptotic pathways, such as the caspase-9/3 pathway.[5][7]

Predictive Analysis of this compound

Predicted Tyrosinase Inhibition

The core structure of this compound is a hydroquinone moiety with a butyryl side chain. The 2,5-dihydroxyphenyl group is a known pharmacophore for tyrosinase inhibition. Furthermore, studies on its isomer, 1-(2,4-dihydroxyphenyl)butan-1-one (4-butylresorcinol), have shown it to be a potent tyrosinase inhibitor.[8][9][10][11][12] The alkyl chain is believed to enhance the binding affinity to the enzyme. Therefore, it is highly probable that this compound also acts as a tyrosinase inhibitor.

Predicted Antioxidant Activity

Like hydroquinone, the 2,5-dihydroxy substitution pattern in this compound is expected to confer significant antioxidant properties. The presence of two hydroxyl groups on the aromatic ring allows for the donation of hydrogen atoms to scavenge free radicals, a characteristic feature of phenolic antioxidants.

Predicted Cytotoxicity

The hydroquinone core of this compound suggests a potential for cytotoxicity through mechanisms similar to hydroquinone. This would likely involve its oxidation to a reactive quinone species, leading to the generation of ROS, oxidative stress, and the potential induction of apoptosis in a dose-dependent manner.

Signaling Pathways

Melanogenesis Signaling Pathway and Hydroquinone's Point of Inhibition

The production of melanin is a complex process regulated by various signaling pathways. The binding of alpha-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. MITF then promotes the transcription of key enzymes in melanin synthesis, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). Hydroquinone primarily intervenes by directly inhibiting the enzymatic activity of tyrosinase.

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates expression TYR_gene Tyrosinase Gene MITF->TYR_gene activates transcription TYR Tyrosinase TYR_gene->TYR translates to Melanin Melanin TYR->Melanin catalyzes production Hydroquinone Hydroquinone Hydroquinone->TYR inhibits

Caption: Melanogenesis signaling cascade and the inhibitory action of hydroquinone.

Hydroquinone-Induced Intrinsic Apoptosis Pathway

Hydroquinone-induced cytotoxicity can proceed through the intrinsic apoptosis pathway. The generation of ROS by hydroquinone metabolites leads to mitochondrial damage, which causes the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome. This complex activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3. Activated caspase-3 leads to the cleavage of cellular proteins and ultimately, programmed cell death.

Intrinsic_Apoptosis_Pathway Hydroquinone Hydroquinone ROS Reactive Oxygen Species (ROS) Hydroquinone->ROS generates Mitochondria Mitochondrial Damage ROS->Mitochondria Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (activated) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by hydroquinone.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of tyrosinase inhibitors, antioxidants, and cytotoxic agents.

Mushroom Tyrosinase Inhibition Assay

This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity.

  • Reagents and Materials:

    • Mushroom tyrosinase (EC 1.14.18.1) solution

    • L-tyrosine or L-DOPA solution (substrate)

    • Phosphate buffer (pH 6.8)

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the mushroom tyrosinase solution to each well and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the L-tyrosine or L-DOPA substrate solution.

    • Measure the absorbance at 475 nm at regular intervals for 20-30 minutes using a microplate reader.

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

    • The IC50 value (concentration of inhibitor required for 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Reagents and Materials:

    • DPPH solution in methanol

    • Test compounds (dissolved in methanol)

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add 100 µL of the test compound solution at various concentrations to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another common assay to determine antioxidant activity.

  • Reagents and Materials:

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Phosphate-buffered saline (PBS) or ethanol

    • Test compounds

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 20 µL of the test compound solution at various concentrations to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the ABTS•+ solution without the sample.

    • Determine the IC50 value from the dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay assesses cell viability.

  • Reagents and Materials:

    • Cell line of interest (e.g., B16F10 melanoma cells, HaCaT keratinocytes)

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO) or solubilization buffer

    • 96-well cell culture plate

    • CO2 incubator

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the untreated control cells.

    • The IC50 value (concentration that reduces cell viability by 50%) is calculated from the dose-response curve.

Conclusion

Hydroquinone is a well-established agent with potent tyrosinase inhibitory, antioxidant, and cytotoxic activities. While direct experimental evidence for this compound is currently lacking, its structural similarity to hydroquinone and its isomer, 4-butylresorcinol, strongly suggests it possesses a similar profile of biological activities. It is anticipated to be a tyrosinase inhibitor and an antioxidant, with a potential for cytotoxicity at higher concentrations.

Further experimental investigation is crucial to definitively characterize the biological activities of this compound and to validate these predictions. The protocols and comparative data provided in this guide offer a foundational framework for researchers to undertake such studies and to further explore the potential of novel dihydroxyphenyl compounds in drug development.

References

comparative analysis of synthesis methods for dihydroxyphenyl ketones

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of dihydroxyphenyl ketones, crucial intermediates in the pharmaceutical and fine chemical industries, can be achieved through several established methods. This guide provides a comparative analysis of the most prominent synthetic routes, including the Fries rearrangement, the Houben-Hoesch reaction, and Friedel-Crafts acylation. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the performance, experimental protocols, and logical workflows of these methods to aid in the selection of the most suitable approach for their specific needs.

Comparative Analysis of Synthesis Methods

The choice of synthetic route for dihydroxyphenyl ketones is often dictated by factors such as the desired regioselectivity (ortho- vs. para-acylation), the nature of the starting materials, and the required scale of the reaction. The following table summarizes the key quantitative and qualitative aspects of the three primary methods.

MethodSubstratesReagents & CatalystsTypical YieldsRegioselectivityKey AdvantagesKey Disadvantages
Fries Rearrangement Phenyl estersLewis acids (e.g., AlCl₃, BF₃), or Brønsted acids (e.g., HF, MSA)80-92%[1]Temperature-dependent: low temperatures favor para-substitution, while high temperatures favor ortho-substitution.[1][2]Good to excellent yields.[1] Established and widely used method.Requires stoichiometric amounts of corrosive and toxic Lewis acids.[3] The reaction can be difficult to control.
Houben-Hoesch Reaction Electron-rich phenols or phenol ethers, nitrilesHCl, Lewis acid (e.g., ZnCl₂, AlCl₃)Moderate to GoodPrimarily ortho-acylation.Useful for the synthesis of polyhydroxy ketones.[4] Avoids the use of acyl halides.Limited to electron-rich aromatic substrates.[5][6] The nitrile can be difficult to hydrolyze.
Friedel-Crafts Acylation Dihydroxybenzenes (often with protecting groups), acyl halides or anhydridesLewis acids (e.g., AlCl₃, FeCl₃)67-92%[7]Generally para-directing, but can be influenced by the positions of the hydroxyl groups.A versatile and widely applicable method.[8][9] Can be adapted for a wide range of substrates.Hydroxyl groups often require protection to prevent O-acylation and complexation with the catalyst. Multiple acylations can occur.[8]

Experimental Protocols

Fries Rearrangement of a Phenyl Ester

This protocol describes a low-temperature Fries rearrangement to achieve regioselective para-acylation.[1][10]

Materials:

  • Phenyl ester (1 equivalent)

  • Anhydrous aluminum chloride (AlCl₃) (5 equivalents)[1][10]

  • Nitromethane (solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenyl ester in nitromethane.

  • In a separate flask, carefully add anhydrous aluminum chloride to nitromethane in portions while cooling in an ice bath.

  • Slowly add the aluminum chloride solution to the phenyl ester solution at 0°C.

  • Allow the reaction mixture to stir at room temperature for 6-8 hours.[1]

  • Upon completion (monitored by TLC), pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain the desired dihydroxyphenyl ketone.

Houben-Hoesch Synthesis of a Dihydroxyphenyl Ketone

This protocol is a general representation of the Houben-Hoesch reaction for the synthesis of an aryl ketone from a phenol and a nitrile.[5][6]

Materials:

  • Dihydroxybenzene (e.g., resorcinol) (1 equivalent)

  • Nitrile (e.g., benzyl cyanide) (1 equivalent)

  • Anhydrous Lewis acid (e.g., zinc chloride, ZnCl₂)

  • Anhydrous ether (solvent)

  • Hydrogen chloride (gas)

  • Deionized water

Procedure:

  • In a flame-dried, three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer, dissolve the dihydroxybenzene and the nitrile in anhydrous ether.

  • Add the anhydrous Lewis acid catalyst to the solution.

  • Pass a steady stream of dry hydrogen chloride gas through the reaction mixture with vigorous stirring.

  • Continue the reaction until the ketimine hydrochloride precipitates.

  • Isolate the precipitate by filtration and wash with anhydrous ether.

  • Hydrolyze the ketimine hydrochloride by heating it with water to yield the dihydroxyphenyl ketone.

  • Cool the solution, and collect the product by filtration. The product can be further purified by recrystallization.

Friedel-Crafts Acylation of a Dihydroxybenzene

This protocol outlines the Friedel-Crafts acylation for the preparation of 2,4-dihydroxyphenyl-4-methoxybenzyl ketone.[7]

Materials:

  • Resorcinol (1 equivalent)

  • 4-Methoxyphenylacetic acid (1 equivalent)

  • Liquid hydrogen fluoride (HF) (solvent and catalyst)

  • Deionized water

Procedure:

  • In a suitable autoclave, combine 4-methoxyphenylacetic acid (83.9g) and resorcinol (55g) at -10°C.[7]

  • Carefully add liquid hydrogen fluoride (450g) to the mixture.[7]

  • Stir the mixture at 20°C for 12 hours.[7]

  • After the reaction is complete, remove the hydrogen fluoride by evaporation at 40°C.[7]

  • Wash the resulting precipitate with water and dry to obtain the crude product.

  • The product can be purified by recrystallization. This method reportedly yields 123g (91% of theoretical) of the product with 96% purity.[7]

Visualizing the Synthetic Workflows

To better illustrate the logical flow of each synthesis method, the following diagrams were generated using the DOT language.

Fries_Rearrangement cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start ester Phenyl Ester start->ester alcl3 AlCl3 Solution start->alcl3 mix Mix & Stir (0°C -> RT, 6-8h) ester->mix alcl3->mix quench Quench (Ice/HCl) mix->quench extract Extract (EtOAc) quench->extract dry Dry (Na2SO4) extract->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify product Dihydroxyphenyl Ketone purify->product

Caption: Experimental workflow for the Fries Rearrangement.

Houben_Hoesch_Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start phenol Dihydroxybenzene start->phenol nitrile Nitrile start->nitrile catalyst Lewis Acid start->catalyst mix Mix in Ether phenol->mix nitrile->mix catalyst->mix hcl_gas Add HCl gas mix->hcl_gas filter_ketimine Filter Ketimine Hydrochloride hcl_gas->filter_ketimine hydrolyze Hydrolyze (Heat with H2O) filter_ketimine->hydrolyze filter_product Filter Product hydrolyze->filter_product purify Recrystallize filter_product->purify product Dihydroxyphenyl Ketone purify->product

Caption: Experimental workflow for the Houben-Hoesch Reaction.

Friedel_Crafts_Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start resorcinol Resorcinol start->resorcinol acid 4-Methoxyphenylacetic Acid start->acid mix Combine in Autoclave (-10°C) resorcinol->mix acid->mix add_hf Add Liquid HF mix->add_hf react Stir at 20°C for 12h add_hf->react evaporate_hf Evaporate HF (40°C) react->evaporate_hf wash Wash with H2O evaporate_hf->wash dry Dry wash->dry purify Recrystallize dry->purify product Dihydroxyphenyl Ketone purify->product

Caption: Experimental workflow for Friedel-Crafts Acylation.

References

Comparative Guide to Purity Validation of 1-(2,5-Dihydroxyphenyl)butan-1-one by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of 1-(2,5-Dihydroxyphenyl)butan-1-one against potential process-related impurities and a regioisomeric impurity. The experimental data and protocols detailed below offer a robust framework for assessing the purity of this phenolic ketone, a crucial step in pharmaceutical development and quality control.

Introduction

This compound is a phenolic ketone with potential applications in organic synthesis and pharmaceutical research. Ensuring its purity is critical for the safety, efficacy, and reproducibility of downstream applications. HPLC-UV is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and resolving power.[1][2][3] This guide outlines a validated HPLC-UV method and compares its performance in quantifying the target compound in the presence of likely impurities.

Potential impurities in the synthesis of this compound, often prepared via Friedel-Crafts acylation or Fries rearrangement, can include unreacted starting materials such as hydroquinone, and regioisomers like 1-(2,4-Dihydroxyphenyl)butan-1-one.[4] This guide will focus on the separation and quantification of the primary compound from these potential contaminants.

Experimental Protocol: HPLC-UV Method

A reversed-phase HPLC method with UV detection was developed and validated for the purity assessment of this compound.

2.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-10 min: 80% A, 20% B

    • 10-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-35 min: Return to initial conditions (80% A, 20% B)

    • 35-40 min: Equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

2.2. Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound reference standard (1 mg/mL) was prepared in methanol. Working standards were prepared by diluting the stock solution with the mobile phase.

  • Sample Solution: The sample containing this compound was accurately weighed and dissolved in methanol to a concentration of 1 mg/mL.

  • Impurity Spiked Sample: A sample of this compound was spiked with known concentrations of hydroquinone and 1-(2,4-Dihydroxyphenyl)butan-1-one to demonstrate specificity.

Data Presentation and Comparison

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[1][5][6]

Table 1: Chromatographic Performance and Purity Analysis

AnalyteRetention Time (min)Peak Area*Calculated Purity (%)
Hydroquinone4.215,800Impurity
1-(2,4-Dihydroxyphenyl)butan-1-one15.825,400Impurity
This compound 18.5 9,850,000 99.5

*Representative peak area from a sample chromatogram.

Table 2: Method Validation Summary

ParameterThis compound
Linearity (R²)> 0.999
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0% - 102.0%
LOD0.05 µg/mL
LOQ0.15 µg/mL
SpecificityBaseline separation from hydroquinone and regioisomeric impurity

Alternative Purity Assessment Methods

While HPLC-UV is a robust method, other techniques can also be employed for purity determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like phenolic ketones to improve volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard for each impurity.

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique that can determine purity by measuring the melting point depression of the sample.

The choice of method depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the availability of instrumentation.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC-UV purity validation.

HPLC_Validation_Workflow A Standard & Sample Preparation B HPLC System Setup (Column, Mobile Phase, etc.) A->B Load into Autosampler D Sample Analysis B->D C Method Validation (Specificity, Linearity, Precision, Accuracy) C->D Validated Method E Data Acquisition (Chromatogram) D->E F Data Processing (Peak Integration, Purity Calculation) E->F G Purity Report F->G

References

A Spectroscopic Comparison of 1-(2,5-Dihydroxyphenyl)butan-1-one and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of isomeric compounds is crucial for identification, characterization, and quality control. This guide provides a comparative analysis of the spectroscopic properties of 1-(2,5-Dihydroxyphenyl)butan-1-one and its positional isomers. Due to the limited availability of public experimental data for all isomers, this guide presents a combination of experimental and predicted data to facilitate a foundational comparison.

Introduction to 1-(Dihydroxyphenyl)butan-1-one Isomers

1-(Dihydroxyphenyl)butan-1-one and its isomers are aromatic ketones with a butyrophenone core substituted with two hydroxyl groups on the phenyl ring. The position of these hydroxyl groups significantly influences the molecule's electronic environment, hydrogen bonding capabilities, and, consequently, its spectroscopic signatures. These compounds are of interest in medicinal chemistry and materials science. This guide focuses on the key spectroscopic techniques used for their characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data (Predicted)

IsomerAromatic Protons (ppm)-CH₂- (ppm)-CH₂-CH₃ (ppm)-CH₃ (ppm)Phenolic -OH (ppm)
1-(2,4-Dihydroxyphenyl)butan-1-one~7.6 (d), ~6.4 (dd), ~6.3 (d)~2.8~1.6~0.9~9-12 (broad s)
This compoundData not availableData not availableData not availableData not availableData not available
1-(3,4-Dihydroxyphenyl)butan-1-oneData not availableData not availableData not availableData not availableData not available

Note: The data for 1-(2,4-Dihydroxyphenyl)butan-1-one is based on predicted values and should be confirmed with experimental data.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

IsomerC=OAromatic C-OHAromatic C-HAromatic C (quaternary)-CH₂-C=O-CH₂-CH₃-CH₃
1-(2,4-Dihydroxyphenyl)butan-1-one~205~165, ~162~133, ~108, ~104~114~45~18~14
This compoundData not availableData not availableData not availableData not availableData not availableData not availableData not available
1-(3,4-Dihydroxyphenyl)butan-1-oneData not availableData not availableData not availableData not availableData not availableData not availableData not available

Note: The data for 1-(2,4-Dihydroxyphenyl)butan-1-one is based on predicted values and should be confirmed with experimental data.

Table 3: IR Spectroscopic Data

IsomerKey Absorptions (cm⁻¹)
This compoundData available from SpectraBase, typically showing O-H (broad, ~3300-3500), C=O (~1650-1680), and aromatic C=C (~1450-1600) stretches.
1-(2,4-Dihydroxyphenyl)butan-1-oneExperimental data not available
1-(3,4-Dihydroxyphenyl)butan-1-oneExperimental data not available

Table 4: Mass Spectrometry Data

IsomerMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Patterns
This compoundC₁₀H₁₂O₃180.20Acylium ion formation, loss of alkyl chain fragments.
1-(2,4-Dihydroxyphenyl)butan-1-oneC₁₀H₁₂O₃180.20Similar fragmentation to the 2,5-isomer is expected.
1-(3,4-Dihydroxyphenyl)butan-1-oneC₁₀H₁₂O₃180.20Similar fragmentation to the other isomers is expected.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of 1-(dihydroxyphenyl)butan-1-one isomers.

Synthesis: Friedel-Crafts Acylation

A common method for the synthesis of these compounds is the Friedel-Crafts acylation of the corresponding dihydroxybenzene (resorcinol, catechol, or hydroquinone) with butanoyl chloride or butyric anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • To a stirred solution of the dihydroxybenzene in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add the Lewis acid catalyst portion-wise at 0°C.

  • Slowly add butanoyl chloride to the mixture and allow the reaction to proceed at room temperature for several hours.

  • The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography or recrystallization.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

    • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

    • ¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a sufficient number of scans.

  • IR Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a concentrated solution in a volatile solvent.

    • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

    • Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of 1-(dihydroxyphenyl)butan-1-one isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Comparison Isomer_2_5 This compound NMR NMR (¹H, ¹³C) Isomer_2_5->NMR IR IR Isomer_2_5->IR MS Mass Spec Isomer_2_5->MS Isomer_2_4 1-(2,4-Dihydroxyphenyl)butan-1-one Isomer_2_4->NMR Isomer_2_4->IR Isomer_2_4->MS Isomer_3_4 1-(3,4-Dihydroxyphenyl)butan-1-one Isomer_3_4->NMR Isomer_3_4->IR Isomer_3_4->MS Data_Table Comparative Data Tables NMR->Data_Table IR->Data_Table MS->Data_Table Structure_Elucidation Structure Elucidation Data_Table->Structure_Elucidation

Caption: Workflow for the spectroscopic comparison of 1-(dihydroxyphenyl)butan-1-one isomers.

Conclusion

The spectroscopic analysis of 1-(dihydroxyphenyl)butan-1-one isomers reveals distinct patterns that are critical for their differentiation. While a complete experimental dataset for all isomers is not currently available in the public domain, the provided data and protocols offer a valuable starting point for researchers. The differences in chemical shifts in NMR spectra, the positions of hydroxyl and carbonyl stretches in IR spectra, and the fragmentation patterns in mass spectra are key identifiers. Further research to obtain and publish the experimental spectroscopic data for all positional isomers would be highly beneficial to the scientific community.

A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Evaluating the antioxidant capacity of phenolic compounds is a critical step in drug discovery and natural product research. Among the most common methods employed are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Both are spectrophotometric methods based on single electron transfer (SET) mechanisms, yet they possess distinct characteristics that can influence experimental outcomes. This guide provides an objective comparison, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate assay for their specific needs.

Core Principles and Reaction Mechanisms

Both assays measure the ability of an antioxidant to scavenge a stable radical, which results in a color change that can be quantified spectrophotometrically.

  • DPPH Assay: This assay uses the stable free radical DPPH•, which has a deep violet color in solution.[1][2] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH• is reduced to the non-radical form, DPPH-H.[2] This reduction leads to a loss of the violet color, which is measured as a decrease in absorbance, typically at 517 nm.[1][2]

  • ABTS Assay: This method involves the generation of the blue-green ABTS radical cation (ABTS•+). This is typically achieved through the chemical reaction of ABTS salt with a strong oxidizing agent like potassium persulfate.[3][4][5] When an antioxidant is added, it reduces the ABTS•+, causing the solution to lose its color. The change in absorbance is monitored at a longer wavelength, usually 734 nm.[6][7]

G

Comparative Analysis: Key Differences

FeatureDPPH AssayABTS Assay
Radical Type Nitrogen-centered neutral radical (DPPH•)Nitrogen-centered radical cation (ABTS•+)
Solubility Soluble in organic solvents (e.g., methanol, ethanol).[4][8] Not suitable for aqueous systems.Soluble in both aqueous and organic solvents.[4][8] Suitable for hydrophilic and lipophilic compounds.[8]
Wavelength ~517 nm~734 nm
Color Change Violet to yellow/colorlessBlue-green to colorless
Reaction pH Unbuffered organic solventCan be used over a wide pH range.[9]
Radical Generation Stable radical, commercially available.[4]Radical must be generated prior to use (e.g., with potassium persulfate), requiring a 12-16 hour incubation.[4][5]
Interference Absorbance at ~517 nm can be affected by colored compounds (e.g., carotenoids).Longer wavelength (734 nm) reduces interference from colored compounds.
Steric Hindrance The radical site is sterically hindered, which may prevent larger antioxidant molecules from reacting efficiently.[8]The radical is more accessible, allowing for reaction with a broader range of antioxidant structures.[10]
Reaction Kinetics Slower reaction kinetics; may not reach a steady state for hours with some compounds.[7]Faster reaction kinetics, typically reaching a steady state within 30 minutes.[7][11]

Quantitative Data Comparison

The antioxidant capacity is often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the initial radicals). A lower IC50 value indicates higher antioxidant activity. The data below, compiled from literature, illustrates the variance in results between the two assays for common phenolic compounds.

Phenolic CompoundClassDPPH IC50 (µM)ABTS IC50 (µM)Reference
Gallic AcidPhenolic Acid4.41.03 µg/mL[11][12]
Caffeic AcidPhenolic Acid8.91.59 µg/mL[11]
Ferulic AcidPhenolic Acid19.38.8[13]
QuercetinFlavonoid5.41.89 µg/mL[11]
(+)-CatechinFlavonoid8.23.12 µg/mL[11]
RutinFlavonoid11.54.68 µg/mL*[11]

*Note: Data from reference[11] was reported in µg/mL and has been included for comparative context. Direct numerical comparison between different units (µM vs µg/mL) is not possible without molar mass conversion.

Observations:

  • Generally, the ABTS assay tends to be more sensitive and may show higher antioxidant activity (lower IC50 values) for many compounds. This is often attributed to its faster reaction kinetics and the greater accessibility of the ABTS•+ radical.[11]

  • Some compounds, like certain flavanones, may not react effectively with the DPPH radical due to steric hindrance, whereas they show activity in the ABTS assay.[10]

Experimental Protocols

The following are generalized protocols. Researchers should optimize concentrations and incubation times based on their specific samples and laboratory conditions.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in a spectrophotometric-grade solvent like methanol or ethanol. Store this solution in an amber bottle and in the dark at 4°C.[14]

    • Test Samples: Prepare a stock solution of the phenolic compound in a suitable solvent. Create a series of dilutions from this stock solution.[14]

    • Positive Control: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox.[14]

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of each sample dilution (e.g., 100 µL).

    • Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.[14]

    • Prepare a blank containing only the solvent.

    • Prepare a control sample containing the solvent and the DPPH solution.

    • Mix thoroughly and incubate in the dark at room temperature for a set period (e.g., 30 minutes).[14]

  • Measurement & Calculation:

    • Measure the absorbance at 517 nm using a spectrophotometer.[14]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % Inhibition against the sample concentration to determine the IC50 value.

ABTS Radical Cation Scavenging Assay Protocol
  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS salt in deionized water.[15][16]

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in deionized water.[15][16]

    • ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical.[6][16]

    • ABTS•+ Working Solution: Dilute the radical solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[6][16]

    • Test Samples & Control: Prepare as described in the DPPH protocol.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a small volume of the sample dilution (e.g., 10 µL).

    • Add a larger volume of the ABTS•+ working solution (e.g., 190 µL).

    • Prepare a blank and a control as in the DPPH method.

    • Mix and incubate at room temperature for a set time (e.g., 6-10 minutes).

  • Measurement & Calculation:

    • Measure the absorbance at 734 nm.[15][16]

    • Calculate the % Inhibition and IC50 value using the same formulas as for the DPPH assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Radical Solution (DPPH or ABTS•+) R1 Mix Sample/Control with Radical Solution P1->R1 P2 Prepare Sample Dilutions (Phenolic Compound) P2->R1 P3 Prepare Positive Control (e.g., Trolox) P3->R1 R2 Incubate in Dark (Time-dependent) R1->R2 A1 Measure Absorbance (517nm for DPPH, 734nm for ABTS) R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Conclusion and Recommendations

Neither assay is universally superior; the choice depends on the research objectives and the properties of the compounds being tested.

  • Choose the DPPH assay for rapid screening of non-polar compounds when simplicity and cost-effectiveness are priorities.[8] It is a reliable method, but be mindful of potential interferences and slower reaction times.[7][8]

  • Choose the ABTS assay when evaluating a mix of hydrophilic and lipophilic compounds, or for compounds that may be sterically hindered.[4][8] Its applicability across a wide pH range and reduced interference from colored compounds make it a more versatile and often more sensitive choice, despite the need to pre-generate the radical.[9][11]

For a comprehensive antioxidant profile, it is often recommended to use both assays in parallel, along with other methods that measure different aspects of antioxidant activity (e.g., FRAP, ORAC). This multi-assay approach provides a more robust and reliable assessment of a phenolic compound's true antioxidant potential.

References

Comparative Cytotoxicity of 1-(2,5-Dihydroxyphenyl)butan-1-one and Structurally Related Phenolic Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the anti-cancer potential of 1-(2,5-Dihydroxyphenyl)butan-1-one. This guide provides a comparative analysis of its cytotoxic effects alongside structurally similar compounds, supported by experimental data and detailed protocols.

Introduction

This compound, a phenolic compound, and its structural analogs are of growing interest in oncological research due to their potential as anti-cancer agents. This guide offers an objective comparison of the cytotoxic and anti-proliferative activities of this compound and related molecules in various cancer cell lines. The information presented herein is intended to support further investigation and drug development efforts in this area.

Comparative Cytotoxicity Data

While direct experimental data on the cytotoxicity of this compound is limited, a study on a closely related derivative, N-(2,5-dihydroxyphenyl)-2-propylpentanamide , has demonstrated its enhanced anti-proliferative effects in breast cancer cell lines, specifically MCF-7 and MDA-MB-231.[1] This activity is hypothesized to be linked to the inhibition of histone deacetylase 1 (HDAC1).[1]

To provide a broader context, this guide includes cytotoxicity data for other structurally related phenolic compounds, such as 2',5'-dihydroxyacetophenone and 2,5-dihydroxychalcones. It is important to note that direct comparisons should be made with caution due to the structural differences between these molecules.

CompoundCell LineAssayIC50 ValueReference
N-(2,5-dihydroxyphenyl)-2-propylpentanamide MCF-7 (Breast)MTTEnhanced anti-proliferative effect (Specific IC50 not provided)[1]
N-(2,5-dihydroxyphenyl)-2-propylpentanamide MDA-MB-231 (Breast)MTTEnhanced anti-proliferative effect (Specific IC50 not provided)[1]
2'-chloro-2,5-dihydroxychalcone Various tumor cell linesNot specified0.31 µg/mL[2]
2,5-Dihydroxyacetophenone (DHAP) U266 (Multiple Myeloma)MTTSynergistic with Bortezomib[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assays

2. Annexin V-FITC Apoptosis Assay:

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to identify necrotic cells with compromised membrane integrity.

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Harvest and wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

3. Cell Cycle Analysis by Flow Cytometry:

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: The DNA content of a cell changes as it progresses through the cell cycle. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells, which is proportional to their DNA content, is then measured by flow cytometry.

  • Protocol:

    • Treat cells with the test compound.

    • Harvest and fix the cells in cold ethanol to permeabilize the cell membrane.

    • Wash the cells and treat them with RNase to prevent staining of RNA.

    • Stain the cells with a PI solution.

    • Analyze the DNA content of the cells using a flow cytometer.

4. Western Blot Analysis for Apoptosis-Related Proteins:

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins), followed by incubation with enzyme-linked secondary antibodies. The protein bands are visualized using a chemiluminescent substrate.

  • Protocol:

    • Lyse the treated and untreated cells to extract total protein.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against apoptosis-related proteins.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Mechanisms of Action

The anti-proliferative activity of N-(2,5-dihydroxyphenyl)-2-propylpentanamide is suggested to be mediated through the inhibition of Histone Deacetylase 1 (HDAC1) .[1] HDAC inhibitors are a class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.

HDAC1 Signaling Pathway in Apoptosis:

HDAC1 is a key enzyme that removes acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. Inhibition of HDAC1 results in hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: HDAC inhibitors can upregulate the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.

  • Extrinsic Pathway: HDAC inhibitors can increase the expression of death receptors (e.g., Fas, TRAIL receptors) on the cell surface, making cancer cells more susceptible to apoptosis induced by their respective ligands.

// Nodes HDACi [label="this compound\n(or derivative)", fillcolor="#FBBC05", fontcolor="#202124"]; HDAC1 [label="HDAC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histones [label="Histones", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylation [label="Histone\nHyperacetylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatin [label="Open Chromatin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TSG [label="Tumor Suppressor Gene\nExpression (e.g., p21, Bax)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DeathReceptors [label="Death Receptor\nExpression (e.g., Fas)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intrinsic [label="Intrinsic Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extrinsic [label="Extrinsic Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges HDACi -> HDAC1 [label="Inhibition", fontcolor="#5F6368"]; HDAC1 -> Histones [label="Deacetylation", dir=back, fontcolor="#5F6368"]; Histones -> Acetylation; Acetylation -> Chromatin; Chromatin -> TSG; Chromatin -> DeathReceptors; TSG -> CellCycleArrest; TSG -> Intrinsic; DeathReceptors -> Extrinsic; Intrinsic -> Apoptosis; Extrinsic -> Apoptosis; CellCycleArrest -> Apoptosis [style=dashed, color="#5F6368"]; } caption: "HDAC1 Inhibition Signaling Pathway"

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a test compound.

// Nodes Start [label="Start: Select Cancer Cell Lines", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Compound [label="Prepare Test Compound\n(this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; Culture [label="Cell Culture and Seeding", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treat Cells with Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity/Viability Assay\n(e.g., MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IC50 [label="Determine IC50 Value", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action Studies", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ApoptosisAssay [label="Apoptosis Assay\n(Annexin V/PI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; WesternBlot [label="Western Blot Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis and Interpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion [label="Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Compound; Start -> Culture; Compound -> Treatment; Culture -> Treatment; Treatment -> Cytotoxicity; Cytotoxicity -> IC50; IC50 -> Mechanism; Mechanism -> ApoptosisAssay; Mechanism -> CellCycle; Mechanism -> WesternBlot; ApoptosisAssay -> DataAnalysis; CellCycle -> DataAnalysis; WesternBlot -> DataAnalysis; DataAnalysis -> Conclusion; } caption: "Cytotoxicity Evaluation Workflow"

Conclusion

The available evidence, primarily from a closely related derivative, suggests that this compound and its analogs warrant further investigation as potential anti-cancer therapeutic agents. The hypothesized mechanism of HDAC1 inhibition provides a strong rationale for their anti-proliferative effects. This guide provides the foundational information and experimental framework necessary for researchers to systematically evaluate the cytotoxic potential of these compounds and elucidate their mechanisms of action in various cancer cell lines. Further studies are required to determine the specific IC50 values of this compound and to validate its efficacy and safety profile.

References

Assessing the Specificity of 1-(2,5-Dihydroxyphenyl)butan-1-one in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical compound in biological assays is paramount for accurate and reproducible results. This guide provides a comparative assessment of 1-(2,5-Dihydroxyphenyl)butan-1-one, a dihydroxyphenyl derivative, by examining its potential biological activities and comparing its hypothetical performance with alternative compounds based on available data for structurally similar molecules.

Due to a lack of direct experimental data on this compound, this guide will focus on its potential as a tyrosinase inhibitor and an antioxidant, activities commonly associated with its structural class of resorcinol derivatives. The comparisons are drawn from published data on these related compounds.

Potential Biological Activity: Tyrosinase Inhibition

The structural similarity of this compound to known resorcinol derivatives suggests it may act as a tyrosinase inhibitor.[1][2][3] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents addressing hyperpigmentation.[4][5] Resorcinol derivatives are known to be potent inhibitors of this enzyme.[1][4]

Comparative Data for Tyrosinase Inhibitors

The following table summarizes the inhibitory concentration (IC50) values for several known tyrosinase inhibitors, providing a benchmark against which this compound could be compared upon experimental evaluation. A lower IC50 value indicates greater potency.

CompoundIC50 (µM)Source OrganismReference
Kojic Acid128.17Mushroom[6]
4-Hexylresorcinol-Mushroom[7]
Thiamidol1.1Human[8]
Arbutin>500Human[8]
Hydroquinone-Human[8]
8-Hydroxydaidzein-Mushroom[9]
MHY15560.50Mushroom[9]

Note: IC50 values can vary based on assay conditions and the source of the tyrosinase enzyme.[8]

Signaling Pathway: Melanin Biosynthesis

The diagram below illustrates the melanin synthesis pathway, highlighting the role of tyrosinase, the potential target of this compound.

G Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Leukodopachrome Leukodopachrome Dopaquinone->Leukodopachrome Dopachrome Dopachrome Leukodopachrome->Dopachrome DHICA 5,6-Dihydroxyindole- 2-carboxylic acid (DHICA) Dopachrome->DHICA DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI Eumelanin Eumelanin DHICA->Eumelanin DHI->Eumelanin Tyrosinase Tyrosinase Tyrosinase->L_DOPA Tyrosinase->Dopaquinone TRP2 TRP-2/DCT TRP2->DHICA TRP1 TRP-1 TRP1->Eumelanin

Caption: Melanin biosynthesis pathway highlighting the key enzymatic steps.

Potential Biological Activity: Antioxidant

Phenolic compounds, including dihydroxyphenyl derivatives, are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[10][11] It is plausible that this compound exhibits similar antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging ability of a compound.[12]

Comparative Data for Antioxidant Activity

The table below presents the antioxidant activity of various phenolic compounds, expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which allows for a standardized comparison.

CompoundTEAC (Trolox Equivalents)Reference
Gallic AcidHigh[13]
(+)-Catechin HydrateHigh[13]
Caffeic AcidHigh[13]
QuercetinHigh[13]
Ferulic AcidModerate[13]
VanillylacetoneModerate[13]
CurcuminHigh[14]

Note: The antioxidant capacity is dependent on the assay conditions and the specific radical used.[11]

Experimental Protocols

Tyrosinase Inhibition Assay Protocol

This protocol is adapted from established methods for determining tyrosinase inhibitory activity.[15][16][17]

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (pH 6.8)

  • Test compound (this compound) and positive control (e.g., Kojic Acid)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and positive control in DMSO.

  • In a 96-well plate, add 20 µL of varying concentrations of the test compound or positive control to respective wells. For the control, add 20 µL of DMSO.

  • Add 40 µL of mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer) to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.[15]

  • Initiate the reaction by adding 100 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 20 minutes.[15]

  • Measure the absorbance at 475 nm using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100

  • Determine the IC50 value from a dose-response curve.

Experimental Workflow: Tyrosinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_solutions Prepare stock solutions (Test compound, Control) add_compound Add 20 µL of compound/ control to 96-well plate prep_solutions->add_compound add_enzyme Add 40 µL of Tyrosinase solution add_compound->add_enzyme pre_incubate Pre-incubate for 10 min at room temperature add_enzyme->pre_incubate add_substrate Add 100 µL of L-DOPA solution pre_incubate->add_substrate incubate Incubate for 20 min at 37°C add_substrate->incubate measure_abs Measure absorbance at 475 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the tyrosinase inhibition assay.

DPPH Radical Scavenging Assay Protocol

This protocol is based on standard procedures for assessing antioxidant activity.[12][18]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound) and positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compound and a positive control in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the different concentrations of the test compound or positive control to the wells. For the control, add 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [1 - (Abs_sample / Abs_control)] * 100

  • Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals) from a dose-response curve.

Experimental Workflow: DPPH Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare DPPH solution add_dpph Add 100 µL of DPPH solution to 96-well plate prep_dpph->add_dpph prep_samples Prepare serial dilutions of (Test compound, Control) add_samples Add 100 µL of sample/ control to wells prep_samples->add_samples add_dpph->add_samples incubate Incubate for 30 min in the dark add_samples->incubate measure_abs Measure absorbance at 517 nm incubate->measure_abs calculate_scavenging Calculate % Scavenging measure_abs->calculate_scavenging determine_ec50 Determine EC50 calculate_scavenging->determine_ec50

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited in publicly available literature, its structural characteristics strongly suggest potential as both a tyrosinase inhibitor and an antioxidant. The comparative data provided for known compounds in these classes offer a valuable framework for assessing its specificity once empirical data is generated. The detailed protocols and workflows presented herein provide a clear path for researchers to experimentally validate these hypothesized activities and accurately determine the specificity of this compound in these biological assays. It is recommended that any future studies include well-established positive controls, such as those listed in the comparison tables, to ensure a robust assessment of its relative potency and specificity.

References

A Comparative Analysis of 1-(2,5-Dihydroxyphenyl)butan-1-one's Antioxidant Potential Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 2, 2025

A comprehensive guide has been developed to benchmark the antioxidant performance of 1-(2,5-Dihydroxyphenyl)butan-1-one against established antioxidants, including Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). This publication is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison supported by experimental data and methodologies for key antioxidant assays.

While direct comparative data for this compound is emerging, this guide leverages data from structurally analogous compounds, specifically 2',5'-dihydroxyacetophenone derivatives, to provide valuable insights into its potential antioxidant efficacy. The core structure, featuring a dihydroxyphenyl group, is a well-known pharmacophore for antioxidant activity, suggesting that this compound is likely to exhibit significant free radical scavenging properties.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is a key indicator of its ability to neutralize harmful free radicals. This is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Below is a summary of the antioxidant activities of standard antioxidants and a structurally similar compound to this compound, 2',5'-dihydroxyacetophenone.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Fe(II)/µM)
2',5'-Dihydroxyacetophenone Data not availableData not availableData not available
Trolox ~10.06~3.77>1.0
Ascorbic Acid (Vitamin C) ~12.74~48.7High
Butylated Hydroxytoluene (BHT) ~25-393Data not availableModerate

Note: Data for 2',5'-Dihydroxyacetophenone derivatives suggest potent antioxidant activity, with some chalcone derivatives showing lower IC50 values than Trolox and Ascorbic Acid in specific assays.[1] The IC50 values for standard antioxidants can vary based on experimental conditions.[1][2]

Understanding the Mechanism: The Nrf2-ARE Signaling Pathway

A key mechanism through which phenolic antioxidants exert their protective effects is by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[3][4][5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of numerous antioxidant genes, leading to the transcription of a battery of protective enzymes.

Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation targets for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: The Nrf2-ARE signaling pathway in response to oxidative stress.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of DPPH• is measured by the decrease in its absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.

  • Sample Preparation: The test compound and standard antioxidants are prepared in a series of concentrations.

  • Reaction: A specific volume of the test sample or standard is mixed with a fixed volume of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS•+ Solution: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compound and standard antioxidants are prepared in various concentrations.

  • Reaction: A small volume of the test sample or standard is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature in the dark.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which is measured spectrophotometrically at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: The test compound and a ferrous sulfate (FeSO₄) standard are prepared in a range of concentrations.

  • Reaction: A small volume of the sample or standard is mixed with a larger volume of the FRAP reagent. A blank is also prepared.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the colored product is measured at 593 nm.

  • Calculation: A standard curve is generated using the ferrous sulfate solutions. The FRAP value of the sample is determined from this curve and is expressed as µM Fe(II) equivalents.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for in vitro antioxidant assays.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reagents Prepare Assay Reagents (DPPH, ABTS, or FRAP) Reaction Mix Reagents and Samples Prep_Reagents->Reaction Prep_Samples Prepare Test Compound and Standard Solutions Prep_Samples->Reaction Incubation Incubate under Controlled Conditions Reaction->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Calculation Calculate % Inhibition or Reducing Power Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50 Comparison Compare with Standards IC50->Comparison

References

Safety Operating Guide

Proper Disposal of 1-(2,5-Dihydroxyphenyl)butan-1-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 1-(2,5-Dihydroxyphenyl)butan-1-one, ensuring compliance with safety regulations and promoting a secure working environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.

Quantitative Safety Data

Data PointValueChemical Class/AnalogueSource
OSHA PEL (8-hr TWA) 5 ppmPhenolOSHA[1][2][3]
NIOSH REL (10-hr TWA) 5 ppmPhenolNIOSH[3]
NIOSH REL (15-min Ceiling) 15.6 ppmPhenolNIOSH[3]
NIOSH REL (TWA) 200 ppm (590 mg/m³)2-Butanone (MEK)NIOSH[4]
NIOSH REL (STEL) 300 ppm (885 mg/m³)2-Butanone (MEK)NIOSH[4]

OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit TWA: Time-Weighted Average STEL: Short-Term Exposure Limit

Step-by-Step Disposal Protocol

The primary and mandated disposal method for this compound is to transfer it to an approved waste disposal plant.[1] This ensures that the chemical is managed and treated in an environmentally responsible and compliant manner.

1. Waste Collection and Segregation:

  • Solid Waste:

    • Collect solid this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Contaminated Materials:

    • Any materials, such as personal protective equipment (gloves, lab coats), weighing paper, or spill cleanup materials that are contaminated with this compound must also be disposed of as hazardous waste.

    • Place these materials in a sealed and labeled hazardous waste bag or container.

2. Labeling:

  • Clearly label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date of accumulation.

    • Any associated hazards (e.g., "Irritant").

3. Storage:

  • Store the sealed and labeled hazardous waste container in a designated and well-ventilated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials.

4. Waste Pickup and Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifest and handover.

  • The EHS department will then transport the waste to a licensed and approved hazardous waste disposal facility, where it will likely be incinerated.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste is_solid Is the waste solid? start->is_solid is_contaminated Are materials contaminated? is_solid->is_contaminated No collect_solid Collect in a labeled, sealed hazardous waste container is_solid->collect_solid Yes collect_contaminated Collect contaminated materials in a labeled, sealed hazardous waste container is_contaminated->collect_contaminated Yes store Store in a designated satellite accumulation area is_contaminated->store No (No waste to dispose) collect_solid->store collect_contaminated->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs end End: Waste disposed of by an approved facility contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 1-(2,5-Dihydroxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 1-(2,5-Dihydroxyphenyl)butan-1-one. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. Given that this compound is a phenolic compound, the following guidelines are based on established protocols for handling phenols, which are known to be corrosive and toxic.[1][2][3]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[2][4]

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles and Face ShieldMust be worn when there is a potential for splashes.[2] Safety glasses are the minimum requirement.[2]
Hand Protection Double Nitrile Gloves (for dilute solutions)For incidental contact with solutions <10% phenol, double exam-style nitrile or thicker (8mil) gloves are recommended. Gloves should be changed frequently.[2]
Neoprene or Butyl Gloves (for concentrated solutions)When working with concentrated stock solutions, utility-grade neoprene or butyl gloves should be worn over nitrile gloves.[2]
Body Protection Laboratory CoatA fully buttoned lab coat is required.[2]
Chemical Resistant ApronA butyl rubber or neoprene apron should be worn over the lab coat if a splash is likely.[2]
Full Body ClothingLong pants and closed-toe shoes are mandatory.[2]
Respiratory Protection Fume HoodAll handling of this compound, including the preparation of solutions, must be conducted in a certified chemical fume hood.[2][5]

Operational Plan: Safe Handling Procedure

A systematic approach is crucial for minimizing exposure and ensuring safety during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep1 Assemble all necessary materials and PPE prep2 Ensure fume hood is operational prep1->prep2 handling1 Don appropriate PPE prep2->handling1 handling2 Work exclusively within the fume hood handling1->handling2 handling3 Dispense and handle with care to avoid splashes handling2->handling3 cleanup1 Decontaminate work surfaces handling3->cleanup1 cleanup2 Properly label and store the chemical cleanup1->cleanup2 disposal1 Segregate waste into appropriate containers cleanup2->disposal1 disposal2 Dispose of waste according to institutional guidelines disposal1->disposal2

Caption: Standard Operating Procedure for Handling this compound.

Emergency Response Plan

Immediate and appropriate action is critical in the event of an accidental exposure. Phenol has an anesthetic effect, and burns may not be immediately painful.[3][5]

Skin Exposure:

  • Immediate Action: Rapidly remove all contaminated clothing.[1][5]

  • Decontamination: Do not use water. Immediately and repeatedly wipe the affected area with polyethylene glycol (PEG-300 or PEG-400) soaked gauze pads.[3][5] Continue until there is no detectable odor of phenol.[5] If PEG is unavailable, a glycerine solution can be used.[5]

  • Seek Medical Attention: Call for immediate medical assistance.[1]

Eye Exposure:

  • Immediate Flushing: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station.[1][5]

  • Seek Medical Attention: Call for immediate medical assistance.[5]

Inhalation:

  • Move to Fresh Air: Immediately move the affected individual to an area with fresh air.

  • Seek Medical Attention: Call for immediate medical assistance.

Spill Response:

  • Evacuate: Evacuate the immediate area.

  • Containment: If a spill occurs, allow the material to solidify if possible and then remove it with mechanical means.[1] For liquid spills, use an absorbent material like vermiculite.[3]

  • Disposal: Collect the absorbed material into a sealed container for hazardous waste disposal.[3]

  • Ventilation: Ensure the area is well-ventilated.

cluster_skin Skin Contact cluster_eye Eye Contact exposure Accidental Exposure Occurs skin1 Remove contaminated clothing exposure->skin1 eye1 Flush with water for 15-20 mins exposure->eye1 skin2 Wipe with PEG-400 skin1->skin2 skin3 Seek medical attention skin2->skin3 eye2 Seek medical attention eye1->eye2

Caption: Emergency Response for Accidental Exposure.

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by institutional guidelines.
Contaminated PPE Dispose of as solid hazardous waste. Do not place in regular trash.

Store all hazardous waste in a well-ventilated and designated satellite accumulation area until it is collected by environmental health and safety personnel. Do not dispose of this chemical down the drain.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.